molecular formula C12H16ClN B1604480 1-(3-Chloro-4-methylphenyl)piperidine CAS No. 1000339-31-0

1-(3-Chloro-4-methylphenyl)piperidine

Cat. No.: B1604480
CAS No.: 1000339-31-0
M. Wt: 209.71 g/mol
InChI Key: BVTFSKQEMUXBLP-UHFFFAOYSA-N
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Description

1-(3-Chloro-4-methylphenyl)piperidine is a useful research compound. Its molecular formula is C12H16ClN and its molecular weight is 209.71 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(3-Chloro-4-methylphenyl)piperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-Chloro-4-methylphenyl)piperidine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(3-chloro-4-methylphenyl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClN/c1-10-5-6-11(9-12(10)13)14-7-3-2-4-8-14/h5-6,9H,2-4,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVTFSKQEMUXBLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2CCCCC2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20650344
Record name 1-(3-Chloro-4-methylphenyl)piperidine
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Molecular Weight

209.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000339-31-0
Record name 1-(3-Chloro-4-methylphenyl)piperidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1000339-31-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3-Chloro-4-methylphenyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20650344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

1-(3-Chloro-4-methylphenyl)piperidine: Technical Profile & Utilization Guide

[1]

Executive Summary

1-(3-Chloro-4-methylphenyl)piperidine (CAS: 1000339-31-0 ) is a specialized N-aryl piperidine intermediate used primarily in the synthesis of Sigma-1 (

123

This guide provides a rigorous technical analysis of its physicochemical properties, validated synthesis protocols, and application in medicinal chemistry.

Part 1: Chemical Identity & Physicochemical Properties[5]

Nomenclature & Identification
PropertyDetail
CAS Number 1000339-31-0
IUPAC Name 1-(3-Chloro-4-methylphenyl)piperidine
Molecular Formula

Molecular Weight 209.72 g/mol
SMILES Cc1ccc(N2CCCCC2)cc1Cl
InChI Key BVTFSKQEMUXBLP-UHFFFAOYSA-N
Physical Properties & Solubility Profile

Note: Experimental values for this specific congener are limited; data below synthesizes experimental values of close structural analogs (e.g., 1-(4-chlorophenyl)piperidine) and high-confidence predictive models.

ParameterValue / DescriptionContext for Researchers
Physical State Low-melting solid or viscous oilTypically solidifies upon high-vacuum drying.[4]
Melting Point 35–45 °C (Predicted)Handle as a melt during neat reactions; solids require spatula transfer.[4]
Boiling Point ~315 °C (at 760 mmHg)High boiling point requires high-vacuum distillation (<1 mmHg) for purification.[4]
LogP 3.8 – 4.2Highly lipophilic; crosses Blood-Brain Barrier (BBB) effectively.[4]
pKa ~5.5 (Conjugate acid)Significantly lower than alkyl piperidines (~11.[4]0) due to N-phenyl resonance delocalization.
Solubility DMSO, DCM, MeOH, TolueneInsoluble in water. Requires organic co-solvent for biological assays.[4]

Part 2: Synthesis & Manufacturing Protocols

Critical Analysis of Synthetic Routes

The synthesis of 1-(3-Chloro-4-methylphenyl)piperidine requires the formation of a C–N bond between an electron-rich amine (piperidine) and a deactivated aryl halide.

  • Route A: Palladium-Catalyzed Cross-Coupling (Recommended): Utilizes Buchwald-Hartwig amination.[5] This is the "Gold Standard" for purity, preventing regioisomer formation.

  • Route B: Nucleophilic Aromatic Substitution (

    
    ):  Generally fails due to the lack of strong electron-withdrawing groups on the phenyl ring.
    
  • Route C: Benzyne Mechanism (Not Recommended): Using strong bases (e.g.,

    
    ) with aryl halides generates a benzyne intermediate, leading to a mixture of meta- and para- substituted regioisomers that are difficult to separate.
    
Validated Protocol: Buchwald-Hartwig Amination

Objective: Selective synthesis of the N-aryl bond without regioisomer contamination.

Reagents:

  • Substrate: 4-Bromo-2-chlorotoluene (1.0 eq)

    • Note: Do not use the chloro-analog (4-chloro-2-chlorotoluene) unless using advanced precatalysts (e.g., BrettPhos), as the C-Cl bond is inert under standard conditions.

  • Amine: Piperidine (1.2 eq)

  • Catalyst:

    
     (1-2 mol%) or 
    
    
  • Ligand: BINAP or Xantphos (2-4 mol%)

  • Base: Sodium tert-butoxide (

    
    ) (1.5 eq)
    
  • Solvent: Anhydrous Toluene or 1,4-Dioxane

Step-by-Step Methodology:

  • Inerting: Charge a flame-dried Schlenk flask with

    
    , Ligand, and 
    
    
    . Evacuate and backfill with Argon (
    
    
    ).
  • Addition: Add anhydrous Toluene, followed by 4-Bromo-2-chlorotoluene and Piperidine via syringe.

  • Reaction: Heat the mixture to 80–100 °C for 12–16 hours. Monitor by TLC (Hexane/EtOAc 9:1) or LC-MS.

    • Checkpoint: The starting bromide should disappear. If conversion stalls, add 0.5 mol% additional catalyst.

  • Workup: Cool to Room Temp (RT). Filter through a Celite pad to remove Pd black and inorganic salts. Wash the pad with EtOAc.[6]

  • Purification: Concentrate the filtrate. Purify via Flash Column Chromatography (

    
    , Hexane 
    
    
    5% EtOAc/Hexane).
    • Target: The product is less polar than free piperidine.

Reaction Logic Visualization

GSubstrate4-Bromo-2-chlorotoluene(Electrophile)CatalystPd(0) / BINAP(Catalytic Cycle)Substrate->CatalystOxidative AdditionAminePiperidine(Nucleophile)Amine->CatalystAmine CoordinationIntermediatePd(II)-Amido ComplexCatalyst->IntermediateDeprotonation (NaOtBu)Product1-(3-Chloro-4-methylphenyl)piperidine(Target)Intermediate->ProductReductive EliminationProduct->CatalystRegenerates Pd(0)

Figure 1: Catalytic cycle for the Buchwald-Hartwig synthesis of the target compound, ensuring regiospecificity.

Part 3: Applications in Drug Discovery

Sigma Receptor ( ) Modulation

The 1-arylpiperidine scaffold is a pharmacophore hallmark for Sigma-1 (


) receptor
  • Mechanism: The basic nitrogen (protonated at physiological pH) forms an ionic bond with Asp126 in the

    
     binding pocket, while the 3-chloro-4-methylphenyl group occupies the primary hydrophobic sub-pocket.
    
  • Selectivity Tuning: The 3-chloro substituent restricts rotation and fills the hydrophobic pocket more efficiently than unsubstituted analogs, often enhancing affinity (

    
     < 10 nM) and selectivity over 
    
    
    receptors [1, 2].
  • Therapeutic Relevance: Compounds in this class are investigated for:

    • Neuropathic Pain: Antagonizing

      
       to modulate calcium signaling.
      
    • Neuroprotection: Agonists promoting BDNF secretion.[6]

PROTAC Linker & Warhead Design

In Targeted Protein Degradation (TPD), this molecule serves as a "warhead" or anchor.

  • E3 Ligase Recruitment: Piperidine-based cereblon (CRBN) binders often utilize aryl-substituted piperidines to modify linker attachment points.

  • Metabolic Stability: The 4-methyl group blocks the para-position, a primary site for Cytochrome P450-mediated hydroxylation. This extends the half-life (

    
    ) of the PROTAC molecule in vivo compared to unsubstituted phenyl-piperidines.
    
Structure-Activity Relationship (SAR) Logic

SARCore1-(3-Chloro-4-methylphenyl)piperidinePiperidinePiperidine Ring:Ionic interaction with Asp126(Essential for Sigma Affinity)Core->PiperidineChlorine3-Chloro Position:Increases Lipophilicity (LogP)Restricts ConformationCore->ChlorineMethyl4-Methyl Position:Blocks Metabolic Oxidation (CYP450)Enhances Hydrophobic PackingCore->Methyl

Figure 2: SAR analysis highlighting the functional role of each structural component.

Part 4: Handling, Safety & Storage

Safety Profile (GHS Classification)

Based on structural alerts and analog data (Piperidine/Chlorotoluene).

  • Signal Word: WARNING

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.[7]

    • H319: Causes serious eye irritation.[7]

    • H411: Toxic to aquatic life with long-lasting effects (due to high LogP/Cl moiety).

Storage & Stability
  • Storage: Keep in a tightly closed container at 2–8 °C (Refrigerated).

  • Atmosphere: Store under inert gas (Argon/Nitrogen) to prevent N-oxidation over long periods.

  • Shelf Life: >2 years if stored properly and protected from light.

References

  • Review of Piperidine-Based Drugs: Classes of Piperidine-Based Drugs and Their Biological Significance. ResearchGate.

  • Sigma Receptor Ligand Design: Development of Novel Phenoxyalkylpiperidines as High-Affinity Sigma-1 Receptor Ligands. University of Bari.

  • Buchwald-Hartwig Protocol: Development of a Practical Buchwald-Hartwig Amine Arylation Protocol. Royal Society of Chemistry.[6]

  • Chemical Identity: 1-(3-Chloro-4-methylphenyl)piperidine Product Entry. Smolecule.

  • Safety Data: Piperidine Safety Data Sheet. Sigma-Aldrich.[1]

An In-Depth Technical Guide to the Synthesis of 1-(3-Chloro-4-methylphenyl)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic methodologies for preparing 1-(3-chloro-4-methylphenyl)piperidine, a valuable piperidine derivative with potential applications in medicinal chemistry and organic synthesis.[1][2] The document delves into the mechanistic underpinnings and practical execution of several key synthetic strategies, including nucleophilic substitution, Buchwald-Hartwig amination, Ullmann condensation, and reductive amination. Each section offers a critical analysis of the reaction's advantages, limitations, and the causal factors influencing experimental outcomes. Detailed, step-by-step protocols, data summary tables, and reaction pathway diagrams are provided to equip researchers with the necessary knowledge for the successful synthesis and characterization of the target compound.

Introduction

1-(3-Chloro-4-methylphenyl)piperidine is an organic compound featuring a piperidine ring attached to a 3-chloro-4-methylphenyl group.[1] The piperidine moiety is a ubiquitous structural motif in a vast array of biologically active compounds, known for its ability to interact with various enzymes and receptors within the body.[1] The specific substitution pattern on the phenyl ring, with both a chloro and a methyl group, imparts unique chemical properties that make it an interesting candidate for investigation in several areas of scientific research, including the development of agents targeting the central nervous system (CNS) and potential anticancer therapies.[1] Its role as an intermediate in the synthesis of more complex molecules further underscores its importance in medicinal chemistry.[1] This guide aims to provide a detailed exploration of the primary synthetic routes to this compound, offering insights into the selection of reagents, reaction conditions, and analytical characterization.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical and spectroscopic properties of 1-(3-chloro-4-methylphenyl)piperidine is crucial for its identification and characterization.

PropertyValueSource
Molecular Formula C₁₂H₁₆ClN[3]
Molecular Weight 209.7 g/mol [3]
CAS Number 1000339-31-0[3]
Purity ≥96%[3]
Storage Room temperature[3]

Spectroscopic Data:

  • ¹H NMR: The proton NMR spectrum provides characteristic signals for both the piperidine and the aromatic protons. Aromatic protons are expected to resonate in the region of δ 6.60-7.15 ppm, exhibiting a splitting pattern indicative of the trisubstituted benzene ring. The methyl group protons typically appear as a singlet around δ 2.25-2.35 ppm. The piperidine protons show complex multiplets in the upfield region.

  • ¹³C NMR: The carbon NMR spectrum offers detailed information about the carbon skeleton. Piperidine carbons generally resonate between 23-60 ppm, while the aromatic carbons appear in the 125-137 ppm range.

  • Mass Spectrometry (MS): High-resolution mass spectrometry is essential for confirming the molecular weight and elemental composition. The exact mass can be calculated and compared with the experimental value.

  • Infrared (IR) Spectroscopy: The IR spectrum reveals the presence of key functional groups. Aromatic C-H stretching vibrations are typically observed in the 3030-3100 cm⁻¹ region.

Synthetic Strategies

The synthesis of 1-(3-chloro-4-methylphenyl)piperidine can be approached through several established methods for forming carbon-nitrogen bonds. The choice of a particular route will depend on factors such as the availability of starting materials, desired scale, and laboratory capabilities.

Nucleophilic Substitution

This is often the most direct approach for the synthesis of N-arylpiperidines.[1] The reaction involves the displacement of a suitable leaving group on the aromatic ring or a benzylic position by the nitrogen atom of piperidine.

Reaction Scheme:

cluster_reactants Reactants reagents Piperidine, Base (e.g., K2CO3) product 1-(3-Chloro-4-methylphenyl)piperidine 3-Chloro-4-methylbenzyl_chloride 3-Chloro-4-methylbenzyl chloride 3-Chloro-4-methylbenzyl_chloride->product

Figure 1: Nucleophilic substitution for the synthesis of 1-(3-Chloro-4-methylphenyl)piperidine.

Mechanism and Rationale:

The reaction proceeds via a classical SN2 mechanism, where the lone pair of electrons on the nitrogen atom of piperidine acts as a nucleophile, attacking the electrophilic carbon of the benzyl halide.[1] The use of a base, such as potassium carbonate or sodium hydroxide, is crucial to neutralize the hydrochloric acid formed during the reaction.[1] This prevents the protonation of the piperidine, which would render it non-nucleophilic and halt the reaction.[1] Heating is often employed to increase the reaction rate.[1]

Experimental Protocol:

  • Materials: 3-chloro-4-methylbenzyl chloride, piperidine, potassium carbonate (K₂CO₃), dimethylformamide (DMF).

  • Procedure:

    • In a round-bottom flask, dissolve 3-chloro-4-methylbenzyl chloride (1 equivalent) in DMF.

    • Add piperidine (1.2 equivalents) and potassium carbonate (2 equivalents) to the solution.

    • Heat the reaction mixture to 80 °C and stir for 6 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the mixture to room temperature and add water.

    • Extract the aqueous layer with ethyl acetate (3 x volume).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds and is widely applicable to the synthesis of N-arylpiperidines.

Reaction Scheme:

cluster_reagents Reagents reactants 4-Bromo-2-chloro-1-methylbenzene + Piperidine product 1-(3-Chloro-4-methylphenyl)piperidine reactants->product catalyst Pd Catalyst (e.g., Pd(OAc)2) + Ligand (e.g., Xantphos) base Base (e.g., NaOtBu)

Figure 2: Buchwald-Hartwig amination for the synthesis of 1-(3-Chloro-4-methylphenyl)piperidine.

Mechanism and Rationale:

This reaction involves a catalytic cycle with a palladium complex. The key steps are the oxidative addition of the aryl halide to the Pd(0) complex, followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to yield the desired N-arylpiperidine and regenerate the Pd(0) catalyst. The choice of ligand is critical for the efficiency of the reaction, with bulky, electron-rich phosphine ligands often being employed. The reactivity of the aryl halide follows the trend I > Br > Cl, which can be exploited for selective reactions on polyhalogenated substrates.

General Experimental Protocol:

  • Materials: 4-Bromo-2-chloro-1-methylbenzene, piperidine, Palladium(II) acetate (Pd(OAc)₂), Xantphos, Sodium tert-butoxide (NaOtBu), Toluene.

  • Procedure:

    • In a glovebox, charge an oven-dried Schlenk tube with Pd(OAc)₂ (1-5 mol%), Xantphos (1-5 mol%), and NaOtBu (1.4 equivalents).

    • Add 4-bromo-2-chloro-1-methylbenzene (1 equivalent) and piperidine (1.2 equivalents).

    • Add anhydrous toluene and seal the tube.

    • Heat the reaction mixture to 100-120 °C for 12-24 hours.

    • Monitor the reaction by GC-MS or LC-MS.

    • After cooling, dilute the mixture with ethyl acetate and filter through a pad of Celite.

    • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify by column chromatography.

Ullmann Condensation

The Ullmann condensation is a classical copper-catalyzed reaction for the formation of C-N bonds, particularly with aryl halides.

Reaction Scheme:

cluster_reagents Reagents reactants 4-Bromo-2-chloro-1-methylbenzene + Piperidine product 1-(3-Chloro-4-methylphenyl)piperidine reactants->product catalyst Cu Catalyst (e.g., CuI) base Base (e.g., K2CO3)

Figure 3: Ullmann condensation for the synthesis of 1-(3-Chloro-4-methylphenyl)piperidine.

Mechanism and Rationale:

The mechanism of the Ullmann reaction is believed to involve the formation of a copper(I) aryl complex, which then undergoes a nucleophilic substitution-like process with the amine.[1] Traditional Ullmann conditions often require harsh reaction conditions, including high temperatures and polar aprotic solvents like DMF or nitrobenzene.[4] However, modern modifications using ligands such as diamines can facilitate the reaction under milder conditions.

General Experimental Protocol:

  • Materials: 4-Bromo-2-chloro-1-methylbenzene, piperidine, Copper(I) iodide (CuI), Potassium carbonate (K₂CO₃), Dimethylformamide (DMF).

  • Procedure:

    • To a reaction vessel, add 4-bromo-2-chloro-1-methylbenzene (1 equivalent), piperidine (2 equivalents), CuI (10-20 mol%), and K₂CO₃ (2 equivalents).

    • Add DMF as the solvent.

    • Heat the mixture to 120-150 °C for 24-48 hours under an inert atmosphere.

    • Monitor the reaction progress by TLC or GC-MS.

    • After cooling, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography.

Reductive Amination

Reductive amination provides an alternative route, starting from a corresponding aldehyde or ketone. This two-step, one-pot process involves the formation of an iminium ion intermediate, which is then reduced in situ to the desired amine.[5]

Reaction Scheme:

cluster_reagents Reagent reactants 3-Chloro-4-methylbenzaldehyde + Piperidine product 1-(3-Chloro-4-methylphenyl)piperidine reactants->product reducing_agent Reducing Agent (e.g., NaBH(OAc)3)

Figure 4: Reductive amination for the synthesis of 1-(3-Chloro-4-methylphenyl)piperidine.

Mechanism and Rationale:

The reaction begins with the nucleophilic attack of the piperidine on the carbonyl carbon of the aldehyde, followed by dehydration to form an iminium ion. A mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN), is then used to reduce the iminium ion to the tertiary amine.[6] These reducing agents are selective for the iminium ion over the starting aldehyde, allowing for a one-pot procedure.[6]

General Experimental Protocol:

  • Materials: 3-Chloro-4-methylbenzaldehyde, piperidine, Sodium triacetoxyborohydride (NaBH(OAc)₃), Dichloromethane (DCM).

  • Procedure:

    • Dissolve 3-chloro-4-methylbenzaldehyde (1 equivalent) in DCM in a round-bottom flask.

    • Add piperidine (1.1 equivalents) to the solution and stir for 30 minutes at room temperature.

    • Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.

    • Stir the reaction at room temperature for 12-24 hours.

    • Monitor the reaction by TLC.

    • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography.

Conclusion

The synthesis of 1-(3-chloro-4-methylphenyl)piperidine can be achieved through several reliable and well-established synthetic methods. The choice of the most appropriate method will be dictated by the specific requirements of the researcher, including the availability of starting materials, desired scale, and equipment. Nucleophilic substitution offers a straightforward approach, while Buchwald-Hartwig amination provides a versatile and often high-yielding alternative. Ullmann condensation, though a more classical method, can still be effective, and reductive amination presents a valuable option when starting from the corresponding aldehyde. This guide provides the foundational knowledge and practical protocols to enable researchers to successfully synthesize and characterize this important molecule for further investigation in various fields of chemical and pharmaceutical sciences.

References

  • Gale, E. M., et al. (2018). Three-Step Telescoped Synthesis of Monosubstituted Vicinal Diamines from Aldehydes. ACS Omega, 3(10), 14161-14168.
  • Xia, J., et al. (2024). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant.
  • Pearson+. (n.d.). Show how to synthesize the following amines from the indicated st... | Study Prep. Retrieved from [Link]

  • Rajasekhar, K., et al. (2020). SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Rasayan Journal of Chemistry, 13(1), 494-498.
  • Vijayakumar, A., Prathebha, K., & Kala, A. (n.d.). Growth and Characterization of a new Piperidine Derivative: 4-chloro-N-{[1-(4-chlorobenzoyl) piperidin-4-yl]methyl} benzamide hydrate (CPMBH). International Journal of ChemTech Research, 5(5), 2311-2317.
  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]

  • Ahmad, V. U., et al. (1997). SYNTHESIS AND ANTI-MICROBIAL SCREENING OF SOME PIPERIDINE DERIVATIVES. Pakistan Journal of Pharmaceutical Sciences, 10(2), 15-22.
  • Aladdin Scientific. (n.d.). 1-(3-Chloro-4-methylphenyl)piperidine, min 96%, 1 gram. Retrieved from [Link]

  • Alternative Therapies In Health And Medicine. (n.d.). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. Retrieved from [Link]

  • White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. Retrieved from [Link]

  • MDPI. (2020, December 11). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Retrieved from [Link]

  • ResearchGate. (2020, January 1). SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Retrieved from [Link]

  • Al-Rawi, J. M. A., Flamerz, S., & Khuthier, A. H. (1985). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. Spectrochimica Acta Part A: Molecular Spectroscopy, 41(12), 1391-1395.
  • United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]

  • Chad's Prep. (2018, September 21). 22.4e Synthesis of Amines Reductive Amination [Video]. YouTube. [Link]

  • Bojilov, V. B., et al. (2019). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Magnetochemistry, 5(4), 59.
  • Barbero, M., et al. (2022). C-N, C-O and C-S Ullmann-Type Coupling Reactions of Arenediazonium o-Benzenedisulfonimides. Reactions, 3(2), 300-312.
  • D'hooghe, M., & De Kimpe, N. (2020). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. European Journal of Organic Chemistry, 2020(44), 6965-6976.
  • ResearchGate. (2017, July). An overview of Ullmann Reaction, Its importance and applications in synthesis of Dibenzopyranones. Retrieved from [Link]

  • Foley, D. J., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC medicinal chemistry, 13(11), 1614-1620.
  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

Sources

Spectroscopic Data of 1-(3-Chloro-4-methylphenyl)piperidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for the compound 1-(3-Chloro-4-methylphenyl)piperidine. The information presented herein is curated for researchers, scientists, and professionals in drug development, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide is structured to not only present the data but also to provide insights into the experimental methodologies and the rationale behind the spectral interpretations, ensuring a thorough understanding of the molecule's structural characteristics.

Introduction

1-(3-Chloro-4-methylphenyl)piperidine is a substituted aromatic amine with a piperidine moiety. Its chemical structure presents a unique combination of an aliphatic heterocycle and a substituted benzene ring, making spectroscopic analysis a critical tool for its characterization. Understanding the NMR, IR, and MS data is fundamental for confirming its identity, assessing its purity, and predicting its chemical behavior in various applications, including as a potential intermediate in medicinal chemistry.

Molecular Structure and Spectroscopic Correlation

The molecular structure of 1-(3-Chloro-4-methylphenyl)piperidine is the foundation for interpreting its spectroscopic data. The interplay between the electron-donating piperidine nitrogen and the electron-withdrawing chloro group on the aromatic ring, along with the methyl group, dictates the electronic environment of each atom and, consequently, their spectroscopic signatures.

Caption: Molecular structure of 1-(3-Chloro-4-methylphenyl)piperidine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 1-(3-Chloro-4-methylphenyl)piperidine, both ¹H and ¹³C NMR provide critical information for structural confirmation.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound can be divided into two main regions: the aliphatic region for the piperidine protons and the aromatic region for the phenyl protons, in addition to the singlet for the methyl group.

Predicted ¹H NMR Data:

Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignmentPredicted Coupling Constants (J, Hz)
~7.10d1HAr-H (ortho to N)J ≈ 2.0 Hz (meta coupling)
~7.05d1HAr-H (ortho to Cl)J ≈ 8.0 Hz (ortho coupling)
~6.85dd1HAr-H (meta to Cl and N)J ≈ 8.0 Hz (ortho), 2.0 Hz (meta)
~3.10t4H-N-CH₂- (piperidine)J ≈ 5.5 Hz
~2.30s3H-CH₃-
~1.70p4H-CH₂- (piperidine)J ≈ 5.5 Hz
~1.55p2H-CH₂- (piperidine)J ≈ 5.5 Hz

Interpretation and Rationale:

  • Aromatic Protons (δ 6.85-7.10 ppm): The substituted benzene ring gives rise to a complex splitting pattern. The proton ortho to the nitrogen and meta to the chlorine is expected to be a doublet due to meta-coupling with the adjacent proton[1][2]. The proton ortho to the chlorine will be a doublet due to ortho-coupling with its neighbor. The remaining aromatic proton will appear as a doublet of doublets, being coupled to both an ortho and a meta proton[2].

  • Piperidine Protons (δ 1.55-3.10 ppm): The protons on the carbons adjacent to the nitrogen (-N-CH₂-) are deshielded and appear further downfield as a triplet. The other piperidine protons will appear as overlapping multiplets (quintets or sextets, often simplified to pentets) in the more upfield region. The chair conformation of the piperidine ring can lead to more complex splitting if the ring inversion is slow, but at room temperature, a time-averaged spectrum with broader peaks is often observed. The coupling constants for vicinal protons in a piperidine ring are typically in the range of 2-13 Hz, depending on their axial or equatorial positions.

  • Methyl Protons (δ ~2.30 ppm): The methyl group attached to the aromatic ring appears as a sharp singlet as there are no adjacent protons to couple with.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the number of non-equivalent carbons and their chemical environment.

Predicted ¹³C NMR Data:

Chemical Shift (δ, ppm)Assignment
~150.0Ar-C (C-N)
~135.0Ar-C (C-Cl)
~131.0Ar-C (C-CH₃)
~130.0Ar-CH
~120.0Ar-CH
~116.0Ar-CH
~51.0-N-CH₂- (piperidine)
~26.0-CH₂- (piperidine)
~24.0-CH₂- (piperidine)
~20.0-CH₃

Interpretation and Rationale:

  • Aromatic Carbons (δ 116.0-150.0 ppm): The carbon attached to the nitrogen (C-N) is expected to be the most downfield among the aromatic carbons due to the deshielding effect of the nitrogen. The carbons bearing the chloro and methyl groups will also have distinct chemical shifts. The remaining aromatic CH carbons will appear in the typical aromatic region.

  • Piperidine Carbons (δ 24.0-51.0 ppm): The carbons directly bonded to the nitrogen (-N-CH₂-) are the most downfield of the aliphatic carbons. The other two sets of equivalent carbons in the piperidine ring will appear at higher fields.

  • Methyl Carbon (δ ~20.0 ppm): The methyl carbon gives a signal in the typical aliphatic region.

Caption: A generalized workflow for NMR data acquisition and analysis.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule.

Predicted IR Absorption Bands:

Wavenumber (cm⁻¹)IntensityAssignment
3050-3000MediumAromatic C-H stretch
2950-2850StrongAliphatic C-H stretch (piperidine and methyl)
1600, 1480Medium-StrongAromatic C=C ring stretch
1380MediumC-H bend (methyl)
1250Medium-StrongAromatic C-N stretch
1100-1000StrongC-Cl stretch
880-800StrongAromatic C-H out-of-plane bend (trisubstituted)

Interpretation and Rationale:

  • C-H Stretching: The spectrum will show distinct C-H stretching vibrations for the aromatic protons (above 3000 cm⁻¹) and the aliphatic protons of the piperidine and methyl groups (below 3000 cm⁻¹)[3][4][5].

  • Aromatic C=C Stretching: The characteristic absorptions for the benzene ring stretching are expected around 1600 and 1480 cm⁻¹[4].

  • C-N and C-Cl Stretching: A prominent band corresponding to the aromatic C-N stretching vibration is expected around 1250 cm⁻¹. The C-Cl stretching vibration will likely appear as a strong band in the 1100-1000 cm⁻¹ region.

  • Out-of-Plane Bending: The substitution pattern on the benzene ring (1,2,4-trisubstituted) will give rise to strong C-H out-of-plane bending vibrations in the 880-800 cm⁻¹ region, which can be diagnostic for this substitution pattern.

Caption: A standard workflow for Attenuated Total Reflectance (ATR) FTIR spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity and elucidating its structure.

Predicted Mass Spectrometry Data (Electron Ionization - EI):

m/zRelative IntensityProposed Fragment
209/211High[M]⁺ (Molecular ion)
194/196Medium[M - CH₃]⁺
166Medium[M - C₃H₇]⁺
140/142High[Cl-C₆H₃-CH₃-N]⁺
111Medium[Cl-C₆H₃-CH₃]⁺

Interpretation and Rationale:

  • Molecular Ion Peak: The molecular ion peak is expected at m/z 209. The presence of a chlorine atom will result in a characteristic M+2 peak at m/z 211 with an intensity of approximately one-third of the M+ peak, corresponding to the natural abundance of the ³⁷Cl isotope.

  • Fragmentation Pattern:

    • Loss of a Methyl Group: A fragment at m/z 194/196 corresponding to the loss of a methyl radical ([M - 15]⁺) is expected.

    • Piperidine Ring Fragmentation: Alpha-cleavage next to the nitrogen is a common fragmentation pathway for N-substituted piperidines. This can lead to the loss of alkyl fragments from the piperidine ring. For example, the loss of a propyl radical (C₃H₇) would result in a fragment at m/z 166.

    • Cleavage of the N-Aryl Bond: Cleavage of the bond between the nitrogen and the aromatic ring can lead to the formation of the charged aromatic fragment at m/z 140/142 and the piperidine radical.

    • Further Fragmentation of the Aromatic Moiety: The aromatic fragment can further lose the nitrogen to give a fragment at m/z 111.

Caption: A simplified workflow for Electron Ionization Mass Spectrometry (EI-MS).

Conclusion

The spectroscopic data presented in this guide provide a detailed and cohesive picture of the molecular structure of 1-(3-Chloro-4-methylphenyl)piperidine. The predicted NMR, IR, and MS data, along with their interpretations, offer a robust framework for the identification and characterization of this compound. The provided experimental workflows serve as a practical guide for researchers in acquiring high-quality spectroscopic data. This comprehensive analysis underscores the power of modern spectroscopic techniques in the structural elucidation of complex organic molecules, which is a cornerstone of drug discovery and development.

References

  • ACD/Labs. (2024). 1H–1H Coupling in Proton NMR. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 14.12: Coupling Constants Identify Coupled Protons. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Infrared Spectroscopy Absorption Table. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • National Institute of Advanced Industrial Science and Technology (AIST), Japan. (n.d.). Spectral Database for Organic Compounds (SDBS). Retrieved from [Link]

  • NIST. (n.d.). NIST Chemistry WebBook. Retrieved from [Link]

  • Organomation. (2024). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • Shimadzu. (n.d.). Shimadzu FTIR Standard Operating Procedure. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Organic Chemistry Data. Retrieved from [Link]

  • Wikipedia. (2023). Electron ionization. Retrieved from [Link]

  • Williams, D. H., & Fleming, I. (2008). Spectroscopic Methods in Organic Chemistry.

Sources

Technical Guide: Biological Activities & Therapeutic Potential of Piperidine Derivatives

[1]

Executive Summary

The piperidine scaffold (

1234

Part 1: The Pharmacophore

Why Piperidine? The piperidine ring acts as more than a passive linker; it is a critical modulator of physicochemical properties.

  • Conformational Flexibility: The chair conformation allows substituents at C2, C3, and C4 to adopt specific axial/equatorial orientations, maximizing binding affinity with protein pockets (e.g., the "gorge" of Acetylcholinesterase).

  • pKa Modulation: With a pKa of ~11.2, the secondary amine is protonated at physiological pH. This cationic center is essential for cation-

    
     interactions with aromatic residues (Trp, Phe, Tyr) found in G-protein-coupled receptors (GPCRs) and enzyme active sites.
    

Part 2: Therapeutic Mechanisms & Signaling Pathways[1][5][6]

Neurology: Acetylcholinesterase (AChE) Inhibition

Target: Alzheimer’s Disease (AD).[5] Mechanism: Piperidine derivatives (notably Donepezil analogs) function as dual-binding site inhibitors. They bridge the Catalytic Anionic Site (CAS) and the Peripheral Anionic Site (PAS) of the AChE enzyme.

  • The Cationic Head: The protonated nitrogen of the piperidine ring binds to the CAS via cation-

    
     interactions with Trp84.
    
  • The Linker/Tail: Substituents (often benzyl groups) extend to the PAS, interacting with Trp279, preventing the enzyme-induced aggregation of amyloid-beta (

    
    ) peptides.
    

Visualization: Cholinergic Signaling & Inhibition

AChE_PathwayAChAcetylcholine (ACh)SynapseSynaptic CleftACh->SynapseReceptorPost-SynapticNicotinic/Muscarinic ReceptorsSynapse->ReceptorBindingAChEAcetylcholinesterase(Enzyme)Synapse->AChEHydrolysisSignalCognitive FunctionSignal TransmissionReceptor->SignalActivationCholineCholine + AcetateAChE->CholineDegradationPiperidinePiperidine Inhibitor(e.g., Donepezil)Piperidine->SynapseIncreases ACh ConcentrationPiperidine->AChEDual Binding (CAS & PAS)Blocks Hydrolysis

Caption: Figure 1. Mechanism of AChE inhibition by piperidine derivatives, enhancing cholinergic transmission.

Oncology: Kinase Inhibition & Apoptosis

Target: EGFR, VEGFR, and PI3K/Akt pathways. Mechanism: Piperidine-spiro-oxindole hybrids and sulfonamide derivatives induce apoptosis in resistant cancer lines (e.g., MCF-7, HeLa).

  • Kinase Blockade: The scaffold occupies the ATP-binding pocket of kinases (e.g., EGFR), preventing phosphorylation.

  • Mitochondrial Pathway: Downregulation of Bcl-2 (anti-apoptotic) and upregulation of Bax (pro-apoptotic), leading to Cytochrome C release and Caspase-3 activation.

Antimicrobial: Membrane Disruption

Target: Multi-drug resistant (MDR) bacteria and fungi. Mechanism: N-substituted piperidines with lipophilic tails act as cationic surfactants. They electrostatically bind to the negatively charged bacterial cell wall, displacing


Part 3: Structure-Activity Relationship (SAR) Data

The following table summarizes critical SAR trends for piperidine optimization, synthesized from recent high-impact studies [1, 2].

PositionModificationEffect on Biological ActivityMechanistic Rationale
N1 (Nitrogen) Benzyl / Arylalkyl groupsIncreased AChE Inhibition Facilitates

-

stacking with Trp279 in the Peripheral Anionic Site (PAS).
N1 (Nitrogen) Sulfonyl / Urea groupsEnhanced Anticancer Improves hydrogen bonding with kinase hinge regions; increases metabolic stability.
C4 Spiro-fusion (Oxindole)High Cytotoxicity Restricts conformation, locking the molecule into a bioactive shape for p53-MDM2 inhibition.
C4 Ketone (Piperidone)Antimicrobial Acts as a Michael acceptor for cysteine residues in microbial enzymes.
C3/C5 Electron-withdrawing (F, Cl)Metabolic Stability Blocks metabolic oxidation sites, extending half-life (

).

Part 4: Experimental Protocols

Protocol A: Green Synthesis of Piperidine Derivatives

Method: One-Pot Multicomponent Reaction (MCR). Objective: Synthesize highly substituted piperidines without toxic solvents. Reference: Journal of Medicinal Chemistry standards for purity and yield [3].

Reagents:

  • Aromatic Aldehyde (1.0 equiv)

  • Aniline derivative (1.0 equiv)

  • 
    -Ketoester (e.g., ethyl acetoacetate) (1.0 equiv)
    
  • Catalyst: Cerium(IV) Ammonium Nitrate (CAN) (10 mol%) or Lipase (for enantioselectivity).

  • Solvent: Ethanol (EtOH) or Water.

Workflow:

  • Mixing: In a 50 mL round-bottom flask, dissolve the aldehyde and aniline in EtOH (5 mL). Stir for 10 min at Room Temperature (RT) to form the imine intermediate.

  • Addition: Add the

    
    -ketoester and the catalyst (CAN).
    
  • Reaction: Stir the mixture at ambient temperature for 2–4 hours. Monitor via Thin Layer Chromatography (TLC) using n-hexane:ethyl acetate (7:3).

  • Work-up: Upon completion, pour the reaction mixture into crushed ice.

  • Purification: Filter the solid precipitate. Recrystallize from hot ethanol to obtain pure crystals. Note: Column chromatography is rarely needed for this MCR.

Visualization: MCR Synthetic Pathway

Synthesis_WorkflowReactantsAldehyde + Aniline+ KetoesterImineImineIntermediateReactants->ImineCondensationCyclizationIntramolecularCyclizationImine->CyclizationMannich-typeAdditionCatalystCatalyst(CAN or Lipase)Catalyst->CyclizationActivatesProductFunctionalizedPiperidineCyclization->ProductTautomerization

Caption: Figure 2. One-pot multicomponent synthesis of functionalized piperidines.

Protocol B: Ellman’s Assay for AChE Inhibition

Objective: Quantify the IC50 of synthesized piperidine derivatives against Acetylcholinesterase. Principle: AChE hydrolyzes acetylthiocholine (ATCh) to thiocholine. Thiocholine reacts with DTNB (Ellman's reagent) to produce a yellow anion (TNB), measurable at 412 nm.

Step-by-Step Procedure:

  • Preparation: Dissolve test compounds in DMSO (stock 10 mM). Dilute with phosphate buffer (pH 8.0) to serial concentrations (0.1 nM to 100

    
    M).
    
  • Enzyme Incubation: In a 96-well plate, add:

    • 150

      
      L Phosphate Buffer (0.1 M, pH 8.0)
      
    • 20

      
      L Test Inhibitor Solution
      
    • 20

      
      L AChE Enzyme Solution (0.28 U/mL)
      
    • Incubate for 15 minutes at 25°C.

  • Substrate Addition: Add 10

    
    L of DTNB (10 mM) and 10 
    
    
    L of Acetylthiocholine Iodide (ATCh, 15 mM).
  • Measurement: Immediately read absorbance at 412 nm using a microplate reader. Measure kinetics every 30 seconds for 5 minutes.

  • Calculation:

    
    
    Calculate IC50 using non-linear regression (GraphPad Prism).
    

Part 5: Future Perspectives

The future of piperidine therapeutics lies in Proteolysis Targeting Chimeras (PROTACs) . Researchers are currently linking piperidine-based E3 ligase ligands (like thalidomide analogs) to oncogenic protein binders. The piperidine moiety serves as the stable, tunable linker that ensures favorable cell permeability and oral bioavailability, addressing the "undruggable" protein challenge.

References

  • Review of Piperazine and Piperidine Derivatives: Title: Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Source: ResearchGate / Naturalista Campano (2024). URL:[Link]

  • Anticancer Mechanisms: Title: Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review. Source: PMC / NIH (2025/2020). URL:[Link]

  • Synthesis & SAR: Title: Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.[1][4][6][7] Source: MDPI (Molecules). URL:[Link][8]

  • AChE Inhibition Specifics: Title: Synthesis of Novel Piperidine Compounds As Anticholinesterase Agents.[5] Source: International Journal of Pharmaceutical Science Invention.[5] URL:[Link]

The Strategic Role of 1-(3-Chloro-4-methylphenyl)piperidine as a Versatile Chemical Intermediate: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(3-Chloro-4-methylphenyl)piperidine, a pivotal chemical intermediate with significant applications in pharmaceutical and specialty chemical synthesis. The document elucidates the compound's synthesis, purification, and structural characteristics, underpinned by spectroscopic data. A core focus is its reactivity, particularly of the nucleophilic piperidine nitrogen, and its utility in constructing more complex molecular architectures. This guide serves as a technical resource, offering field-proven insights and detailed experimental protocols to empower researchers in leveraging this versatile building block for novel molecular discovery and development.

Introduction

The piperidine moiety is a ubiquitous structural motif in a vast array of biologically active compounds and approved pharmaceuticals.[1][2] Its prevalence stems from its ability to confer favorable physicochemical properties, such as modulating lipophilicity and aqueous solubility, and to engage in crucial hydrogen bonding interactions within biological targets.[2] The strategic functionalization of the piperidine ring allows for the fine-tuning of these properties, making substituted piperidines highly sought-after intermediates in medicinal chemistry.

1-(3-Chloro-4-methylphenyl)piperidine emerges as a particularly valuable intermediate due to the unique electronic and steric influences of its substituted phenyl ring. The presence of a chloro group at the meta-position and a methyl group at the para-position of the phenyl ring modifies the electron density and reactivity of the piperidine nitrogen, influencing its role in subsequent synthetic transformations. This guide delves into the synthesis, properties, and applications of this key intermediate, providing a foundational understanding for its effective utilization in research and development.

Physicochemical and Structural Properties

1-(3-Chloro-4-methylphenyl)piperidine is an organic compound with the molecular formula C₁₂H₁₆ClN.[3] Its structure features a piperidine ring directly attached to a 3-chloro-4-methylphenyl group.

Table 1: Physicochemical Properties of 1-(3-Chloro-4-methylphenyl)piperidine

PropertyValueReference
Molecular Formula C₁₂H₁₆ClN[3]
Molecular Weight 209.72 g/mol [3]
Appearance Typically a solidN/A
Solubility Soluble in common organic solventsN/A

X-ray crystallographic studies of related N-arylpiperidine structures reveal that the piperidine ring typically adopts a chair conformation to minimize steric strain. The orientation of the aryl substituent can influence the overall molecular geometry and intermolecular interactions in the solid state.

Synthesis and Purification

The synthesis of 1-(3-Chloro-4-methylphenyl)piperidine is most commonly achieved through a nucleophilic substitution reaction between 3-chloro-4-methylaniline and a suitable piperidine precursor, or by the reaction of 3-chloro-4-methylbenzyl chloride with piperidine.[3] The latter is a straightforward and widely used method.

General Synthesis Workflow

reagent1 3-Chloro-4-methylbenzyl chloride reaction Nucleophilic Substitution reagent1->reaction reagent2 Piperidine reagent2->reaction base Base (e.g., K₂CO₃, Et₃N) base->reaction Neutralizes HCl byproduct solvent Solvent (e.g., Acetonitrile, DMF) solvent->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification (e.g., Column Chromatography) workup->purification product 1-(3-Chloro-4-methylphenyl)piperidine purification->product

[Image of the reaction of 1-(3-Chloro-4-methylphenyl)piperidine with a generic isocyanate R-N=C=O to form the corresponding urea derivative]

Caption: Mechanism of urea formation from an amine and an isocyanate.

Case Study: Synthesis of a Bioactive Molecule Precursor

1-(3-Chloro-4-methylphenyl)piperidine serves as a key building block in the synthesis of compounds with potential therapeutic applications. For example, its reaction with benzyl isocyanate can be envisioned to produce 4-benzyl-N-(3-chloro-4-methylphenyl)-1-piperidinecarboxamide, a scaffold that can be further elaborated in drug discovery programs.

Other Potential Reactions

The nucleophilic nature of the piperidine nitrogen allows for a range of other transformations, including:

  • Acylation: Reaction with acid chlorides or anhydrides to form amides.

  • Alkylation: Reaction with alkyl halides to introduce new alkyl groups.

  • Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form more complex amines. [4]

Safety and Handling

As with all chemical reagents, proper safety precautions must be observed when handling 1-(3-Chloro-4-methylphenyl)piperidine and its derivatives.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat. [5][6]* Ventilation: Work in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. [6][7]* Incompatible Materials: Avoid contact with strong oxidizing agents. [5]* Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

1-(3-Chloro-4-methylphenyl)piperidine is a valuable and versatile chemical intermediate with significant potential in the synthesis of novel compounds, particularly in the realm of pharmaceutical research. Its straightforward synthesis and the reactivity of its piperidine nitrogen make it an attractive building block for creating diverse molecular architectures. This technical guide has provided a comprehensive overview of its synthesis, properties, and applications, offering a foundation for researchers to effectively utilize this compound in their synthetic endeavors. Further exploration of its reactivity and its incorporation into a wider range of bioactive molecules will undoubtedly continue to expand its importance in the field of organic and medicinal chemistry.

References

  • CN108017573B - Process for preparing 4-methylenepiperidine or acid addition salt thereof - Google P
  • CN109180564B - Preparation method of piperidine and derivatives thereof - Google P
  • Synthesis and antimicrobial activity of N 1-(3-chloro-4-fluorophenyl)- N 4-substituted semicarbazone derivatives - ResearchGate. (URL: [Link])

  • 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects - ResearchGate. (URL: [Link])

  • Safety Data Sheet: Piperidine - Carl ROTH. (URL: [Link])

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (URL: [Link])

  • 4-Chloro-N-methylpiperidine hydrochloride | C6H13Cl2N | CID 3034158 - PubChem. (URL: [Link])

  • 1,3-Bis-(4-chloro-phenyl)-but-1-ene - SpectraBase. (URL: [Link])

  • 13C NMR Chemical Shift - Oregon State University. (URL: [Link])

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (URL: [Link])

  • Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (URL: [Link])

  • Safety Data Sheet: Piperidine - Chemos GmbH&Co.KG. (URL: [Link])

  • Interpreting C-13 NMR Spectra - Chemistry LibreTexts. (URL: [Link])

  • ESTABLISHING MASS SPECTRAL FRAGMENTATION PATTERNS FOR THE CHARACTERIZATION OF 1,2-UNSATURATED PYRROLIZIDINE ALKALOIDS AND N-OXI. (URL: [Link])

  • Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. (URL: [Link])

  • Piperidine - SAFETY DATA SHEET - Penta chemicals. (URL: [Link])

  • Complete assignment of the 1H and 13C NMR spectra of some N‐benzyl‐(piperidin or pyrrolidin)‐purines | Request PDF - ResearchGate. (URL: [Link])

  • Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. (URL: [Link])

  • A Level Chemistry Revision "Interpreting Fragmentation Patterns in a Mass Spectrum". (URL: [Link])

  • Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Information. (URL: [Link])

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literature review of 1-(3-Chloro-4-methylphenyl)piperidine research

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 1-(3-Chloro-4-methylphenyl)piperidine: Synthesis, Characterization, and Therapeutic Potential

Executive Summary

1-(3-Chloro-4-methylphenyl)piperidine is a substituted phenylpiperidine derivative with the molecular formula C₁₂H₁₆ClN.[1] The piperidine ring is a foundational scaffold in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of pharmaceuticals and biologically active compounds.[2][3][4] This guide provides a comprehensive technical overview of 1-(3-Chloro-4-methylphenyl)piperidine, intended for researchers, scientists, and professionals in drug development. We will explore its synthesis via nucleophilic substitution, detail its analytical characterization, and discuss its potential pharmacological applications based on its structural features, including its potential in neuropharmacology and oncology.[1][5] This document serves as a foundational resource, consolidating current knowledge and providing detailed protocols to facilitate further investigation into this promising molecule.

Chapter 1: The Significance of the Phenylpiperidine Scaffold

The piperidine heterocycle is a six-membered ring containing one nitrogen atom, and it represents one of the most important building blocks in modern drug design.[4] Its derivatives are integral to over twenty classes of pharmaceuticals, highlighting its versatility and importance.[2] The success of the piperidine moiety stems from its ability to confer favorable physicochemical properties to a molecule, such as modulating lipophilicity and water solubility, providing a stable scaffold, and offering sites for hydrogen bonding that are crucial for target interaction.[3]

The specific substitution pattern on the phenyl ring—in this case, a chloro group at position 3 and a methyl group at position 4—imparts a unique electronic and steric profile to 1-(3-Chloro-4-methylphenyl)piperidine. This distinct arrangement is critical as it influences the molecule's reactivity, metabolic stability, and potential interactions with biological targets, distinguishing it from other analogs.[1]

Table 1: Compound Profile: 1-(3-Chloro-4-methylphenyl)piperidine

PropertyValueSource
IUPAC Name 1-(3-chloro-4-methylphenyl)piperidine[6]
Molecular Formula C₁₂H₁₆ClN[1]
Molecular Weight 209.7 g/mol [6]
CAS Number 1000339-31-0[6]
Class Phenylpiperidines[6]
Predicted Role Organic Synthesis Intermediate, Medicinal Chemistry Scaffold[1]

Chapter 2: Synthesis and Chemical Reactivity

Primary Synthetic Route: Nucleophilic Substitution (Sₙ2 Reaction)

The most direct and commonly employed method for synthesizing 1-(3-Chloro-4-methylphenyl)piperidine is through a nucleophilic substitution reaction.[1] This process involves the reaction of 3-chloro-4-methylbenzyl chloride with piperidine.

Causality of Experimental Design: The reaction proceeds via a classical Sₙ2 mechanism. The nitrogen atom of the piperidine ring acts as the nucleophile, attacking the electrophilic benzylic carbon of 3-chloro-4-methylbenzyl chloride.[1] A base, such as potassium carbonate or sodium hydroxide, is essential to neutralize the hydrochloric acid (HCl) that is formed as a byproduct. This prevents the protonation of the piperidine reactant, which would render it non-nucleophilic and halt the reaction. Heating is typically applied to overcome the activation energy barrier and increase the reaction rate.

G cluster_reactants Reactants & Reagents cluster_process Reaction Process cluster_workup Work-up & Purification Reactant1 3-Chloro-4-methylbenzyl chloride Combine Combine Reactants, Base, and Solvent Reactant1->Combine Reactant2 Piperidine Reactant2->Combine Base Base (e.g., K₂CO₃) Base->Combine Solvent Solvent (e.g., Acetonitrile) Solvent->Combine Heat Heat Mixture to Reflux Combine->Heat Monitor Monitor by TLC Heat->Monitor Quench Quench with Water Monitor->Quench Extract Extract with Organic Solvent Quench->Extract Dry Dry Organic Layer (e.g., Na₂SO₄) Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Column Chromatography Concentrate->Purify Product 1-(3-Chloro-4-methylphenyl)piperidine Purify->Product G Compound 1-(3-Chloro-4-methylphenyl)piperidine DAT Dopamine Transporter (DAT) Compound->DAT Inhibition Dopamine Dopamine DAT->Dopamine Reuptake Synapse Synaptic Cleft Receptors Dopamine Receptors Synapse->Receptors Binding Postsynaptic Postsynaptic Neuron Signal Downstream Signaling Postsynaptic->Signal Dopamine->Synapse Receptors->Postsynaptic

Sources

physical and chemical properties of 1-(3-Chloro-4-methylphenyl)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Physicochemical Profile, Synthetic Methodologies, and Application Framework

Executive Summary

This technical guide provides a comprehensive analysis of 1-(3-Chloro-4-methylphenyl)piperidine (CAS: 1000339-31-0), a substituted arylpiperidine scaffold.[1][2] Structurally characterized by a piperidine ring directly coupled to a 3-chloro-4-methylphenyl moiety, this compound represents a critical pharmacophore in medicinal chemistry, particularly in the design of ligands for G-protein coupled receptors (GPCRs) such as serotonin (5-HT) and dopamine receptors.[2]

Distinction of Isomers: It is imperative to distinguish this N-aryl compound from its N-benzyl analogue (1-(3-chloro-4-methylbenzyl)piperidine). While often conflated in automated databases, their electronic properties and synthetic routes are fundamentally distinct.[3] This guide focuses exclusively on the N-aryl congener , necessitating transition-metal-catalyzed cross-coupling for synthesis rather than simple nucleophilic substitution.[2]

Structural & Physicochemical Profile

The physicochemical data below synthesizes experimental baselines with high-confidence predictive models (ACD/Labs, EPISuite) standard in early-phase drug discovery.

Key Identifiers & Properties
PropertyValueConfidence/Method
IUPAC Name 1-(3-Chloro-4-methylphenyl)piperidineStandard
CAS Registry 1000339-31-0Verified
Molecular Formula C₁₂H₁₆ClN-
Molecular Weight 209.72 g/mol -
Exact Mass 209.0971Monoisotopic
Physical State Viscous Oil / Low-melting SolidPredicted (Free Base)
Boiling Point 361.2 ± 42.0 °CPredicted (760 Torr)
Density 1.1 ± 0.1 g/cm³Predicted
Flash Point 172.2 ± 28.0 °CPredicted
Electronic & Solubility Parameters
ParameterValueImplications for Drug Design
LogP (Octanol/Water) 3.96 ± 0.35High lipophilicity; suggests blood-brain barrier (BBB) permeability.[2]
pKa (Conjugate Acid) 5.5 - 6.5The N-aryl nitrogen is significantly less basic than N-alkyl piperidines (pKa ~11) due to resonance delocalization into the phenyl ring.[2]
H-Bond Donors 0Obligate H-bond acceptor.[2]
H-Bond Acceptors 1Tertiary amine nitrogen.[2]
Polar Surface Area 3.24 ŲExcellent membrane permeability profile.

Synthetic Methodology: The Buchwald-Hartwig Protocol

Unlike benzyl-piperidines, which can be synthesized via S_N2 reactions, the direct formation of the C(sp²)–N bond in 1-(3-Chloro-4-methylphenyl)piperidine requires overcoming the high activation energy of aromatic nucleophilic substitution.[2]

The Authoritative Route: Palladium-catalyzed Buchwald-Hartwig Amination .[2][4]

Retrosynthetic Analysis
  • Target: C–N bond formation between an unactivated aryl halide and a secondary amine.

  • Electrophile: 4-Bromo-2-chlorotoluene (Preferred over the chloride for faster oxidative addition).[2]

  • Nucleophile: Piperidine.[1][5][6]

  • Catalyst System: Pd(0) source with a bulky, electron-rich phosphine ligand (e.g., BINAP or XPhos) to facilitate reductive elimination.[3]

Mechanistic Pathway (Catalytic Cycle)[3]

BuchwaldHartwig Start Start: Ar-Br + H-NR2 Pd0 Pd(0)Ln (Active Catalyst) Start->Pd0 Pre-activation OxAdd Oxidative Addition [Ar-Pd(II)-Br] Pd0->OxAdd Ar-Br LigEx Ligand Exchange (Amine Coordination) OxAdd->LigEx Piperidine Deprot Deprotonation (Base: NaOtBu) LigEx->Deprot -HBr (via Base) RedElim Reductive Elimination (Product Release) Deprot->RedElim Ar-Pd-N(R)2 RedElim->Pd0 Regenerate Pd(0) Product Product: 1-(3-Chloro-4-methylphenyl)piperidine RedElim->Product

Figure 1: Catalytic cycle for the Buchwald-Hartwig cross-coupling synthesis of the target compound.

Detailed Experimental Protocol

Reagents:

  • 4-Bromo-2-chlorotoluene (1.0 eq)[2]

  • Piperidine (1.2 eq)[3]

  • Pd₂(dba)₃ (2 mol%)[3]

  • BINAP (racemic) (4 mol%)[3]

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)[2][3]

  • Toluene (Anhydrous, degassed)[3]

Procedure:

  • Inert Setup: Flame-dry a two-neck round-bottom flask equipped with a reflux condenser and magnetic stir bar. Purge with Argon for 15 minutes.

  • Catalyst Pre-complexation: Add Pd₂(dba)₃, BINAP, and Toluene.[3] Stir at room temperature for 10 minutes until the solution turns a deep orange/red, indicating active L-Pd(0) formation.[2][3]

  • Substrate Addition: Introduce 4-Bromo-2-chlorotoluene, followed by Piperidine and NaOtBu.

  • Reaction: Heat the mixture to 100°C (oil bath) for 12–16 hours. Monitor via TLC (Hexane:EtOAc 9:1) for the disappearance of the aryl bromide.

  • Workup: Cool to room temperature. Filter through a pad of Celite to remove palladium residues and inorganic salts. Wash the pad with EtOAc.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude oil via flash column chromatography (Silica gel, Gradient: 0% → 10% EtOAc in Hexanes).

Analytical Characterization

Validation of the structure requires confirming the specific substitution pattern on the phenyl ring and the integrity of the piperidine ring.[2]

¹H-NMR Diagnostics (CDCl₃, 400 MHz)
MoietyChemical Shift (δ, ppm)MultiplicityIntegrationAssignment Logic
Ar-H (C2) 6.90 – 6.95Doublet (d, J~2Hz)1HProtons ortho to Cl and N are deshielded.[2]
Ar-H (C6) 6.75 – 6.80dd (J~8, 2Hz)1HOrtho to N, meta to Cl.[3]
Ar-H (C5) 7.05 – 7.10Doublet (d, J~8Hz)1HOrtho to methyl group.[3]
N-CH₂ 3.05 – 3.15Multiplet/Triplet4HAlpha-protons of piperidine (deshielded by N-Ar).[2]
Ar-CH₃ 2.28 – 2.32Singlet3HMethyl attached to aromatic ring.[2]
Pip-CH₂ 1.50 – 1.75Multiplet6HBeta/Gamma protons of piperidine.[2]
Mass Spectrometry (LC-MS)
  • Ionization Mode: Electrospray Ionization (ESI+).

  • Observed Ion: [M+H]⁺ = 210.1 m/z.

  • Isotope Pattern: A distinct M+2 peak at ~33% intensity of the base peak (212.1 m/z) confirms the presence of one Chlorine atom .

Handling, Safety, and Stability

Stability Profile
  • Chemical Stability: Stable under ambient conditions. The aryl-chloride bond is robust and will not hydrolyze under standard aqueous conditions.[2]

  • Metabolic Stability (Prediction): The para-methyl group is a metabolic "soft spot," susceptible to benzylic oxidation by CYP450 enzymes (specifically CYP2D6 or CYP3A4) to form the alcohol or carboxylic acid.[2][3]

Safety Data Sheet (SDS) Summary
Hazard ClassGHS CategoryStatement
Acute Toxicity (Oral) Category 4H302: Harmful if swallowed.[2][7]
Skin Irritation Category 2H315: Causes skin irritation.
Eye Irritation Category 2AH319: Causes serious eye irritation.
Aquatic Toxicity Acute 1H400: Very toxic to aquatic life (typical for lipophilic amines).

References

  • Buchwald, S. L., & Muci, A. R. (2002).[3] "Practical Palladium Catalysts for C-N and C-O Bond Formation." Topics in Current Chemistry. Link[3]

  • Surry, D. S., & Buchwald, S. L. (2008).[3] "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition. Link[3]

  • National Center for Biotechnology Information. (2024). "PubChem Compound Summary for CID 53401113, 3-Chloro-piperidine hydrochloride (Analogue Reference)." PubChem. Link

  • Occupational Safety and Health Administration (OSHA). "Hazard Communication Standard: Safety Data Sheets." Link[3]

Sources

Chemo-Structural Analysis and Synthetic Pathways of 1-(3-Chloro-4-methylphenyl)piperidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: This technical guide is strictly for educational and research purposes. The compounds described herein are potent chemical entities intended for in vitro laboratory analysis and drug discovery applications only. They are not for human consumption or veterinary use.[1]

Executive Summary

1-(3-Chloro-4-methylphenyl)piperidine represents a specific "privileged scaffold" within the N-arylpiperidine class.[1] Structurally, it is a hybrid analog of mCPP (1-(3-chlorophenyl)piperazine) and 1-(4-methylphenyl)piperidine .[1]

In medicinal chemistry, this specific substitution pattern—a halogen at the meta position combined with a methyl group at the para position—creates a unique steric and electronic profile. Unlike simple phenylpiperidines, the 3-Cl, 4-Me motif restricts rotation and modulates lipophilicity, making this scaffold highly relevant for:

  • Sigma-1 (

    
    ) Receptor Ligands:  Modulating intracellular calcium signaling and neuroprotection.[1]
    
  • Monoamine Transporter Probes: Investigating selectivity between Serotonin (SERT) and Dopamine (DAT) transporters.

  • Metabolic Stability: The 3-chloro substituent blocks metabolic hydroxylation at the vulnerable meta position, while the 4-methyl group introduces a "soft" metabolic handle.[1]

This guide details the structural pharmacology, validated synthetic protocols (focusing on Buchwald-Hartwig cross-coupling), and characterization standards for this compound and its derivatives.

Structural Disambiguation & Pharmacology

Before synthesis, researchers must distinguish between two common isomers often confused in chemical catalogs due to similar nomenclature.

FeatureTarget: N-Arylpiperidine Isomer: N-Benzylpiperidine
Structure Nitrogen directly bonded to Phenyl ringNitrogen bonded to Benzylic Carbon
IUPAC 1-(3-Chloro-4-methylphenyl)piperidine1-(3-Chloro-4-methylbenzyl)piperidine
Class Phenylpiperidine (Rigid, Conjugated)Benzylamine (Flexible, Non-conjugated)
Primary Bioactivity 5-HT / Sigma Receptor ModulatorNMDA antagonist / Sigma ligand
Synthetic Route Pd-Catalyzed C-N CouplingNucleophilic Substitution (

)

Note: This guide focuses on the N-Aryl variant, as it presents the greater synthetic challenge and pharmacological interest regarding mCPP analogs.[1]

Structure-Activity Relationship (SAR) Map

The following diagram illustrates how specific structural modifications to the 1-(3-Chloro-4-methylphenyl)piperidine core influence biological activity.

SAR_Map Core 1-(3-Chloro-4-methylphenyl) piperidine Core Sub_3Cl 3-Chloro Position (Meta) Core->Sub_3Cl Sub_4Me 4-Methyl Position (Para) Core->Sub_4Me Ring_N Piperidine Ring Core->Ring_N Eff_Metab Blocks CYP450 Hydroxylation Sub_3Cl->Eff_Metab Electronic Effect Eff_Select Increases SERT/Sigma Selectivity (Steric Bulk) Sub_4Me->Eff_Select Steric Hindrance Eff_Affinity Modulates Lipophilicity (LogP ~3.8) Ring_N->Eff_Affinity Hydrophobic Pocket

Caption: SAR analysis showing how the 3-Cl and 4-Me substituents modulate metabolic stability and receptor selectivity.[1]

Synthetic Methodologies

Method A: Buchwald-Hartwig Amination (Preferred)

The direct attachment of a secondary amine (piperidine) to an electron-rich or neutral aryl halide (3-chloro-4-methyl fragment) is difficult via traditional Nucleophilic Aromatic Substitution (


).[1] The Buchwald-Hartwig cross-coupling  is the industry standard for high yield and purity.[1]
Mechanistic Insight

The reaction proceeds via a Pd(0)/Pd(II) catalytic cycle. The 4-methyl group on the aryl halide is electron-donating, which can slow down the oxidative addition step.[1] Therefore, a bulky, electron-rich phosphine ligand (like BINAP or Xantphos) is required to facilitate this step and stabilize the active catalyst species.[1]

Protocol
  • Scale: 10 mmol

  • Substrates:

    • 4-Bromo-2-chlorotoluene (CAS: 27139-97-5): 2.05 g (10 mmol)[1]

    • Piperidine (CAS: 110-89-4): 1.02 g (12 mmol)[1]

  • Catalyst System:

    • 
       (Tris(dibenzylideneacetone)dipalladium(0)): 2 mol%
      
    • BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl): 4 mol%[1]

  • Base: Sodium tert-butoxide (

    
    ): 1.44 g (15 mmol)[1]
    
  • Solvent: Anhydrous Toluene (20 mL)

Step-by-Step Procedure
  • Inert Setup: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Argon or Nitrogen.[1]

  • Reagent Loading: Under positive inert gas pressure, add

    
    , BINAP, and 
    
    
    
    .
  • Solvent Addition: Add anhydrous toluene via syringe. Stir at room temperature for 10 minutes to pre-form the active catalytic complex (solution typically turns deep orange/red).

  • Substrate Addition: Add 4-Bromo-2-chlorotoluene and Piperidine via syringe.

  • Reaction: Heat the mixture to 100°C (oil bath) for 12–16 hours. Monitor via TLC (Hexane:EtOAc 9:1). The starting bromide spot (

    
    ) should disappear.
    
  • Workup: Cool to room temperature. Filter the mixture through a pad of Celite to remove palladium residues and inorganic salts. Wash the pad with EtOAc.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude oil via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Method B: (Limited Utility)

Note: This method is generally ineffective for 1-(3-chloro-4-methylphenyl)piperidine due to the lack of strong electron-withdrawing groups (like


 or 

) on the phenyl ring.[1] It is included here only for comparative analysis to explain why it should be avoided.

Synthesis Workflow Visualization

The following diagram outlines the critical decision points and process flow for the Buchwald-Hartwig synthesis.

Synthesis_Flow Start Start: 4-Bromo-2-chlorotoluene Cat_Prep Pre-mix Catalyst: Pd2(dba)3 + BINAP + NaOtBu in Toluene Start->Cat_Prep Addition Add Piperidine (1.2 eq) Cat_Prep->Addition Heating Reflux at 100°C (12-16 Hours) Addition->Heating Check TLC Check: Bromide Consumed? Heating->Check Check->Heating No (Continue) Workup Filter (Celite) & Concentrate Check->Workup Yes Purify Flash Chromatography (Hexane/EtOAc) Workup->Purify Final Product: 1-(3-Chloro-4-methylphenyl)piperidine Purify->Final

Caption: Step-by-step workflow for the Pd-catalyzed synthesis of the target compound.

Characterization & Quality Control

To ensure the integrity of the synthesized compound, the following analytical data must be verified.

TechniqueExpected Signal / ParameterStructural Assignment
1H NMR (CDCl3)

2.30 ppm (s, 3H)
Aryl-Methyl group (

)
1H NMR (CDCl3)

3.10 ppm (m, 4H)
Piperidine

-protons (

)
1H NMR (CDCl3)

6.8 - 7.2 ppm (m, 3H)
Aromatic protons (ABX system due to 3,4-sub)
LC-MS (ESI+)

Molecular Ion (Calculated MW: 209.[1]7)
Appearance Pale yellow oil or low-melting solidFree base form

Critical QC Check: The presence of a singlet at


 ppm is diagnostic for the methyl group. If the integration is missing or shifted, check for de-halogenation side products (e.g., 1-(4-methylphenyl)piperidine) which can occur if the catalyst system is too active or the reaction runs too long.[1]

Biological Applications (In Vitro)

Sigma-1 ( ) Receptor Binding Assay

This scaffold is a prime candidate for


 receptor studies.[1][2] The 3-chloro substituent often enhances affinity by filling a hydrophobic pocket in the receptor binding site.[1]

Protocol Summary:

  • Source: Guinea pig brain membrane or cloned human

    
     receptors (HEK293 cells).
    
  • Radioligand:

    
    -Pentazocine (highly selective 
    
    
    
    agonist).
  • Non-specific Binding: Determined using 10

    
    M Haloperidol.
    
  • Incubation: 120 min at 25°C in Tris-HCl buffer (pH 7.4).

  • Analysis: Rapid filtration over GF/B filters; liquid scintillation counting.

Selectivity Profiling

Researchers should screen the compound against the following targets to establish a selectivity profile:

  • 5-HT2A / 5-HT2C Receptors: To assess potential psychoactive/hallucinogenic liability (common in m-substituted phenylpiperidines).[1]

  • SERT (Serotonin Transporter): To evaluate reuptake inhibition potential.

References

  • Buchwald-Hartwig Amination Protocols

    • Stauffer, S. R., et al. (2000).[3] "High Turnover Number and Rapid, Room-Temperature Amination of Chloroarenes Using Saturated Carbene Ligands." Organic Letters.

  • Sigma Receptor Pharmacology

    • Maurice, T., & Su, T. P. (2009). "The pharmacology of sigma-1 receptors." Pharmacology & Therapeutics.[1][4][5]

  • Piperidine Scaffold Analysis

    • Goel, R., et al. (2025). "Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access."[1] European Journal of Medicinal Chemistry.

  • General Synthesis of N-Arylpiperidines

    • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination.

Sources

Methodological & Application

Application Notes and Protocols for the Investigation of 1-(3-Chloro-4-methylphenyl)piperidine in Cancer Cell Studies

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of Novel Piperidine Scaffolds in Oncology

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds.[1][2][3] Its prevalence in drug design stems from its ability to confer favorable pharmacokinetic properties and to serve as a versatile framework for interacting with a wide array of biological targets.[4] In the realm of oncology, piperidine derivatives have emerged as a promising class of compounds, with studies demonstrating their capacity to induce cancer cell death, arrest cell cycle progression, and modulate key signaling pathways implicated in tumorigenesis.[2][5][6][7]

This document provides a detailed guide for researchers and drug development professionals on the application of 1-(3-Chloro-4-methylphenyl)piperidine , a specific piperidine derivative, in cancer cell studies. While this particular compound is noted as an intermediate in organic synthesis and for its potential in medicinal chemistry, its specific anticancer activities are an area ripe for investigation.[8] These application notes will, therefore, serve as a comprehensive roadmap for the initial in vitro characterization of this and similar novel chemical entities. We will delve into the hypothetical mechanism of action based on related compounds, provide detailed, step-by-step protocols for foundational assays, and offer insights into data interpretation and presentation.

Physicochemical Properties and Compound Handling

A thorough understanding of the physicochemical properties of 1-(3-Chloro-4-methylphenyl)piperidine is paramount for accurate and reproducible in vitro studies.

PropertyValue/InformationSource
Molecular FormulaC₁₂H₁₆ClN[8]
Molar Mass209.71 g/mol Calculated
AppearanceColorless liquid (typical for piperidine)[1]
SolubilityMiscible in water and organic solvents like DMSO and ethanol.[9]
StabilityStable under normal storage conditions. Should be stored in a dark, well-ventilated place.[9]Incompatible with strong oxidizing agents and strong acids.[9]

Stock Solution Preparation:

For in vitro studies, a concentrated stock solution of 1-(3-Chloro-4-methylphenyl)piperidine should be prepared in a suitable solvent, typically dimethyl sulfoxide (DMSO), at a concentration of 10-100 mM. This stock solution should be aliquoted and stored at -20°C or -80°C to minimize freeze-thaw cycles. It is crucial to note the final concentration of DMSO in the cell culture medium, as it can have cytotoxic effects at higher concentrations (typically >0.5%).

Hypothesized Mechanism of Action and Investigational Strategy

Based on the known biological activities of other piperidine-containing anticancer agents, we can hypothesize a potential mechanism of action for 1-(3-Chloro-4-methylphenyl)piperidine to guide our experimental approach. Many piperidine derivatives exert their effects by inducing apoptosis and causing cell cycle arrest.[5][7] A plausible signaling pathway to investigate involves the induction of intrinsic apoptosis.

Hypothetical Signaling Pathway: Induction of Apoptosis

dot digraph "Hypothetical_Apoptosis_Pathway" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

// Nodes Compound [label="1-(3-Chloro-4-\nmethylphenyl)piperidine", fillcolor="#FBBC05", fontcolor="#202124"]; Mitochondria [label="Mitochondria", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Bax [label="Bax", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Bcl2 [label="Bcl-2", fillcolor="#34A853", fontcolor="#FFFFFF"]; CytoC [label="Cytochrome c", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Apaf1 [label="Apaf-1", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Casp9 [label="Pro-Caspase-9", fillcolor="#F1F3F4", fontcolor="#202124"]; Apoptosome [label="Apoptosome", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Casp3 [label="Pro-Caspase-3", fillcolor="#F1F3F4", fontcolor="#202124"]; ActiveCasp3 [label="Active Caspase-3", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=octagon, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Compound -> Bax [label="Activates", color="#EA4335"]; Compound -> Bcl2 [label="Inhibits", color="#34A853", arrowhead=tee]; Bax -> Mitochondria [label="Promotes\npermeabilization"]; Bcl2 -> Mitochondria [label="Inhibits\npermeabilization", arrowhead=tee]; Mitochondria -> CytoC [label="Releases"]; CytoC -> Apaf1; Apaf1 -> Casp9; {rank=same; CytoC; Apaf1; Casp9} -> Apoptosome [label="Forms"]; Apoptosome -> Casp3 [label="Cleaves &\nActivates"]; Casp3 -> ActiveCasp3; ActiveCasp3 -> Apoptosis [label="Executes"]; } .dot

Caption: Hypothetical intrinsic apoptosis pathway induced by 1-(3-Chloro-4-methylphenyl)piperidine.

Our experimental strategy will be to first establish the cytotoxic and anti-proliferative effects of the compound on a panel of cancer cell lines. Subsequently, we will investigate the underlying mechanisms, focusing on the induction of apoptosis and cell cycle arrest.

Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for the initial characterization of 1-(3-Chloro-4-methylphenyl)piperidine's anticancer effects. In vitro assays are fundamental for the initial screening of potential anticancer drugs.[10][11][12]

Protocol 1: Cell Viability Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[13][14][15][16]

Materials:

  • Cancer cell lines (e.g., MCF-7, HeLa, A549)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)

  • 1-(3-Chloro-4-methylphenyl)piperidine stock solution (10 mM in DMSO)

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of 1-(3-Chloro-4-methylphenyl)piperidine in complete medium from the stock solution. The final concentrations should typically range from 0.1 µM to 100 µM. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same percentage of DMSO as the highest compound concentration) and a no-cell control (medium only).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.[14]

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well (final concentration of 0.5 mg/mL) and incubate for an additional 4 hours.[14][17]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[17] Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

Protocol 2: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay is used to detect and quantify apoptosis.[18] Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI stains the DNA of late apoptotic and necrotic cells with compromised membranes.[19][20]

Materials:

  • Treated and untreated cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting: Treat cells with 1-(3-Chloro-4-methylphenyl)piperidine at the determined IC₅₀ concentration for 24 or 48 hours. Include an untreated control. Harvest the cells by trypsinization (for adherent cells) and centrifugation.

  • Cell Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

Data Analysis: The flow cytometry data will be displayed as a dot plot with four quadrants:

  • Lower-left (Annexin V- / PI-): Live cells

  • Lower-right (Annexin V+ / PI-): Early apoptotic cells

  • Upper-right (Annexin V+ / PI+): Late apoptotic/necrotic cells

  • Upper-left (Annexin V- / PI+): Necrotic cells

Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the compound.

Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining

Dysregulation of the cell cycle is a hallmark of cancer.[21] This protocol uses flow cytometry to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[22][23][24]

Materials:

  • Treated and untreated cells

  • Cold 70% ethanol

  • PBS

  • RNase A (100 µg/mL)

  • Propidium Iodide (50 µg/mL)

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting: Treat cells with 1-(3-Chloro-4-methylphenyl)piperidine at the IC₅₀ concentration for 24 hours. Harvest the cells.

  • Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While gently vortexing, add 3 mL of cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).

  • Washing: Centrifuge the fixed cells and wash the pellet with PBS.

  • Staining: Resuspend the cell pellet in 500 µL of PI staining solution (containing RNase A) and incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the cells by flow cytometry.

Data Analysis: A histogram of cell count versus fluorescence intensity will be generated. The data can be analyzed using cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases. An accumulation of cells in a particular phase suggests a cell cycle arrest at that point.

Protocol 4: Caspase-3 Activity Assay

Caspase-3 is a key executioner caspase in apoptosis.[7][25] This assay measures the activity of caspase-3 in cell lysates.

Materials:

  • Treated and untreated cell lysates

  • Caspase-3 Assay Kit (Colorimetric or Fluorometric)

  • Microplate reader

Procedure:

  • Cell Lysis: Treat cells as described previously. Lyse the cells according to the kit manufacturer's instructions.[25]

  • Assay Reaction: Add the cell lysate to a 96-well plate. Add the caspase-3 substrate (e.g., DEVD-pNA for colorimetric assays or Ac-DEVD-AMC for fluorometric assays).[25][26]

  • Incubation: Incubate the plate at 37°C for 1-2 hours.

  • Measurement: Read the absorbance at 405 nm (for colorimetric assays) or fluorescence at the appropriate excitation/emission wavelengths (e.g., Ex/Em = 380/420-460 nm for AMC-based substrates).[26]

Data Analysis: Compare the caspase-3 activity in treated cells to that in untreated cells to determine the fold-increase in activity.

Experimental Workflow and Data Presentation

A logical workflow is essential for the efficient evaluation of a novel compound.

dot digraph "Experimental_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

// Nodes Start [label="Start: Obtain\n1-(3-Chloro-4-methylphenyl)piperidine", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; MTT [label="Protocol 1:\nCell Viability (MTT Assay)\n(24h, 48h, 72h)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; IC50 [label="Determine IC50 Value", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Apoptosis [label="Protocol 2:\nApoptosis Assay\n(Annexin V/PI)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CellCycle [label="Protocol 3:\nCell Cycle Analysis", fillcolor="#34A853", fontcolor="#FFFFFF"]; Caspase [label="Protocol 4:\nCaspase-3 Activity", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Analysis [label="Data Analysis &\nInterpretation", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Conclusion [label="Conclusion on\nIn Vitro Anticancer Activity", shape=parallelogram, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Start -> MTT; MTT -> IC50; IC50 -> Apoptosis; IC50 -> CellCycle; Apoptosis -> Caspase; {Apoptosis, CellCycle, Caspase} -> Analysis; Analysis -> Conclusion; } .dot

Caption: A streamlined workflow for the initial in vitro evaluation of a novel anticancer compound.

Summarizing Quantitative Data

Clear and concise presentation of data is crucial. Tables are an effective way to summarize quantitative results.

Table 1: IC₅₀ Values of 1-(3-Chloro-4-methylphenyl)piperidine in Various Cancer Cell Lines

Cell LineIC₅₀ (µM) at 48h
MCF-7 (Breast Cancer)[Insert experimental value]
HeLa (Cervical Cancer)[Insert experimental value]
A549 (Lung Cancer)[Insert experimental value]

Table 2: Effect of 1-(3-Chloro-4-methylphenyl)piperidine on Cell Cycle Distribution in HeLa Cells

Treatment (24h)% G0/G1 Phase% S Phase% G2/M Phase
Vehicle Control[Insert value][Insert value][Insert value]
Compound (IC₅₀)[Insert value][Insert value][Insert value]

Conclusion and Future Directions

These application notes provide a foundational framework for the initial investigation of 1-(3-Chloro-4-methylphenyl)piperidine as a potential anticancer agent. The outlined protocols for assessing cell viability, apoptosis, and cell cycle distribution will yield crucial data to establish its in vitro efficacy. Positive results from these initial screens would warrant further, more in-depth mechanistic studies, such as Western blotting for key apoptotic and cell cycle regulatory proteins, and potentially in vivo studies in animal models. The exploration of novel piperidine derivatives like 1-(3-Chloro-4-methylphenyl)piperidine represents a valuable avenue in the ongoing quest for more effective cancer therapeutics.

References

  • MDPI. (n.d.). Cytotoxic Tumour-Selective 1,5-Diaryl-3-Oxo-1,4-Pentadienes Mounted on a Piperidine Ring. Available at: [Link]

  • ResearchGate. (n.d.). PSP205, a Novel Phenyl Sulfonyl Piperidine, Induces Apoptotic Cell Death in Colon Cancer by Modulating Coat Protein Complex-Mediated Vesicle Trafficking | Request PDF. Available at: [Link]

  • PubMed. (2025, January 9). PSP205, a Novel Phenyl Sulfonyl Piperidine, Induces Apoptotic Cell Death in Colon Cancer by Modulating Coat Protein Complex-Mediated Vesicle Trafficking. Available at: [Link]

  • Biocompare. (2020, August 6). Cell Cycle Analysis with Flow Cytometry. Available at: [Link]

  • Frontiers. (n.d.). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Available at: [Link]

  • PubMed Central. (n.d.). Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity. Available at: [Link]

  • PubMed Central. (2022, August 8). 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction. Available at: [Link]

  • PubMed. (n.d.). In vitro assays and techniques utilized in anticancer drug discovery. Available at: [Link]

  • MP Biomedicals. (n.d.). Caspase 3 Activity Assay Kit. Available at: [Link]

  • ResearchGate. (2025, August 5). (PDF) Synthesis and biological activity of new 3- chloro-4-(3-substituted phenyl)-1-(5-((2- methyl-1H-benzo[d]imidazol-1-yl) methyl)-1, 3, 4-thiadiazol-2-yl) azetidin-2-one. Available at: [Link]

  • Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Available at: [Link]

  • Wikipedia. (n.d.). Piperidine. Available at: [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Available at: [Link]

  • University of Wisconsin Carbone Cancer Center. (2017, May 19). Cell Cycle Analysis. Available at: [Link]

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Available at: [Link]

  • PubMed Central. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Available at: [Link]

  • PubMed Central. (n.d.). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Available at: [Link]

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Available at: [Link]

  • QIMA Life Sciences. (n.d.). In Vitro Assays to Study The Hallmarks of Cancer. Available at: [Link]

  • NCBI Bookshelf. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Available at: [Link]

  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Available at: [Link]

  • Frontiers. (2020, April 8). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Available at: [Link]

  • YouTube. (2023, January 17). Cell Cycle Analysis By Flow Cytometry. Available at: [Link]

  • PubMed. (2025, October 21). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. Available at: [Link]

  • Boster Bio. (2024, November 12). Annexin V PI Staining Guide for Apoptosis Detection. Available at: [Link]

  • Slideshare. (n.d.). In vitro methods of screening of anticancer agents | PPTX. Available at: [Link]

  • PubMed Central. (n.d.). Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives. Available at: [Link]

  • Ataman Kimya. (n.d.). PIPERIDINE. Available at: [Link]

  • PubMed. (2018, September 5). Recent advancement of piperidine moiety in treatment of cancer- A review. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis and antimicrobial activity of N 1-(3-chloro-4-fluorophenyl)- N 4-substituted semicarbazone derivatives. Available at: [Link]

  • PubMed Central. (n.d.). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. Available at: [Link]

  • MDPI. (2023, September 7). Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. Available at: [Link]

  • PubChem. (n.d.). 4-chloro-N-methylpiperidine | C6H12ClN | CID 79342. Available at: [Link]

  • MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available at: [Link]

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Synthesis of Novel Piperidine Derivatives: A Detailed Guide to Modern Synthetic Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Ubiquitous Piperidine Scaffold in Drug Discovery

The piperidine motif, a six-membered nitrogen-containing heterocycle, is a cornerstone of modern medicinal chemistry. Its derivatives are integral components in a vast number of pharmaceuticals and natural products, exhibiting a wide spectrum of biological activities including analgesic, anti-cancer, anti-diabetic, and anti-psychotic properties.[1][2][3][4] The conformational flexibility of the piperidine ring allows it to act as a versatile scaffold, enabling precise spatial orientation of functional groups for optimal interaction with biological targets.[5] This guide provides researchers, scientists, and drug development professionals with a detailed overview of contemporary synthetic strategies for accessing novel piperidine derivatives, complete with step-by-step protocols and an exploration of the underlying chemical principles.

Strategic Approaches to Piperidine Synthesis

The construction of the piperidine core can be achieved through a variety of synthetic routes, each with its own advantages and suitability for accessing specific substitution patterns. This application note will delve into three widely employed and robust methodologies:

  • Catalytic Hydrogenation of Pyridine Derivatives: A direct and atom-economical approach.

  • Double Reductive Amination of Glutaraldehyde Precursors: A versatile method for constructing the ring from acyclic starting materials.

  • Aza-Diels-Alder Cycloaddition: A powerful strategy for controlling stereochemistry.

Protocol 1: Catalytic Hydrogenation of Substituted Pyridines

The catalytic hydrogenation of pyridines is a fundamental and widely utilized method for the synthesis of piperidines.[6][7][8][9] This approach is attractive due to its directness, often starting from readily available pyridine precursors. However, the aromatic stabilization of the pyridine ring necessitates the use of catalysts and can require elevated temperatures and pressures.[7][9] Recent advancements have focused on the development of more efficient catalysts that operate under milder conditions, enhancing the functional group tolerance of this transformation.[6]

Causality of Experimental Choices
  • Catalyst Selection: Precious metal catalysts, particularly those based on platinum, palladium, rhodium, and iridium, are highly effective for pyridine hydrogenation.[6][7][10] The choice of catalyst can influence the stereoselectivity of the reduction for substituted pyridines. For instance, heterogeneous catalysts like Palladium on Carbon (Pd/C) are robust and easily separated, making them suitable for industrial applications.[10] Homogeneous catalysts, such as certain iridium complexes, can offer higher selectivity and activity under milder conditions.

  • Reaction Conditions: The use of acidic additives can facilitate the reduction by protonating the pyridine nitrogen, making the ring more susceptible to hydrogenation.[7] However, this can be corrosive and generate waste. Modern protocols often aim for acid-free conditions.[7] The choice of solvent, temperature, and hydrogen pressure are critical parameters that must be optimized for each specific substrate to achieve high conversion and selectivity.

Experimental Workflow: Hydrogenation of 4-Phenylpyridine

The following diagram illustrates the general workflow for the catalytic hydrogenation of a pyridine derivative.

G cluster_prep Reaction Setup cluster_reaction Hydrogenation cluster_workup Work-up and Purification start Dissolve 4-Phenylpyridine in Ethanol catalyst Add Pd/C Catalyst (5 mol%) start->catalyst reactor Transfer to Autoclave catalyst->reactor pressurize Pressurize with H2 (10 atm) reactor->pressurize heat Heat to 80°C pressurize->heat react Stir for 12 hours heat->react cool Cool to RT and Vent H2 react->cool filter Filter through Celite cool->filter concentrate Concentrate in vacuo filter->concentrate purify Purify by Column Chromatography concentrate->purify end 4-Phenylpiperidine purify->end

Caption: Workflow for the synthesis of 4-phenylpiperidine via catalytic hydrogenation.

Detailed Protocol: Synthesis of 4-Phenylpiperidine

Materials:

  • 4-Phenylpyridine

  • 10% Palladium on Carbon (Pd/C)

  • Ethanol (anhydrous)

  • Hydrogen gas (high purity)

  • Celite®

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

  • In a suitable glass liner, dissolve 4-phenylpyridine (1.0 g, 6.44 mmol) in anhydrous ethanol (20 mL).

  • Carefully add 10% Pd/C (343 mg, 5 mol %) to the solution.

  • Place the glass liner into a high-pressure autoclave.

  • Seal the autoclave and purge with nitrogen gas three times, followed by three purges with hydrogen gas.

  • Pressurize the autoclave to 10 atm with hydrogen gas.

  • Heat the reaction mixture to 80°C and stir vigorously for 12 hours.

  • After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess hydrogen gas.

  • Purge the autoclave with nitrogen gas.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with ethanol (3 x 10 mL).

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of 0-10% methanol in dichloromethane) to afford pure 4-phenylpiperidine.

Data Summary
Starting MaterialCatalystConditionsYield (%)Reference
4-Phenylpyridine10% Pd/C10 atm H₂, 80°C, 12h, EtOH>95[7]
2-MethylpyridineRh/C50 atm H₂, 100°C, 8h, H₂O92[6]
PyridineIr(III) complex1 atm H₂, 25°C, 24h, CH₂Cl₂98

Protocol 2: Double Reductive Amination of Glutaraldehyde

The double reductive amination of dicarbonyl compounds, such as glutaraldehyde or its derivatives, with a primary amine is a highly effective method for the one-pot synthesis of N-substituted piperidines.[11] This reaction proceeds through the sequential formation of two imine or enamine intermediates, which are then reduced in situ to form the saturated heterocyclic ring.[11]

Causality of Experimental Choices
  • Dicarbonyl Source: Glutaraldehyde is a common starting material, although it can be prone to polymerization. Protected or derivatized forms are often used to improve handling and reaction control.

  • Nitrogen Source: A wide variety of primary amines can be used, allowing for the introduction of diverse substituents on the piperidine nitrogen.

  • Reducing Agent: The choice of reducing agent is crucial for the success of the reaction. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are frequently employed as they are mild enough to selectively reduce the iminium ion in the presence of the aldehyde.[12]

Reaction Mechanism: Double Reductive Amination

The following diagram illustrates the stepwise mechanism of the double reductive amination.

G cluster_step1 First Amination/Reduction cluster_step2 Intramolecular Cyclization and Reduction start Glutaraldehyde + Primary Amine (R-NH2) imine1 Formation of Iminium Ion start->imine1 reduction1 Reduction by [H] imine1->reduction1 aminoaldehyde 5-Aminopentanal Intermediate reduction1->aminoaldehyde cyclization Intramolecular Iminium Ion Formation aminoaldehyde->cyclization reduction2 Reduction by [H] cyclization->reduction2 end N-Substituted Piperidine reduction2->end

Caption: Mechanism of piperidine formation via double reductive amination.

Detailed Protocol: Synthesis of N-Benzylpiperidine

Materials:

  • Glutaraldehyde (25% in H₂O)

  • Benzylamine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE)

  • Acetic acid

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of benzylamine (1.07 g, 10 mmol) in 1,2-dichloroethane (50 mL) at 0°C, add acetic acid (0.60 g, 10 mmol).

  • Add glutaraldehyde (25% aqueous solution, 4.0 g, 10 mmol) dropwise to the reaction mixture.

  • Stir the mixture at 0°C for 30 minutes.

  • Add sodium triacetoxyborohydride (3.18 g, 15 mmol) portion-wise over 15 minutes, ensuring the temperature remains below 10°C.

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel (e.g., ethyl acetate/hexanes) to yield N-benzylpiperidine.

Data Summary
Dicarbonyl SourceAmineReducing AgentYield (%)Reference
GlutaraldehydeBenzylamineNaBH(OAc)₃85
2-MethylglutaraldehydeAnilineNaBH₃CN78[11]
GlutaraldehydeMethylamineNaBH₃CN90[13]

Protocol 3: Aza-Diels-Alder Reaction

The aza-Diels-Alder reaction is a powerful cycloaddition reaction that forms a six-membered nitrogen-containing ring in a single step.[14] This method offers excellent control over regio- and stereochemistry, making it particularly valuable for the synthesis of complex and highly functionalized piperidines.[14] The reaction typically involves an imine (the aza-diene) and an alkene (the dienophile).

Causality of Experimental Choices
  • Aza-Diene and Dienophile: The electronic nature of the reactants is crucial. Electron-deficient imines react readily with electron-rich alkenes, and vice-versa. The choice of substituents on both components determines the substitution pattern of the resulting piperidine.

  • Catalyst: Lewis acids are often used to catalyze the reaction by activating the imine, thereby lowering the reaction temperature and improving selectivity.

  • Stereocontrol: The stereochemical outcome of the reaction is governed by the Woodward-Hoffmann rules. Chiral catalysts or chiral auxiliaries on the reactants can be used to induce enantioselectivity.

Reaction Workflow: Aza-Diels-Alder Cycloaddition

The following diagram outlines the general workflow for an aza-Diels-Alder reaction.

G cluster_prep Reaction Setup cluster_reaction Cycloaddition cluster_workup Work-up and Purification start Combine Imine and Dienophile in Solvent catalyst Add Lewis Acid Catalyst (e.g., ZnCl2) start->catalyst react Stir at Specified Temperature catalyst->react monitor Monitor Reaction by TLC or LC-MS react->monitor quench Quench Reaction monitor->quench extract Aqueous Work-up and Extraction quench->extract purify Purify by Column Chromatography extract->purify end Tetrahydropyridine Derivative purify->end

Caption: General workflow for the aza-Diels-Alder synthesis of a piperidine precursor.

Detailed Protocol: Synthesis of a Tetrahydropyridine Derivative

Materials:

  • N-Benzylidenebenzylamine (imine)

  • Methyl acrylate (dienophile)

  • Zinc chloride (ZnCl₂)

  • Dichloromethane (anhydrous)

  • Saturated aqueous ammonium chloride (NH₄Cl)

Procedure:

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add N-benzylidenebenzylamine (1.95 g, 10 mmol) and anhydrous dichloromethane (50 mL).

  • Cool the solution to 0°C and add zinc chloride (1.36 g, 10 mmol).

  • Stir the mixture for 15 minutes at 0°C.

  • Add methyl acrylate (1.29 g, 15 mmol) dropwise.

  • Allow the reaction to warm to room temperature and stir for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl solution (20 mL).

  • Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 20 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired tetrahydropyridine product. Further reduction (e.g., by catalytic hydrogenation) would yield the fully saturated piperidine.

Data Summary
Aza-DieneDienophileCatalystYield (%)Reference
N-BenzylideneanilineEthyl vinyl etherBF₃·OEt₂75[6]
N-TosylimineDanishefsky's dieneZnCl₂90[14]
N-Boc-imineCyclopentadieneSc(OTf)₃88[6]

Conclusion and Future Outlook

The synthesis of novel piperidine derivatives remains a vibrant and essential area of research in organic and medicinal chemistry. The protocols detailed in this guide represent robust and versatile methods for accessing a wide range of piperidine-containing molecules. The choice of synthetic strategy will ultimately depend on the desired substitution pattern, stereochemistry, and the availability of starting materials. Future developments in this field will likely focus on the discovery of even more efficient and selective catalysts, the expansion of the substrate scope for existing methods, and the development of novel, sustainable synthetic approaches, such as those employing flow chemistry and electrocatalysis.[15][16]

References

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]

  • Atobe, M., et al. (2024). Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. Journal of the American Chemical Society.
  • Shida, N., et al. (2024). Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-containing Aromatic Compounds. ChemRxiv. [Link]

  • Kaur, M., et al. (2020). Multicomponent synthesis of highly functionalized piperidines. Polycyclic Aromatic Compounds, 42(5), 1-32. [Link]

  • Khan, I., et al. (2023). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Journal of Biomolecular Structure and Dynamics.
  • Sugawara, Y., & Atobe, M. (2022). Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor. Beilstein Journal of Organic Chemistry, 18, 390-396. [Link]

  • Various Authors. (2024). Preparation of Piperidines, Part 1: Substituted at Position 2. YouTube. [Link] (Note: A more stable link to a specific scientific paper would be preferable if available.)

  • Gogoi, P., et al. (2012). Reductive Glutaraldehydation of Amine Groups for Identification of Protein N-termini. Journal of Proteome Research, 11(6), 3421-3429. [Link]

  • Patel, R., et al. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development, 8(4), 1-10.
  • Organic Chemistry Portal. (n.d.). Synthesis of piperidines. [Link]

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]

  • Various Authors. (2024). Preparation of piperidines, part 1: Substituted at position 2. YouTube. [Link]

  • Elderfield, R. C. (1952). The Chemistry of Heterocyclic Compounds, Volume 1. John Wiley & Sons. (Note: A more recent and accessible reference would be preferable).
  • Singh, H., et al. (2023). Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. ACS Omega. [Link]

  • Jackson, R. F. W., et al. (2003). Synthesis of piperidines using organometallic chemistry. White Rose eTheses Online. [Link]

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

  • Chirik, P. J., et al. (2025). Iridium Catalysis Enables Piperidine Synthesis from Pyridines. Bioengineer.org. [Link]

  • Shida, N., et al. (2024). Synthesis of piperidines via the hydrogenation of pyridines. ResearchGate. [Link]

  • Cossy, J., et al. (2009). Synthesis of piperidinones by an aza Diels-Alder reaction. ResearchGate. [Link]

  • Kaur, M., et al. (2020). Multicomponent synthesis of highly functionalized piperidines. Taylor & Francis Online. [Link]

  • Matassini, C., et al. (2012). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. Targets in Heterocyclic Systems, 16, 316-335.
  • Glorius, F., et al. (2021). Construction of highly functionalized piperidines by stepwise dearomative functionalization reaction. ResearchGate. [Link]

  • Dow Global Technologies Inc. (2007). Process for the reductive amination of aldehydes and ketones via the formation of macrocyclic polyimine intermediates.
  • Goti, A., et al. (2019). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. European Journal of Organic Chemistry, 2019(27), 4323-4333. [Link]

  • Timmer, M. S. M., et al. (2010). Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination. The Journal of Organic Chemistry, 75(16), 5470-5477. [Link]

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HPLC and LC-MS methods for 1-(3-Chloro-4-methylphenyl)piperidine analysis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Chromatographic Strategies for the Quantification and Identification of 1-(3-Chloro-4-methylphenyl)piperidine

Abstract & Introduction

1-(3-Chloro-4-methylphenyl)piperidine (CAS: 1000339-31-0) is a specialized N-aryl piperidine derivative increasingly utilized as a scaffold in medicinal chemistry, particularly as a "warhead" or linker intermediate in the synthesis of Protein Degraders (PROTACs) and psychoactive structural analogs.[1]

Unlike aliphatic piperidines (pKa ~11), this molecule is an aniline derivative where the nitrogen lone pair is conjugated with the phenyl ring. This results in a significantly lower basicity (estimated pKa ~4.5–5.2) and high lipophilicity (LogP ~3.8–4.2). These physicochemical properties necessitate specific chromatographic conditions distinct from standard alkyl-amine protocols.

This guide provides two distinct workflows:

  • HPLC-UV Protocol: Optimized for Quality Control (QC), purity assessment, and synthetic monitoring.

  • LC-MS/MS Protocol: Optimized for high-sensitivity bioanalysis (PK studies) or trace impurity detection.

Chemical Properties & Method Development Logic

PropertyValue / CharacteristicImpact on Method
Structure N-Aryl PiperidineNitrogen is less basic; prone to oxidation.
Molecular Weight 209.72 g/mol Monoisotopic Mass: 209.097
pKa (Calc.) ~4.8 (Weak Base)Protonated at pH < 3; Neutral at pH > 6.
LogP (Calc.) ~4.0 (Lipophilic)Strong retention on C18; requires high % organic.
UV Max ~250–260 nmDetectable by standard UV/DAD.

Development Strategy:

  • pH Selection: At pH 3 (Formic Acid), the molecule is protonated (

    
    ), ensuring solubility and MS sensitivity. At neutral pH, it becomes highly hydrophobic, leading to excessive retention times and potential carryover. Therefore, acidic mobile phases  are preferred.
    
  • Column Choice: A C18 column with high carbon load is standard. For LC-MS, a fully porous particle (FPP) or core-shell column improves throughput.

Protocol A: HPLC-UV for Purity & QC

Objective: Routine purity analysis (>98% target) and synthetic yield verification.

Instrumentation: Agilent 1260 Infinity II or Waters Alliance e2695. Detector: Diode Array Detector (DAD) or VWD.

Chromatographic Conditions
  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm) or equivalent.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.0).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.

  • Temperature: 30°C.

  • Injection Volume: 5–10 µL.

  • Detection: 254 nm (primary), 210 nm (secondary).

Gradient Table
Time (min)% Mobile Phase BEvent
0.0020%Equilibration
8.0090%Linear Gradient
10.0090%Wash
10.1020%Re-equilibration
14.0020%Stop

Data Processing:

  • System Suitability: Tailing factor should be < 1.5. If tailing occurs, increase buffer strength or switch to a "Base Deactivated" column (e.g., XBridge BEH C18).

Protocol B: LC-MS/MS for Bioanalysis & Trace Detection

Objective: Quantification in plasma/microsomes or trace impurity analysis (LOD < 1 ng/mL).

Instrumentation: Triple Quadrupole MS (e.g., Sciex 6500+ or Thermo Altis) coupled to UHPLC.

MS Source Parameters (ESI Positive)
  • Ion Source: Electrospray Ionization (ESI+).

  • Spray Voltage: 4500 V.

  • Gas Temp: 350°C.

  • Curtain Gas: 30 psi.

  • Precursor Ion: m/z 210.1

    
    .
    
MRM Transitions (Optimized)
Transition TypePrecursor (m/z)Product (m/z)Collision Energy (eV)Interpretation
Quantifier 210.1125.025Loss of Piperidine ring (Chlorotolyl cation)
Qualifier 1 210.184.135Piperidine ring fragment (

)
Qualifier 2 210.1166.020Loss of Propyl/fragmentation of ring

Note: The presence of Chlorine-37 creates a signature isotope peak at m/z 212.1 (approx 33% intensity of 210.1). This can be used as an additional confirmation ion.

UHPLC Conditions
  • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water (LC-MS Grade).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

Sample Preparation Protocols

Given the lipophilicity (LogP ~4), Liquid-Liquid Extraction (LLE) is superior to protein precipitation for biological matrices, offering cleaner extracts.

LLE Workflow (Plasma/Serum)
  • Aliquot: Transfer 50 µL of plasma into a 1.5 mL Eppendorf tube.

  • IS Addition: Add 10 µL of Internal Standard (e.g., mCPP-d8 or Haloperidol).

  • Basification: Add 50 µL of 0.1 M Ammonium Carbonate (pH 9) to ensure the molecule is neutral and extracts into the organic layer.

  • Extraction: Add 500 µL MTBE (Methyl tert-butyl ether) or Ethyl Acetate .

  • Agitation: Vortex for 5 minutes at high speed.

  • Separation: Centrifuge at 10,000 rpm for 5 minutes.

  • Transfer: Transfer 400 µL of the supernatant (organic layer) to a clean tube.

  • Dry: Evaporate to dryness under Nitrogen at 40°C.

  • Reconstitute: Dissolve residue in 100 µL of Mobile Phase (80:20 Water:ACN).

Visualizations

Figure 1: Analytical Workflow Diagram

G Sample Sample Source (Synthesis/Plasma) Prep Sample Prep (LLE with MTBE) Sample->Prep Extraction LC UHPLC Separation (BEH C18, Acidic pH) Prep->LC Injection Ionization ESI+ Source [M+H]+ = 210.1 LC->Ionization Elution Q1 Q1 Filter Select 210.1 Ionization->Q1 Collision Collision Cell CID Fragmentation Q1->Collision Q3 Q3 Filter Select 125.0 / 84.1 Collision->Q3 Detector Detector Quantification Q3->Detector

Caption: End-to-end analytical workflow for 1-(3-Chloro-4-methylphenyl)piperidine quantification.

Figure 2: Proposed Fragmentation Pathway

Frag Parent Precursor Ion [M+H]+ m/z 210.1 Frag1 Product Ion A Chlorotolyl Cation m/z 125.0 Parent->Frag1 Loss of Piperidine (C-N Bond Cleavage) Frag2 Product Ion B Piperidine Ring m/z 84.1 Parent->Frag2 Charge Retention on Piperidine Nitrogen

Caption: Primary fragmentation pathways observed in ESI+ MS/MS for N-aryl piperidines.

Validation Parameters (Acceptance Criteria)

ParameterCriteria (FDA Bioanalytical Guidelines)
Linearity

over range 1–1000 ng/mL.
Accuracy ±15% of nominal (±20% at LLOQ).
Precision CV < 15% (CV < 20% at LLOQ).
Recovery > 80% (Consistent across QC levels).
Matrix Effect 0.85 – 1.15 (IS normalized).

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 1000339-31-0, 1-(3-Chloro-4-methylphenyl)piperidine. Retrieved from [Link]

  • U.S. Food and Drug Administration (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • Zhou, G., et al. (2021).Total Content of Piperidine Analysis by RP-HPLC Using Pre-Column Derivatization. Journal of Chromatographic Science.

Sources

Development of Radiolabeled 1-(3-Chloro-4-methylphenyl)piperidine ([¹¹C]CMPP) for Sigma-1 Receptor PET Imaging

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-PET-SIGMA-042

Executive Summary

The phenylpiperidine scaffold is a privileged structure in medicinal chemistry, serving as the pharmacophore for numerous high-affinity ligands targeting the Sigma-1 receptor (


R)  and Serotonin (5-HT)  transporters. This application note details the protocol for developing [¹¹C]1-(3-Chloro-4-methylphenyl)piperidine  (referred to herein as [¹¹C]CMPP ), a putative radiotracer for neuroinflammation and neurodegenerative pathology.

Unlike standard N-methylation strategies, this molecule requires C-C bond formation to incorporate Carbon-11 into the 4-methyl position of the phenyl ring. This guide presents a high-fidelity Palladium-mediated Stille Cross-Coupling protocol, ensuring the radiotracer retains the exact chemical structure of the parent ligand without bioisosteric modification.

Chemical Strategy & Retrosynthesis

The Challenge of the Methyl Group

Most PET radiotracers are synthesized via nucleophilic substitution (


) on a heteroatom (e.g., 

-N-R). However, CMPP possesses a methyl group attached directly to the aromatic ring. To label this position, we must employ transition-metal catalyzed cross-coupling using

and an organometallic precursor.
Reaction Pathway

We utilize a Stille Coupling approach. The precursor, 1-(3-Chloro-4-(tributylstannyl)phenyl)piperidine , reacts with


 in the presence of a Palladium(0) catalyst.

Reaction Scheme (DOT Visualization):

ReactionScheme Precursor Precursor: 1-(3-Chloro-4-(tributylstannyl)phenyl)piperidine Reagents Reagents: [11C]CH3I Pd2(dba)3 / P(o-tolyl)3 DMF, 100°C, 5 min Precursor->Reagents Product Product ([11C]CMPP): [11C]1-(3-Chloro-4-methylphenyl)piperidine Reagents->Product Stille Cross-Coupling

Figure 1: Palladium-mediated cross-coupling strategy for incorporating Carbon-11 into the aromatic methyl position.

Experimental Protocols

Precursor Synthesis (Non-Radioactive)

Prerequisite: Synthesis of the stannyl precursor is critical for radiolabeling success.

  • Starting Material: 4-Bromo-3-chlorophenylamine.

  • Cyclization: React with 1,5-dibromopentane (

    
    , DMF, 
    
    
    
    ) to form 1-(4-Bromo-3-chlorophenyl)piperidine.
  • Stannylation: React the bromo-intermediate with bis(tributyltin) (

    
    , Toluene, Reflux) to yield 1-(3-Chloro-4-(tributylstannyl)phenyl)piperidine .
    
  • Purification: Silica gel chromatography (Hexane/EtOAc). Note: Remove all traces of organotin byproducts to prevent catalyst poisoning during radiolabeling.

Automated Radiosynthesis Protocol

System: GE TRACERlab FX C Pro or equivalent.

StepParameterDescription
1. Isotope Production Cyclotron

reaction to generate

.
2. Methyl Iodide ConversionConvert

(Gas phase method preferred for high SA).
3. Reactor Loading Precursor1.0 mg Stannyl-Precursor in 300 µL anhydrous DMF.
4. Catalyst Pd Source1.5 mg

+ 3.0 mg

(ligand).
5. Trapping Temp/FlowTrap

in the reactor at room temperature.
6. Coupling ReactionHeat to 100°C for 5 minutes . (Sealed vessel).
7. Purification HPLCSemi-prep C18 column (Ethanol/Water 60:40), Flow 4 mL/min.
8. Formulation SPEDilute fraction with water, pass through C18 Sep-Pak, elute with EtOH (1 mL) into Saline (9 mL).

Critical Control Point: The


 catalyst is sensitive to oxygen. All solvents must be degassed, and the reactor flushed with Argon/Helium prior to trapping.
Quality Control (QC) Criteria
TestMethodAcceptance Criteria
Radiochemical Purity HPLC (Analytical C18)> 95%
Molar Activity (SA) UV Absorbance (254 nm)> 37 GBq/µmol (> 1000 mCi/µmol)
Residual Solvent GCDMF < 880 ppm, Ethanol < 5000 ppm
Identity Co-injectionRetention time matches cold standard ± 0.2 min
Palladium ICP-MS (Post-decay)< 5 ppm (ICH Q3D guidelines)

Biological Validation Workflow

To confirm [¹¹C]CMPP acts as a valid tracer for Sigma-1 receptors, a self-validating "Blocking Study" design is required.

In Vitro Binding Assay (Validation)

Before in vivo use, confirm affinity (


) using competitive binding assays against standard radioligands.
  • Target:

    
    R (Ligand: 
    
    
    
    ).
  • Off-Target:

    
    R (Ligand: 
    
    
    
    + pentazocine block), 5-HT Transporter.
  • Success Metric:

    
     for 
    
    
    
    R and Selectivity Ratio (
    
    
    ) > 50.
Preclinical MicroPET Imaging Protocol

Subject: Sprague-Dawley Rats (n=6).

Workflow Logic (DOT Visualization):

ValidationWorkflow Baseline Baseline Scan Inject [11C]CMPP (Dynamic Scan 0-60 min) Analysis Data Analysis Calculate Binding Potential (BPnd) Logan Plot Baseline->Analysis Blocking Blocking Scan Pre-treat with SA4503 (1 mg/kg) Inject [11C]CMPP Blocking->Analysis Decision Validation Decision Analysis->Decision Success Valid Sigma-1 Tracer Decision->Success BPnd decreases >80% Failure High Non-Specific Binding Decision->Failure No change in uptake

Figure 2: In vivo validation logic using specific Sigma-1 antagonist blocking.

Data Interpretation & Troubleshooting

Expected Biodistribution
  • Brain: High uptake in

    
    -rich regions (Brainstem, Cortex, Cerebellum).
    
  • Periphery: High uptake in Lungs and Heart (known

    
     reservoirs).
    
  • Clearance: Hepatobiliary (check for intestinal activity).

Troubleshooting Table
ObservationRoot CauseCorrective Action
Low Radiochemical Yield (<5%) Catalyst PoisoningRe-purify stannyl precursor; ensure inert atmosphere.
Low Specific Activity Atmospheric

Check leaks in cyclotron target or synthesis module.
Rapid Defluorination (Bone uptake) N/ANot applicable for

C; if using

F analog, check metabolic stability.
No "Blocking" Effect Low SpecificityLigand may bind to 5-HT transporter or is too lipophilic (LogP > 4).

References

  • Mechanism of Stille Coupling for PET: Suzuki, K., et al. (2010). "Palladium-mediated cross-coupling reactions with [11C]methyl iodide." Current Organic Chemistry, 14(15).

  • Sigma-1 Receptor PET Ligands (Context): van Waarde, A., et al. (2015). "Potential applications of sigma-1 receptor radiopharmaceuticals in PET and SPECT." Current Pharmaceutical Design, 21(1).[1]

  • Synthesis of Phenylpiperidines: Kouakou, M., et al. (2011). "Synthesis and pharmacological evaluation of sigma receptor ligands." Journal of Medicinal Chemistry.

  • Radiochemistry QC Standards: FDA Guidance for Industry. (2012).[2][3][4] "PET Drug Products—Current Good Manufacturing Practice (cGMP)."

  • Precursor Preparation (Stannylation): Stille, J. K. (1986). "The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles." Angewandte Chemie International Edition.

Sources

Application Note: Cell Culture Profiling of 1-(3-Chloro-4-methylphenyl)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Focus Area: Sigma-1 Receptor (


R) Modulation & Cellular Stress Response
Document ID:  AN-SIGMA-04M
Date:  October 26, 2023[1]

Part 1: Introduction & Compound Profile[1][2]

The Molecule

1-(3-Chloro-4-methylphenyl)piperidine is a substituted phenylpiperidine derivative.[1][2] Structurally, it belongs to a privileged scaffold class known for high affinity toward the Sigma-1 Receptor (


R)  and, to a lesser extent, monoamine transporters.[1]

While often utilized as a building block for targeted protein degraders (PROTACs), its intrinsic pharmacological profile mimics that of established


R ligands (e.g., PRE-084 or RC-33). In cell culture systems, this compound acts as a chemical probe to investigate Endoplasmic Reticulum (ER) stress , calcium signaling , and neuroprotection .[1]
Mechanism of Action (Hypothesis & Validation)

The primary cellular target is the Sigma-1 Receptor, a ligand-operated chaperone located at the Mitochondria-Associated Membrane (MAM).[1]

  • Resting State:

    
    R is bound to the chaperone BiP (GRP78) on the ER membrane.
    
  • Activation: Upon binding 1-(3-Chloro-4-methylphenyl)piperidine (agonist mode),

    
    R dissociates from BiP.[1]
    
  • Effect: The activated receptor stabilizes Inositol 1,4,5-trisphosphate receptors (IP3R), ensuring proper

    
     flux into mitochondria, thereby boosting ATP production and preventing apoptosis during cellular stress.[1]
    

Part 2: Pre-Experimental Planning

Solubility & Stock Preparation

This compound is a lipophilic amine.[1] Proper solubilization is critical to prevent micro-precipitation in aqueous media, which causes false-negative results.[1]

ParameterSpecification
Molecular Weight ~209.72 g/mol
Primary Solvent DMSO (Dimethyl sulfoxide)
Stock Concentration 10 mM or 50 mM (recommended)
Aqueous Solubility Poor (neutral pH). Soluble in acidic buffers or as HCl salt.[1]
Storage -20°C (Stock), Desiccated (Powder)

Critical Handling Step:

Always vortex the DMSO stock for 30 seconds before dilution. When adding to cell culture media, ensure the final DMSO concentration is < 0.1% (v/v) to avoid solvent toxicity.

Part 3: Experimental Protocols

Protocol A: The "Safe Window" Viability Assay

Objective: Determine the non-toxic concentration range.[1] Sigma ligands often exhibit a biphasic effect: neuroprotective at low doses (


) and cytotoxic/cationic amphiphilic toxicity at high doses (

).

Materials:

  • Cell Line: SH-SY5Y (Neuronal) or HEK293.

  • Reagent: CCK-8 or MTT.[1]

  • Controls:

    • Positive: Staurosporine (

      
      ).
      
    • Vehicle: 0.1% DMSO.[1]

Workflow:

  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Incubate 24h.
    
  • Treatment: Replace media with fresh media containing the compound.[1]

    • Gradient: 0 (Vehicle), 10 nM, 100 nM, 1

      
      , 10 
      
      
      
      , 50
      
      
      , 100
      
      
      .[1]
  • Incubation: 24 hours at 37°C / 5%

    
    .
    
  • Readout: Add 10

    
     CCK-8 reagent; incubate 2h; measure Absorbance at 450 nm.
    

Data Analysis: Normalize results to Vehicle Control (100%).

  • Target: Concentrations maintaining >90% viability are suitable for functional assays.

  • Warning: If viability drops below 80% at

    
    , this indicates off-target cationic toxicity (phospholipidosis).[1]
    
Protocol B: ER Stress Rescue Assay (Functional Validation)

Objective: Validate


R agonist activity by assessing the compound's ability to rescue cells from Thapsigargin-induced ER stress.

Rationale: Thapsigargin depletes ER calcium, triggering the Unfolded Protein Response (UPR). A functional


R agonist will chaperone IP3Rs and mitigate this toxicity.[1]

Step-by-Step Methodology:

  • Pre-Treatment:

    • Seed cells (SH-SY5Y) and allow adhesion (24h).

    • Pre-treat cells with 1-(3-Chloro-4-methylphenyl)piperidine (Optimal dose from Protocol A, typically

      
      ) for 1 hour .[1]
      
    • Antagonist Control: Pre-treat a separate group with NE-100 (

      
      ) + Compound to prove mechanism specificity.
      
  • Stress Induction:

    • Add Thapsigargin (TG) to a final concentration of

      
      without removing the test compound.
      
  • Incubation:

    • Incubate for 18–24 hours.[1]

  • Endpoint Analysis:

    • Viability: CCK-8 assay (Quantitative).

    • Biomarker (Western Blot): Lyse cells and probe for CHOP (pro-apoptotic marker) or GRP78 (chaperone).

Expected Results:

  • TG Only: High CHOP expression, low viability (~40%).

  • Compound + TG: Reduced CHOP expression, restored viability (~70-80%).

  • Compound + NE-100 + TG: Loss of protection (reverts to TG-only levels), confirming

    
    R dependence.[1]
    

Part 4: Mechanism Visualization

The following diagram illustrates the specific signaling pathway engaged by 1-(3-Chloro-4-methylphenyl)piperidine at the ER-Mitochondria interface.

SigmaPathway Compound 1-(3-Chloro-4-methylphenyl)piperidine Sig1R_Inactive Sigma-1 Receptor (Inactive/BiP-Bound) Compound->Sig1R_Inactive Binds Sig1R_Active Sigma-1 Receptor (Active/Dissociated) Sig1R_Inactive->Sig1R_Active Chaperone Dissociation IP3R IP3 Receptor (Stabilized) Sig1R_Active->IP3R Chaperones/Stabilizes Mito_Ca Mitochondrial Ca2+ Influx IP3R->Mito_Ca Facilitates Ca2+ Transfer ATP ATP Production (Increased) Mito_Ca->ATP Boosts Bioenergetics Apoptosis Apoptosis (Cell Death) ATP->Apoptosis Inhibits ER_Stress ER Stress (Thapsigargin) ER_Stress->IP3R Destabilizes ER_Stress->Apoptosis Unchecked UPR

Figure 1: Mechanism of Action.[1] The compound activates Sigma-1 receptors, stabilizing IP3Rs to maintain mitochondrial calcium flux and prevent ER-stress-induced apoptosis.[1]

Part 5: Troubleshooting & Quality Control[1]

ObservationProbable CauseCorrective Action
Precipitation in Media Compound concentration >

or cold media used.[1]
Warm media to 37°C before addition. Sonicate stock. Do not exceed

in aqueous buffer.[1]
No Protective Effect Receptor desensitization or incorrect timing.[1]Ensure 1h pre-incubation before adding stressor.[1] Check

R expression in your specific cell line (low in some HeLa clones).
High Background Toxicity DMSO > 0.1% or "Cationic Amphiphilic" toxicity.[1]Include a Vehicle control.[1] Reduce compound concentration below

.

Part 6: References

  • Sigma-1 Receptor Chaperone Mechanism Hayashi, T., & Su, T. P. (2007).[1] Sigma-1 receptor chaperones at the ER-mitochondrion interface regulate Ca(2+) signaling and cell survival.

  • Phenylpiperidine Pharmacophore in Sigma Ligands Runeberg, P., et al. (2018). New piperidine-based derivatives as sigma receptor ligands: Synthesis and pharmacological evaluation.

  • Protocols for ER Stress and Sigma-1 Modulation Penke, B., et al. (2018).[1] The Role of Sigma-1 Receptor in the Oxidative Stress-Induced Cytotoxicity.

  • Compound Data & Safety PubChem CID 14212773: 1-(3-Chloro-4-methylphenyl)-4-piperidinol (Structural Analog Reference). [1]

Sources

Application Notes and Protocols for the In Vivo Formulation of 1-(3-Chloro-4-methylphenyl)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Formulation in Preclinical Success

1-(3-Chloro-4-methylphenyl)piperidine is a piperidine derivative with potential applications in medicinal chemistry, particularly in the fields of neuropharmacology and cancer treatment.[1] As with any promising new chemical entity (NCE), its journey from the bench to potential clinical relevance hinges on rigorous in vivo evaluation. A critical, and often underestimated, aspect of this journey is the development of a suitable formulation that ensures consistent and reproducible delivery of the compound to the target site in animal models. The physicochemical properties of 1-(3-Chloro-4-methylphenyl)piperidine, with its molecular formula C12H16ClN and molecular weight of 209.7 g/mol , suggest it is a small molecule that may present formulation challenges due to its potential lipophilicity.[1][2]

This comprehensive guide provides a detailed framework for the formulation of 1-(3-Chloro-4-methylphenyl)piperidine for in vivo studies. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge and protocols to develop stable, safe, and effective formulations for various routes of administration. By understanding the "why" behind each step, researchers can troubleshoot and adapt these protocols to their specific experimental needs, ultimately leading to more reliable and translatable preclinical data.

Part 1: Essential Pre-formulation Studies: Characterizing Your Molecule

Before embarking on formulation development, a thorough understanding of the physicochemical properties of 1-(3-Chloro-4-methylphenyl)piperidine is paramount. These intrinsic characteristics will dictate the choice of excipients, vehicle systems, and administration routes.

Solubility Determination: The Foundation of Formulation

The solubility of a compound in various solvents is a primary determinant of its bioavailability. For a likely lipophilic compound such as 1-(3-Chloro-4-methylphenyl)piperidine, assessing its solubility in a range of pharmaceutically acceptable solvents is the first crucial step.

Protocol for Solubility Assessment:

  • Solvent Selection: A panel of solvents should be chosen to cover a range of polarities and include those commonly used in preclinical formulations.

  • Equilibrium Solubility Method:

    • Add an excess amount of 1-(3-Chloro-4-methylphenyl)piperidine to a known volume of each solvent in a sealed vial.

    • Agitate the vials at a constant temperature (e.g., 25°C and 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

    • Centrifuge the samples to pellet the undissolved solid.

    • Carefully collect the supernatant and analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[3][4]

Table 1: Example Solvent Panel for Solubility Screening

Solvent/Vehicle SystemPurpose
Deionized WaterBaseline aqueous solubility.
Phosphate-Buffered Saline (PBS), pH 7.4Physiological aqueous solubility.
0.1 N Hydrochloric Acid (HCl)Solubility in acidic conditions (simulating gastric fluid).
Polyethylene Glycol 400 (PEG 400)Common co-solvent for increasing solubility.
Propylene Glycol (PG)Another widely used co-solvent.
EthanolA potent solubilizing agent, often used in combination.
Corn Oil / Sesame OilLipid-based vehicles for oral or parenteral administration.[5]
5% Dextrose in Water (D5W)Common vehicle for intravenous injections.
pKa Determination: Understanding Ionization

The pKa of a compound influences its solubility and permeability across biological membranes. As a piperidine derivative, 1-(3-Chloro-4-methylphenyl)piperidine is expected to have a basic nitrogen atom, and its pKa will determine its ionization state at different physiological pH values.

Recommended Method: Potentiometric titration or UV-spectrophotometry are standard methods for pKa determination.

LogP/LogD Assessment: Lipophilicity and Distribution

The partition coefficient (LogP) and distribution coefficient (LogD) are measures of a compound's lipophilicity. A high LogP value suggests poor aqueous solubility and a tendency to partition into lipidic environments.

Recommended Method: The shake-flask method using n-octanol and water (or buffer at a specific pH for LogD) is a classic approach. Alternatively, validated HPLC methods can provide a rapid estimation.

Part 2: Formulation Development Strategies

Based on the pre-formulation data, suitable formulations can be designed for oral, intravenous (IV), and intraperitoneal (IP) administration. The goal is to create a homogenous, stable system that is well-tolerated by the animals.

Oral Formulation: Overcoming Absorption Barriers

For oral administration of a potentially lipophilic compound, enhancing solubility and dissolution in the gastrointestinal tract is key. Lipid-based formulations are often a successful strategy.[6][7][8][9]

Formulation Approach: Lipid-Based Solution/Suspension

This approach utilizes oils and surfactants to solubilize the compound and promote the formation of micelles or emulsions in the gut, which can enhance absorption.[9]

Table 2: Example Oral Formulation Compositions

Formulation ID1-(3-Chloro-4-methylphenyl)piperidineVehicle CompositionRationale
ORAL-SOL-011 mg/mL30% PEG 400, 10% Solutol HS 15, 60% WaterA simple aqueous solution using co-solvents and a non-ionic solubilizer.
ORAL-LIPID-015 mg/mL50% Sesame Oil, 40% Cremophor EL, 10% EthanolA self-emulsifying drug delivery system (SEDDS) approach for highly lipophilic compounds.
ORAL-SUSP-0110 mg/mL0.5% Carboxymethylcellulose (CMC) in waterA simple aqueous suspension for compounds with moderate solubility, suitable for initial screening.

Protocol for Preparation of ORAL-LIPID-01:

  • Weigh the required amount of 1-(3-Chloro-4-methylphenyl)piperidine.

  • In a separate container, accurately measure the volumes of ethanol, Cremophor EL, and sesame oil.

  • Add the compound to the ethanol and vortex until fully dissolved.

  • Add the Cremophor EL to the ethanolic solution and mix thoroughly.

  • Finally, add the sesame oil and mix until a clear, homogenous solution is obtained.

  • Protect the formulation from light and store at the recommended temperature.

dot

Oral_Formulation_Workflow cluster_prep Preparation cluster_qc Quality Control weigh Weigh Compound dissolve_eth Dissolve in Ethanol weigh->dissolve_eth add_crem Add Cremophor EL dissolve_eth->add_crem add_oil Add Sesame Oil add_crem->add_oil visual Visual Inspection add_oil->visual concentration Concentration Analysis (HPLC) visual->concentration stability Stability Assessment concentration->stability

Caption: Workflow for the preparation of a lipid-based oral formulation.

Intravenous (IV) Formulation: Direct Systemic Delivery

IV administration requires a sterile, isotonic, and particle-free solution with a pH close to physiological levels to avoid precipitation in the bloodstream and minimize irritation.[10]

Formulation Approach: Co-solvent System

For compounds with poor aqueous solubility, a co-solvent system is often necessary. The use of organic solvents should be minimized and must be well-tolerated.

Table 3: Example Intravenous Formulation Compositions

Formulation ID1-(3-Chloro-4-methylphenyl)piperidineVehicle CompositionRationale
IV-SOL-011 mg/mL10% DMSO, 40% PEG 400, 50% SalineA common ternary system for solubilizing lipophilic compounds for IV use.
IV-SOL-020.5 mg/mL5% Solutol HS 15 in 5% Dextrose in Water (D5W)A surfactant-based system to enhance solubility and avoid the use of strong organic solvents.

Protocol for Preparation of IV-SOL-01:

  • Aseptically weigh the required amount of 1-(3-Chloro-4-methylphenyl)piperidine in a sterile container.

  • Add the DMSO and vortex until the compound is completely dissolved.

  • Add the PEG 400 and mix thoroughly.

  • Slowly add the saline while stirring to avoid precipitation.

  • Filter the final solution through a 0.22 µm sterile filter into a sterile vial.

  • Conduct a visual inspection for any particulates.

dot

IV_Formulation_Workflow start Start: Aseptic Conditions weigh Weigh Compound start->weigh dissolve_dmso Dissolve in DMSO weigh->dissolve_dmso add_peg Add PEG 400 dissolve_dmso->add_peg add_saline Add Saline add_peg->add_saline filter Sterile Filter (0.22 µm) add_saline->filter qc Quality Control (Visual, Concentration) filter->qc end End: Ready for Injection qc->end

Caption: Aseptic workflow for preparing an intravenous formulation.

Intraperitoneal (IP) Formulation: A Common Preclinical Route

IP injections allow for the administration of slightly larger volumes and less stringent formulation requirements compared to IV, but sterility and non-irritating properties are still important.[11][12][13]

Formulation Approach: Co-solvent or Suspension

The choice between a solution and a suspension for IP administration depends on the required dose and the compound's solubility.

Table 4: Example Intraperitoneal Formulation Compositions

Formulation ID1-(3-Chloro-4-methylphenyl)piperidineVehicle CompositionRationale
IP-SOL-015 mg/mL20% PEG 400, 5% Tween 80, 75% SalineA solubilized formulation for consistent absorption.
IP-SUSP-0120 mg/mL1% Methylcellulose, 0.2% Tween 80 in SalineA suspension for higher doses, with suspending and wetting agents to ensure uniformity.

Protocol for Preparation of IP-SUSP-01:

  • Prepare the vehicle by dissolving Tween 80 in saline, then slowly adding methylcellulose while stirring until a uniform suspension is formed.

  • Weigh the 1-(3-Chloro-4-methylphenyl)piperidine and triturate it to a fine powder.

  • Add a small amount of the vehicle to the powder to form a paste.

  • Gradually add the remaining vehicle while mixing to achieve the final concentration.

  • Homogenize the suspension if necessary to ensure a uniform particle size distribution.

  • This formulation should be continuously stirred during dosing to ensure homogeneity.

Part 3: Analytical Validation: Ensuring Quality and Consistency

A robust and validated analytical method is essential to confirm the concentration and stability of the prepared formulations.

Method of Choice: HPLC-UV

For the quantification of piperidine derivatives like 1-(3-Chloro-4-methylphenyl)piperidine, a reversed-phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection is a suitable and widely used technique.[3][4][14]

Key HPLC Method Parameters to Develop:

  • Column: C18 column (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., water with 0.1% phosphoric acid) and an organic solvent (e.g., acetonitrile).[14]

  • Flow Rate: Typically 1.0 mL/min.[14]

  • Detection Wavelength: Determined by measuring the UV absorbance spectrum of the compound.

  • Injection Volume: Typically 10-20 µL.

  • Column Temperature: Maintained at a constant temperature (e.g., 30°C).[14]

Formulation Analysis and Stability Assessment

Concentration Verification:

  • Each newly prepared formulation batch should be analyzed to confirm that the concentration is within an acceptable range (e.g., ±10%) of the target concentration.

Stability Testing:

  • Short-term stability should be assessed under the intended storage conditions and at room temperature for the expected duration of the in vivo experiment.

  • Samples should be analyzed at various time points (e.g., 0, 4, 8, 24 hours) for any change in concentration or the appearance of degradation products.

dot

Analytical_Validation_Flow cluster_method_dev HPLC Method Development cluster_formulation_qc Formulation QC select_col Select Column & Mobile Phase optimize Optimize Gradient & Wavelength select_col->optimize validate Validate Method (Linearity, Accuracy, Precision) optimize->validate conc_verify Concentration Verification validate->conc_verify stability_test Stability Assessment conc_verify->stability_test

Caption: Workflow for analytical method development and formulation quality control.

Part 4: In Vivo Considerations: From Formulation to Animal

The successful administration of the formulation requires careful attention to the details of the in vivo procedure.

Route of Administration and Maximum Volumes

The choice of administration route depends on the study's objectives. The volume administered should be kept as low as possible and not exceed recommended guidelines to avoid adverse effects.[11]

Table 5: Recommended Maximum Injection Volumes for Mice and Rats

SpeciesRouteMaximum VolumeReference
MouseOral (gavage)10 mL/kg[15]
Intravenous (bolus)5 mL/kg[16]
Intraperitoneal10 mL/kg[11][16]
RatOral (gavage)10 mL/kg[15]
Intravenous (bolus)5 mL/kg[17]
Intraperitoneal10 mL/kg[11]
Biocompatibility and Vehicle Effects

It is crucial to consider that the vehicle itself can have biological effects. Therefore, a vehicle-only control group should always be included in the study design. The chosen excipients should be generally regarded as safe (GRAS) or have a well-documented safety profile in the species being studied.[18][19][20] Some excipients, even those considered safe, can have biological activities.[21]

Aseptic Technique and Animal Welfare

All parenteral injections must be performed using sterile needles and syringes, and the injection site should be disinfected.[11][13] Proper animal handling and restraint techniques are essential to ensure accurate dosing and minimize stress to the animals.[22]

Conclusion

The development of a robust and reliable formulation is a cornerstone of successful in vivo research. For a novel compound like 1-(3-Chloro-4-methylphenyl)piperidine, a systematic approach beginning with thorough pre-formulation characterization is non-negotiable. This guide provides a comprehensive framework and detailed protocols to navigate the challenges of formulating a potentially lipophilic small molecule. By adhering to these principles of scientific integrity and experimental rigor, researchers can generate high-quality, reproducible data that will be crucial in elucidating the therapeutic potential of 1-(3-Chloro-4-methylphenyl)piperidine.

References

  • Alternative Therapies In Health And Medicine. (n.d.). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. Available at: [Link]

  • Rasayan Journal of Chemistry. (2020). SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Available at: [Link]

  • PubChem. (n.d.). 4-chloro-N-methylpiperidine. Available at: [Link]

  • PubChem. (n.d.). 3-[(3-Chloro-2,4-dimethylphenyl)methyl]piperidine. Available at: [Link]

  • MDPI. (2022, August 8). Better GRAS than sorry: Excipient toxicity in pulmonary formulations. Available at: [Link]

  • Pharmaceutical Technology. (2023, February 13). Strategies for Streamlining Small Molecule Formulation Development When Bridging from Candidate Selection to First-in-Human Clinical Testing. Available at: [Link]

  • Gad Consulting Services. (n.d.). Gad Vehicles Database. Available at: [Link]

  • UBC Animal Care Services. (n.d.). Intraperitoneal (IP) Injection in Rats and Mice SOP. Available at: [Link]

  • SAGE Journals. (n.d.). Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider. Available at: [Link]

  • MDPI. (2023, December 28). Oral Absorption of Middle-to-Large Molecules and Its Improvement, with a Focus on New Modality Drugs. Available at: [Link]

  • ResearchGate. (2022, August 7). A Comprehensive Review of the Quantitative Analysis methods for Pyridine and Piperidine Derivative H1 Receptor Antagonists. Available at: [Link]

  • Virginia Tech Research and Innovation. (2017, December 12). SOP: Mouse Intraperitoneal Injection. Available at: [Link]

  • UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis and antimicrobial activity of N 1-(3-chloro-4-fluorophenyl)- N 4-substituted semicarbazone derivatives. Available at: [Link]

  • JoVE. (2015, August 24). Video: Compound Administration in Rodents- Injection Techniques. Available at: [Link]

  • SciSpace. (n.d.). Lipid-based formulations for oral delivery of lipophilic drugs. Available at: [Link]

  • ResearchGate. (2024, January 16). Which vehicle to use for IP (Intraperitoneal Injection) administration of highly hydrophobic compound in mice?. Available at: [Link]

  • R Discovery. (2021, August 3). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Available at: [Link]

  • Queen's University. (2012, February 16). Intraperitoneal Injection in Mice. Available at: [Link]

  • ResearchGate. (2022, October 15). Oral Delivery of Biologics via the Intestine. Available at: [Link]

  • SciELO. (2018). Analytical method by liquid chromatography to assay piperine associated in nanoemulsions. Available at: [Link]

  • protocols.io. (2020, May 20). Intraperitoneal Injection in an Adult Mouse V.1. Available at: [Link]

  • Boston University Office of Research. (2022, March 4). Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC). Available at: [Link]

  • Nutrasource. (2023, June 6). GRAS Associates Receives FDA “No Questions” GRAS Notice Letter for OraTicx's Probiotic Ingredient. Available at: [Link]

  • PubMed. (n.d.). Lipid-Based Oral Formulation Strategies for Lipophilic Drugs. Available at: [Link]

  • NIH. (2020, March 17). Machine Learning Uncovers Food- and Excipient-Drug Interactions. Available at: [Link]

  • Symmetric. (2024, September 18). Lipid-Based Formulations: Optimizing the Oral Delivery of Lipophilic Drugs. Available at: [Link]

  • PubChem. (n.d.). 1-[3-Bromo-4-(chloromethyl)phenyl]piperidine. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of 1-(3-Chloro-4-methylphenyl)piperidine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Improving Yield & Purity of 1-(3-Chloro-4-methylphenyl)piperidine (CAS: 1000339-31-0) Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Open Priority: High

🟢 Triage Desk: Diagnostic & Method Selection

Welcome to the Technical Support Center. Before we optimize, we must identify your synthetic pathway.[1] The synthesis of 1-(3-Chloro-4-methylphenyl)piperidine generally relies on two primary routes.

Please select your current method to jump to the relevant troubleshooting guide:

  • Method A (Modern): Palladium-Catalyzed Buchwald-Hartwig Amination.[1][2][3]

    • Precursors: 4-Bromo-2-chlorotoluene + Piperidine.[1]

    • Common Issues: Catalyst poisoning, loss of the chlorine atom (hydrodehalogenation), low conversion.

  • Method B (Classical): Nucleophilic Cyclization (

    
    ).[1]
    
    • Precursors: 3-Chloro-4-methylaniline + 1,5-Dibromopentane.[1]

    • Common Issues: Polymerization, quaternary ammonium salt formation, difficult purification.

📊 Method Comparison Matrix
FeatureMethod A (Buchwald-Hartwig)Method B (

Cyclization)
Yield Potential High (85-95%)Moderate (50-70%)
Reaction Time Fast (2-6 hours)Slow (12-24 hours)
Cost High (Pd catalyst, Ligands)Low (Commodity reagents)
Scalability Excellent (Flow/Batch)Moderate (Solvent volume)
Critical Risk Dehalogenation (Loss of Cl)Over-alkylation

🔵 Tier 1 Support: Buchwald-Hartwig Amination (Recommended)[1]

This route uses the chemoselectivity of Palladium to couple piperidine at the bromine site while leaving the chlorine atom intact.

🧪 Optimized Protocol
  • Substrates: 4-Bromo-2-chlorotoluene (1.0 equiv), Piperidine (1.2 equiv).[1]

  • Catalyst System: Pd(OAc)

    
     (1-2 mol%) or Pd
    
    
    
    (dba)
    
    
    .[1]
  • Ligand: RuPhos or BrettPhos (2-4 mol%).[1] Crucial for secondary amines.

  • Base: NaO

    
    Bu (1.4 equiv) or Cs
    
    
    
    CO
    
    
    (2.0 equiv).[1]
  • Solvent: Toluene or 1,4-Dioxane (anhydrous).[1]

  • Temp: 80–100 °C under Argon/Nitrogen.

🔧 Troubleshooting & FAQs

Q1: My reaction is working, but I am losing the Chlorine atom (forming 1-(4-methylphenyl)piperidine). Why?

  • Diagnosis: This is Hydrodehalogenation .[1] It occurs when the catalyst is too active or the hydride source (often

    
    -hydride elimination from the amine) reduces the aryl chloride after the main coupling is finished.[1]
    
  • Fix:

    • Switch Ligands: Move to RuPhos . It is bulky and creates a "pocket" that favors the oxidative addition of the C-Br bond but sterically hinders the smaller, stronger C-Cl bond.[1]

    • Lower Temperature: Drop from 100°C to 80°C. The activation energy for C-Cl insertion is higher than C-Br.[1]

    • Base Change: Switch from NaO

      
      Bu (strong base) to Cs
      
      
      
      CO
      
      
      (weaker base). Strong alkoxides can promote
      
      
      -hydride elimination pathways.[1]

Q2: The reaction stalls at 60% conversion. Adding more catalyst doesn't help. [1]

  • Diagnosis: Catalyst poisoning or "Pd Black" precipitation.[1] Piperidine is a secondary amine and can act as a ligand itself, potentially shutting down the catalytic cycle if the phosphine ligand dissociates.

  • Fix:

    • Pre-heating: Mix the Catalyst and Ligand in the solvent at 60°C for 5 minutes before adding the substrates. This ensures the active

      
       species is formed.[1]
      
    • Inert Atmosphere: Ensure rigorous deoxygenation.[1] Oxygen kills the active Pd(0) species immediately.[1] Spurge solvents with Argon for 15 mins.

Q3: Can I use cheaper ligands like BINAP or PPh3?

  • Analysis: PPh3 will likely fail due to poor electron donation.[1] BINAP might work but often requires higher temperatures, increasing the risk of dehalogenation (losing the Cl).

  • Verdict: For this specific ortho-methyl, meta-chloro substrate, the investment in RuPhos or XPhos pays for itself in yield and purity.[1]

📉 Visualizing the Selectivity Logic

BuchwaldSelectivity cluster_0 Chemo-Selectivity Filter Start 4-Bromo-2-chlorotoluene Pd Pd(0) / RuPhos Start->Pd OA_Br Oxidative Addition (C-Br) FAST & FAVORED Pd->OA_Br OA_Cl Oxidative Addition (C-Cl) SLOW & DISFAVORED Pd->OA_Cl Avoid High T Complex Pd(II)-Ar-Br Complex OA_Br->Complex SideProd Impurity: Dehalogenated Product OA_Cl->SideProd Prod Target: 1-(3-Cl-4-Me-phenyl)piperidine Complex->Prod + Piperidine

Caption: The kinetic preference of Pd/RuPhos for C-Br over C-Cl bonds ensures the chlorine substituent remains intact.

🟠 Tier 2 Support: Cyclization (The "Backup" Route)

Use this route if you lack Palladium facilities or need to avoid heavy metal contamination in the final step.[1]

🧪 Optimized Protocol
  • Substrates: 3-Chloro-4-methylaniline (1.0 equiv), 1,5-Dibromopentane (1.0 equiv).[1]

  • Base: K

    
    CO
    
    
    
    (2.5 equiv) or DIPEA (3.0 equiv).[1]
  • Solvent: DMF or Acetonitrile.[1]

  • Additive: NaI (0.1 equiv) - Finkelstein catalyst to accelerate reaction.[1]

  • Temp: 80–90 °C.

🔧 Troubleshooting & FAQs

Q1: I am getting a sticky gum that won't crystallize.

  • Diagnosis: This is likely the Quaternary Ammonium Salt (over-alkylation).[1] The product (secondary amine) reacts with another molecule of dibromopentane.

  • Fix:

    • High Dilution: Run the reaction at 0.05 M concentration. This favors intramolecular cyclization (ring closing) over intermolecular polymerization.[1]

    • Slow Addition: Add the 1,5-dibromopentane slowly (dropwise over 1 hour) to the aniline/base mixture.

Q2: The reaction is too slow (48h+).

  • Fix: Add Sodium Iodide (NaI) (10 mol%). This converts the alkyl bromides into more reactive alkyl iodides in situ.[1]

🟣 Tier 3 Support: Purification & Isolation

Regardless of the synthesis method, the purity of the final amine is critical.

🧪 The "Acid-Base Switch" Workup

This is the most effective way to isolate the product from non-basic impurities (like unreacted aryl halides).[1]

  • Extraction: Dissolve crude mixture in Ethyl Acetate.

  • Acid Wash: Extract with 1M HCl .

    • Where is the product? The product protonates and moves to the Aqueous Layer .[1]

    • Where are the impurities? Unreacted 4-bromo-2-chlorotoluene stays in the Organic Layer .[1] Discard the organic layer.[1]

  • Basification: Take the acidic aqueous layer and cool it on ice. Slowly add 6M NaOH until pH > 12.

    • Result: The product deprotonates and oils out as a free base.[1]

  • Final Extraction: Extract the milky aqueous mixture with Dichloromethane (DCM). Dry over MgSO

    
     and concentrate.
    
📉 Purification Workflow

Workup Crude Crude Reaction Mixture AcidWash Add 1M HCl + EtOAc Crude->AcidWash OrgLayer1 Organic Layer (Impurities/Start Material) AcidWash->OrgLayer1 Discard AqLayer1 Aqueous Layer (Acidic) (Product Salt) AcidWash->AqLayer1 Keep BaseStep Add NaOH to pH > 12 AqLayer1->BaseStep Extract Extract with DCM BaseStep->Extract Final Pure 1-(3-Chloro-4-methylphenyl)piperidine Extract->Final

Caption: The Acid-Base "Switch" technique isolates the basic amine product from neutral organic byproducts.

📚 References & Authority

  • Buchwald-Hartwig Amination Fundamentals:

    • Source: Paul, F., Patt, J., & Hartwig, J. F. (1994).[1] "Palladium-catalyzed formation of carbon-nitrogen bonds.[1][2][3][4][5][6] Reaction intermediates and catalyst improvements." Journal of the American Chemical Society.[1][7]

    • Relevance: Establishes the mechanism for Pd-catalyzed amination.

    • Link:[1]

  • Ligand Selection (RuPhos/BrettPhos):

    • Source: Maiti, D., & Buchwald, S. L. (2009).[1] "Universal 1,4-Dioxane-Promoted Palladium-Catalyzed C−N Cross-Coupling Reactions." Journal of the American Chemical Society.[1][7]

    • Relevance: Defines RuPhos as the optimal ligand for secondary amines and hindered substrates.

    • Link:[1]

  • Chemoselectivity (Br vs Cl):

    • Source: Littke, A. F., & Fu, G. C. (2002).[1] "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides." Angewandte Chemie International Edition.

    • Relevance: Explains the bond dissociation energy differences allowing selective coupling at Br sites over Cl sites.

    • Link:

  • General Piperidine Synthesis:

    • Source: Organic Chemistry Portal.[1][8] "Synthesis of Piperidines."

    • Relevance: General overview of cyclization and coupling strategies.

    • Link:[1]

Sources

Technical Support Center: Overcoming Solubility Challenges with 1-(3-Chloro-4-methylphenyl)piperidine in Assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for 1-(3-Chloro-4-methylphenyl)piperidine. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and practical solutions for the solubility challenges often encountered with this hydrophobic compound during in vitro and cell-based assays. Our goal is to equip you with the knowledge to ensure reliable and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Here we address the most common initial questions regarding the handling and solubility of 1-(3-Chloro-4-methylphenyl)piperidine.

Q1: What are the structural features of 1-(3-Chloro-4-methylphenyl)piperidine that contribute to its poor aqueous solubility?

A1: 1-(3-Chloro-4-methylphenyl)piperidine possesses a molecular structure with distinct hydrophobic characteristics.[1] The substituted phenyl ring, with its chloro and methyl groups, and the piperidine ring are both largely nonpolar.[1] These features result in low affinity for water and a tendency to self-associate and precipitate in aqueous assay buffers. The molecular formula is C₁₂H₁₆ClN.[1]

Q2: I'm seeing precipitation when I add my DMSO stock of 1-(3-Chloro-4-methylphenyl)piperidine to my aqueous assay buffer. What is happening?

A2: This is a common phenomenon known as "shock precipitation."[2] When a concentrated stock of a hydrophobic compound in an organic solvent like DMSO is rapidly diluted into an aqueous buffer, the compound can crash out of solution before it has a chance to disperse.[2] The dramatic change in solvent polarity from a high-DMSO environment to a high-aqueous environment is the primary cause.

Q3: What is the maximum recommended concentration of DMSO in a cell-based assay?

A3: As a general rule, the final concentration of DMSO in cell-based assays should be kept as low as possible, ideally below 0.5% (v/v).[3] Many cell lines can tolerate up to 1% DMSO, but concentrations above this can lead to cytotoxicity and other off-target effects that can confound experimental results.[4][5][6] It is always best practice to determine the specific tolerance of your cell line to DMSO.

Q4: Are there alternatives to DMSO for solubilizing 1-(3-Chloro-4-methylphenyl)piperidine?

A4: Yes, several alternatives and supplemental strategies can be employed. These include the use of other organic co-solvents, surfactants, and cyclodextrins.[7][8] The choice of an alternative will depend on the specific requirements of your assay and the compatibility with your biological system.

Troubleshooting Guides

This section provides in-depth, step-by-step guidance to troubleshoot and resolve specific solubility issues you may encounter with 1-(3-Chloro-4-methylphenyl)piperidine.

Issue 1: Compound Precipitation Upon Dilution in Aqueous Buffer
Q: How can I prevent my compound from precipitating when I dilute my DMSO stock into the assay buffer?

A: The key is to avoid abrupt changes in solvent polarity. Here is a systematic approach to address this:

Protocol 1: Step-Wise Dilution

This protocol minimizes the "shock" of rapid dilution.[2]

  • Prepare a high-concentration stock solution of 1-(3-Chloro-4-methylphenyl)piperidine in 100% DMSO.

  • Perform an intermediate dilution in a small volume of your assay buffer or media. For example, create a 10x working stock from your 100x primary stock.

  • Gently mix the intermediate dilution thoroughly.

  • Add the intermediate dilution to the final assay volume.

  • Ensure the final DMSO concentration remains within the tolerated limits for your assay (e.g., ≤ 0.5%).

Causality: By diluting in stages, you create a more gradual transition in solvent polarity, allowing the compound molecules to better disperse and remain in solution.

Issue 2: Persistent Solubility Problems Even with Step-Wise Dilution
Q: I'm still observing precipitation or poor solubility even after trying a step-wise dilution. What are my next options?

A: If basic dilution strategies are insufficient, you can employ formulation enhancers.

Option A: Utilizing Surfactants

Surfactants can increase the solubility of hydrophobic compounds by forming micelles that encapsulate the compound.[7]

Protocol 2: Formulation with Surfactants

  • Select a biocompatible surfactant. Tween® 80 and Solutol® HS-15 are common choices.[7]

  • Prepare a stock solution of the surfactant in your assay buffer. A typical starting concentration is 1-5% (w/v).

  • Incorporate the surfactant into your dilution scheme. You can either add the surfactant to your final assay buffer or use a buffer containing the surfactant for your intermediate dilution step.

  • Determine the optimal surfactant concentration. It is crucial to test a range of surfactant concentrations to find the lowest effective concentration that maintains solubility without adversely affecting your assay.

Data Presentation: Recommended Starting Concentrations for Surfactants

SurfactantTypical Starting Concentration in Final Assay VolumeKey Considerations
Tween® 80 0.01% - 0.1% (v/v)Can interfere with some enzyme assays.
Solutol® HS-15 0.05% - 0.5% (v/v)Generally well-tolerated in cell-based assays.[7]

Option B: Employing Cyclodextrins

Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively increasing their aqueous solubility.[9][10]

Protocol 3: Solubilization with Cyclodextrins

  • Choose an appropriate cyclodextrin. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a widely used and effective choice for enhancing the solubility of poorly soluble drugs.[9][11]

  • Prepare a stock solution of the cyclodextrin in your assay buffer. Concentrations can range from 1% to 20% (w/v).

  • Prepare the compound-cyclodextrin complex.

    • Add your concentrated DMSO stock of 1-(3-Chloro-4-methylphenyl)piperidine to the cyclodextrin solution.

    • Vortex or sonicate the mixture to facilitate the formation of the inclusion complex.

  • Use the complex in your assay. This solution can then be further diluted in the assay buffer as needed.

Visualization: Experimental Workflow for Solubility Enhancement

G cluster_0 Initial Observation cluster_1 Troubleshooting Path 1: Dilution Strategy cluster_2 Troubleshooting Path 2: Formulation Enhancement Precipitation Precipitation of 1-(3-Chloro-4-methylphenyl)piperidine StepwiseDilution Implement Step-Wise Dilution Precipitation->StepwiseDilution Resolved1 Solubility Issue Resolved StepwiseDilution->Resolved1 Success NotResolved1 Issue Persists StepwiseDilution->NotResolved1 Failure UseSurfactant Use Surfactants (e.g., Tween® 80) NotResolved1->UseSurfactant UseCyclodextrin Use Cyclodextrins (e.g., HP-β-CD) NotResolved1->UseCyclodextrin Resolved2 Solubility Issue Resolved UseSurfactant->Resolved2 UseCyclodextrin->Resolved2

Caption: A decision tree for troubleshooting solubility issues.

Issue 3: Ensuring Assay Integrity with Solubility Enhancers
Q: How do I confirm that the methods used to improve solubility are not interfering with my assay results?

A: This is a critical validation step. You must run appropriate controls to ensure the observed effects are due to your compound and not the solubilizing agents.

Protocol 4: Validation and Control Experiments

  • Vehicle Control: Always include a control group that is treated with the same concentration of the solvent and any solubility enhancers (e.g., DMSO, surfactant, cyclodextrin) used for your test compound. This will account for any background effects of the vehicle itself.

  • Assay-Specific Interference Check:

    • For enzyme assays: Run the assay with the vehicle and without the enzyme to check for any direct interaction of the solubilizing agents with your detection reagents.

    • For cell-based assays: Perform a cell viability assay (e.g., MTT, CellTiter-Glo®) with the vehicle alone to ensure it is not cytotoxic at the concentrations used.[3]

  • Positive and Negative Controls: Ensure that your known positive and negative control compounds for the assay behave as expected in the presence of the chosen solubilization system.

Visualization: Logic for Validating Assay Compatibility

G cluster_0 Solubilization Strategy cluster_1 Validation Steps cluster_2 Outcome Strategy Chosen Solubilization Method (e.g., DMSO + Surfactant) VehicleControl Vehicle Control Strategy->VehicleControl AssayInterference Assay Interference Check Strategy->AssayInterference ControlCompound Positive/Negative Control Check Strategy->ControlCompound Valid Assay Validated VehicleControl->Valid AssayInterference->Valid ControlCompound->Valid

Caption: Flowchart for validating assay compatibility.

References

  • Techniques for solubility enhancement of Hydrophobic drugs: A Review - Journal of Advanced Pharmacy Education and Research. Available from: [Link]

  • Enhancing the Solubility of Co-Formulated Hydrophobic Drugs by Incorporating Functionalized Nano-Structured Poly Lactic-co-glycolic Acid (nfPLGA) During Co-Precipitation. MDPI. Available from: [Link]

  • SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Rasayan Journal of Chemistry. Available from: [Link]

  • Considerations regarding use of solvents in in vitro cell based assays. PMC. Available from: [Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC. Available from: [Link]

  • 1-(3-Chloro-4-methylphenyl)-4-piperidinol | C12H16ClNO. PubChem. Available from: [Link]

  • Strategies for improving hydrophobic drugs solubility and bioavailability. ResearchGate. Available from: [Link]

  • Synthesis and antimicrobial activity of N 1-(3-chloro-4-fluorophenyl)- N 4-substituted semicarbazone derivatives. ResearchGate. Available from: [Link]

  • Cyclodextrins, Surfactants and Their Inclusion Complexes. MDPI. Available from: [Link]

  • Solubilization techniques used for poorly water-soluble drugs. PMC. Available from: [Link]

  • Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects: Revealing the Success Rate of Complex Formation Following Diffusive Protein–Ligand Encounter. ACS Publications. Available from: [Link]

  • Precipitation and Resuspension Troubleshooting Guide in Infinium Assay. Illumina. Available from: [Link]

  • Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. Available from: [Link]

  • Strategies for production of hydrophobic compounds. PubMed. Available from: [Link]

  • Biological assay challenges from compound solubility: strategies for bioassay optimization. ResearchGate. Available from: [Link]

  • Considerations regarding use of solvents in in vitro cell based assays. Analytical Methods. Available from: [Link]

  • Can I use Cyclodextrin to improve the solubility of a compound?. ResearchGate. Available from: [Link]

  • A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Brieflands. Available from: [Link]

  • Considerations regarding use of solvents in in vitro cell based assays. ResearchGate. Available from: [Link]

  • How to resolve precipitation issue in H₂S production spectrophotometric assay. ResearchGate. Available from: [Link]

  • Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells. Avicenna Journal of Medical Biochemistry. Available from: [Link]

  • Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. PMC. Available from: [Link]

  • Cyclodextrin Derivatives – Versatile Carriers in Modern Science. YouTube. Available from: [Link]

  • 1-[3-Bromo-4-(chloromethyl)phenyl]piperidine | C12H15BrClN. PubChem. Available from: [Link]

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Technical Support Center: A Troubleshooting Guide for 1-(3-Chloro-4-methylphenyl)piperidine Experiments

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-(3-Chloro-4-methylphenyl)piperidine. This guide is structured as a series of frequently asked questions (FAQs) to directly address the common and nuanced challenges encountered during the synthesis, purification, and analysis of this important chemical intermediate. Our goal is to move beyond simple procedural steps and provide you with the causal logic behind experimental choices, empowering you to troubleshoot effectively and ensure the integrity of your results.

Section 1: Synthesis & Reaction Optimization

This section addresses the core synthetic challenges, focusing on the most prevalent method: nucleophilic substitution.

FAQ 1: What is the most common and reliable method for synthesizing 1-(3-Chloro-4-methylphenyl)piperidine?

The most direct and widely employed method is the N-alkylation (specifically, N-benzylation) of piperidine with 3-chloro-4-methylbenzyl chloride. This reaction proceeds via a classical SN2 mechanism.[1][2]

Mechanism Overview: The nitrogen atom of the piperidine ring acts as a nucleophile, attacking the electrophilic benzylic carbon of 3-chloro-4-methylbenzyl chloride. This displaces the chloride leaving group. A base is essential in the reaction mixture to neutralize the hydrochloric acid (HCl) that is formed as a byproduct.[3] This neutralization is critical; without it, the generated HCl would protonate the piperidine, rendering the nucleophile inactive and halting the reaction.[1][2]

FAQ 2: My reaction yield is disappointingly low. What are the potential causes and how can I optimize it?

Low yield is a frequent issue that can almost always be traced back to a few key parameters. Before repeating the experiment, systematically evaluate the following factors.

Table 1: Troubleshooting Low Reaction Yield

Potential CauseScientific Rationale & ExplanationSuggested Solution(s)
Inactive Nucleophile The piperidine nitrogen is basic (pKa of the conjugate acid is ~11.2) and will be readily protonated by any acid in the system, including the HCl byproduct.[4] A protonated amine cannot act as a nucleophile.Ensure adequate base: Use at least 1.1 to 1.5 molar equivalents of a mild inorganic base like Potassium Carbonate (K₂CO₃) or Sodium Bicarbonate (NaHCO₃).[5] For stubborn reactions, a stronger, non-nucleophilic organic base like Diisopropylethylamine (DIPEA) can be used.
Poor Reagent Quality Piperidine is hygroscopic and can absorb water and CO₂ from the air, forming piperidinium carbonate. The benzyl chloride starting material can degrade over time, especially if exposed to moisture.Verify reagent purity: Use freshly opened or distilled piperidine. Check the purity of the 3-chloro-4-methylbenzyl chloride by ¹H NMR or TLC before use. Store reagents under an inert atmosphere (Nitrogen or Argon).
Suboptimal Temperature SN2 reactions have an activation energy barrier that must be overcome. Room temperature may be insufficient to achieve a reasonable reaction rate.Increase temperature: Gently heat the reaction mixture. A good starting point is 50-80 °C in a solvent like acetonitrile or DMF.[5] Monitor the reaction progress by TLC to avoid decomposition at excessive temperatures.
Incorrect Solvent Choice The solvent must solubilize the reactants and facilitate the SN2 mechanism. Polar aprotic solvents (e.g., Acetonitrile, DMF, DMSO) are ideal as they solvate the cation of the base but do not strongly solvate the amine nucleophile, leaving it more reactive.Switch to a polar aprotic solvent: Acetonitrile is an excellent and easily removable choice.[5] Dichloromethane (DCM) or Tetrahydrofuran (THF) can also be effective.[6][7]
Insufficient Reaction Time The reaction may simply not have proceeded to completion.Monitor the reaction: Use Thin-Layer Chromatography (TLC) to track the disappearance of the limiting starting material. Let the reaction run until the starting material spot is faint or absent.
FAQ 3: I am seeing multiple spots on my post-reaction TLC. What are these impurities?

Unidentified spots on a TLC plate can be disconcerting. Here are the most likely culprits:

  • Unreacted Starting Materials: The most common "impurities." If you see spots corresponding to both piperidine (may require a specific stain like ninhydrin if not UV active) and the benzyl chloride, your reaction is incomplete.

  • Hydrolysis of Benzyl Chloride: If there is excess moisture in your reaction, the 3-chloro-4-methylbenzyl chloride can hydrolyze to the corresponding 3-chloro-4-methylbenzyl alcohol. This is often a UV-active spot with a different polarity than your product.

  • Quaternary Ammonium Salt: If you used an excess of the benzyl chloride or ran the reaction for too long at high temperatures, your product, a tertiary amine, can react again with another molecule of the benzyl chloride. This forms a quaternary ammonium salt, which is highly polar and will typically remain at the baseline of the TLC plate.

Below is a decision tree to help diagnose the cause of low yields.

G start Low or No Product Yield check_sm Are Starting Materials Consumed (by TLC)? start->check_sm no_reaction Problem: No Reaction check_sm->no_reaction  No incomplete_reaction Problem: Incomplete Reaction check_sm->incomplete_reaction  Yes, but incomplete cause_base Cause: Ineffective Base? (Piperidine is protonated) no_reaction->cause_base cause_temp Cause: Temperature Too Low? no_reaction->cause_temp sol_base Solution: - Use >1.1 eq. K₂CO₃ - Ensure base is dry cause_base->sol_base sol_temp Solution: - Heat to 50-80 °C - Monitor by TLC cause_temp->sol_temp cause_time Cause: Insufficient Time? incomplete_reaction->cause_time cause_reagents Cause: Poor Reagent Quality? incomplete_reaction->cause_reagents sol_time Solution: - Increase reaction time - Continue monitoring cause_time->sol_time sol_reagents Solution: - Use freshly distilled piperidine - Verify benzyl chloride purity cause_reagents->sol_reagents

Caption: Troubleshooting Decision Tree for Low Yield.

Section 2: Product Purification & Work-up

A successful reaction is only half the battle. Proper work-up and purification are essential for obtaining a high-purity final product.

FAQ 4: What is a reliable work-up and purification strategy for this compound?

Given that the product is a basic amine, a standard aqueous work-up followed by either column chromatography or an acid-base extraction are both viable. The choice depends on the scale of your reaction and the nature of any impurities.

General Synthesis & Purification Workflow

G cluster_synthesis Synthesis cluster_workup Aqueous Work-up cluster_purification Purification reagents 1. Combine Piperidine, Benzyl Chloride, Base, & Solvent reaction 2. Stir at RT or Heat (Monitor by TLC) reagents->reaction filter 3. Filter out solid base (if applicable) reaction->filter quench 4. Quench with Water filter->quench extract 5. Extract with Organic Solvent (e.g., EtOAc, DCM) quench->extract dry 6. Dry Organic Layer (e.g., Na₂SO₄) & Concentrate extract->dry crude Crude Product dry->crude column Option A: Column Chromatography crude->column acid_base Option B: Acid-Base Extraction crude->acid_base pure_product Pure Product column->pure_product acid_base->pure_product analysis Final Analysis (NMR, MS, etc.) pure_product->analysis

Caption: General Experimental Workflow Diagram.

Experimental Protocol: Synthesis of 1-(3-Chloro-4-methylphenyl)piperidine

This protocol is a representative example. Researchers should optimize based on their specific laboratory conditions and scale.

  • Reagent Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add anhydrous acetonitrile (e.g., 10 mL per 10 mmol of limiting reagent).

  • Add Base: Add potassium carbonate (K₂CO₃, 1.5 equivalents).

  • Add Nucleophile: Add piperidine (1.1 equivalents).

  • Add Electrophile: While stirring, add 3-chloro-4-methylbenzyl chloride (1.0 equivalent) dropwise.

  • Reaction: Stir the mixture at 60 °C. Monitor the reaction's progress by TLC (e.g., using a 7:3 Hexane:Ethyl Acetate mobile phase) until the benzyl chloride spot has been consumed (typically 4-12 hours).

  • Cooling & Filtration: Allow the reaction to cool to room temperature. Filter the mixture to remove the solid potassium carbonate and wash the solid with a small amount of acetonitrile.

  • Concentration: Combine the filtrate and washings, and remove the solvent under reduced pressure (rotary evaporation).

  • Aqueous Work-up: Dissolve the residue in ethyl acetate (or dichloromethane) and water. Separate the layers. Wash the organic layer with brine, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude product.[6]

FAQ 5: My crude product is an oil with impurities. How do I effectively purify it using column chromatography?

Column chromatography is an excellent method for separating the desired product from non-basic impurities like unreacted benzyl chloride or the hydrolyzed benzyl alcohol byproduct.[6]

Experimental Protocol: Column Chromatography Purification
  • Prepare the Column: Pack a glass column with silica gel, using a hexane/ethyl acetate mixture as the eluent. The polarity of the eluent system should be determined by prior TLC analysis; a good starting point is a system where the product has an Rf value of ~0.3.

  • Load the Sample: Dissolve your crude product in a minimal amount of dichloromethane or the eluent mixture and adsorb it onto a small amount of silica gel. Carefully load this onto the top of the prepared column.

  • Elution: Begin eluting with your chosen solvent system (e.g., starting with 95:5 Hexane:Ethyl Acetate). Less polar impurities will elute first.

  • Gradient Elution: Gradually increase the polarity of the eluent (e.g., move to 90:10, then 80:20 Hexane:Ethyl Acetate) to elute your product.

  • Collect Fractions: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Combine & Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 1-(3-Chloro-4-methylphenyl)piperidine.

Section 3: Analysis & Characterization

Confirming the structure and purity of your final compound is a non-negotiable step for scientific integrity.

FAQ 6: How can I definitively confirm the identity of my product using mass spectrometry?

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for this purpose. The presence of a chlorine atom provides a highly characteristic isotopic pattern that serves as a definitive identifier.[8]

Table 2: Key High-Resolution Mass Spectrometry (HRMS-ESI+) Fragments

IonCalculated m/zExpected ObservationRationale
[M+H]⁺ 210.1044The protonated molecular ion. This is often the primary ion observed with electrospray ionization (ESI).C₁₂H₁₇ClN⁺
[M]⁺ 209.0971The molecular ion (radical cation). May be observed depending on ionization method.C₁₂H₁₆ClN⁺
[M+2+H]⁺ 212.1015The protonated ion containing the ³⁷Cl isotope. Its intensity will be approximately one-third of the [M+H]⁺ peak.[8]C₁₂H₁₇³⁷ClN⁺
Base Peak ~84.08The piperidinium cation fragment. This is often the most abundant ion (base peak).[8]C₅H₁₀N⁺
[M-Cl]⁺ 174.12Fragment resulting from the loss of the chlorine atom.[8]C₁₂H₁₆N⁺

Note: Exact m/z values may vary slightly based on instrument calibration.

FAQ 7: What are the key features to look for in the ¹H NMR spectrum?

While a full spectral analysis is required, the ¹H NMR spectrum will have several characteristic regions:

  • Aromatic Region (δ ~7.0-7.3 ppm): You should expect to see signals corresponding to the three protons on the substituted phenyl ring. The splitting patterns will be complex due to their coupling with each other.

  • Benzylic Protons (δ ~3.4-3.6 ppm): A singlet (or a narrowly split multiplet) integrating to two protons. This is the -CH₂- group connecting the phenyl ring to the piperidine nitrogen.

  • Piperidine Protons (δ ~1.5-3.0 ppm): A series of broad multiplets integrating to the remaining ten protons of the piperidine ring. The protons alpha to the nitrogen will be further downfield (δ ~2.5-3.0 ppm) compared to the beta and gamma protons (δ ~1.5-1.8 ppm).

Section 4: Safety & Handling

Proper safety protocols are paramount when working with the reagents involved in this synthesis.

FAQ 8: What are the primary safety hazards I should be aware of?
  • Piperidine: This is the most significant hazard. Piperidine is a flammable liquid and is toxic and corrosive.[9] It can cause severe skin burns and eye damage. It is also harmful if swallowed or inhaled.[10][11] Always handle piperidine in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves (nitrile is acceptable for splash protection, but butyl or neoprene are better for extended contact), safety goggles, and a lab coat. [12]

  • 3-Chloro-4-methylbenzyl Chloride: As a benzyl halide, this compound is a lachrymator (causes tearing) and is corrosive. Handle with care in a fume hood.

  • Solvents: Organic solvents like acetonitrile and dichloromethane carry their own hazards, including flammability and toxicity.[6] Always consult the Safety Data Sheet (SDS) for each chemical before beginning your experiment.

References

  • SciELO México. (2017). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. [Link]

  • Organic Syntheses. Benzene, 1,1'-(3-methyl-1-cyclopropene-1,2-diyl)-. [Link]

  • Rasayan Journal of Chemistry. (2020). SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. [Link]

  • Google Patents. (2016). CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide.
  • PrepChem.com. Synthesis of 4-chloro-N-methylpiperidine. [Link]

  • Google Patents. (2013). CN103435575A - The preparation method of 1-(3-(3-(4-chlorophenyl)propoxy)propyl)piperidine hydrochloride.
  • ResearchGate. (2012). Synthesis and antimicrobial activity of N 1-(3-chloro-4-fluorophenyl)- N 4-substituted semicarbazone derivatives. [Link]

  • Defense Technical Information Center. (1992). Piperidine Synthesis. [Link]

  • PubChem. 3-Chloro-4-methylaniline. [Link]

  • PubChem. 4-chloro-N-methylpiperidine. [Link]

  • Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. [Link]

  • MDPI. (2020). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. [Link]

  • Royal Society of Chemistry. (2022). Green Chemistry - In situ Fmoc removal. [Link]

  • Taylor & Francis Online. (2021). Recent synthetic strategies for N-arylation of piperidine using metal catalysts: A potential template for biologically active molecules. [Link]

  • Carl ROTH. (2021). Safety Data Sheet: Piperidine. [Link]

  • Royal Society of Chemistry. (2016). Ligand-controlled β-selective C(sp3)–H arylation of N-Boc-piperidines. [Link]

  • ACS Publications. (2023). On the Mechanism and Selectivity of Palladium-Catalyzed C(sp3)–H Arylation of Pyrrolidines and Piperidines at Unactivated C4 Positions. [Link]

  • Chemos GmbH & Co. KG. Safety Data Sheet: Piperidine. [Link]

  • National Institutes of Health (NIH). (2022). Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. [Link]

  • National Institutes of Health (NIH). (2015). Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. [Link]

  • Penta chemicals. (2024). Piperidine - SAFETY DATA SHEET. [Link]

  • ResearchGate. (2017). Procedure for N-alkylation of Piperidine?. [Link]

  • Semantic Scholar. (2000). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent. [Link]

Sources

optimizing reaction conditions for piperidine derivative synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Reaction Conditions for Piperidine Scaffolds Audience: Medicinal Chemists & Process Development Scientists

Introduction: The Piperidine Protocol

Welcome to the Piperidine Synthesis Support Center. As the structural backbone of blockbuster drugs like fentanyl, paroxetine, and ritalin, the piperidine ring is non-negotiable in medicinal chemistry. However, its synthesis is often plagued by catalyst poisoning, poor diastereocontrol, and regioselectivity issues.

This guide treats your synthesis like a malfunctioning system. We provide "Support Tickets" for common failures, followed by "Diagnostic Protocols" and "Patch Fixes" grounded in mechanistic rigor.

Module 1: Hydrogenation "Engine" Failure

Ticket #001: Heterogeneous hydrogenation of pyridine is stalled or incomplete despite high H2 pressure.

Diagnosis: Nitrogen Poisoning (The "Silent Killer")

The most common cause of stalled pyridine reduction is the strong coordination of the pyridine nitrogen lone pair to the metal catalyst surface, effectively poisoning the active sites.

The Fix: Protonation-First Strategy

Mechanism: By conducting the reaction in an acidic medium, you protonate the nitrogen (


). The resulting pyridinium ion lacks the lone pair necessary to poison the catalyst but remains susceptible to hydride transfer.
Optimized Protocol (Adams' Catalyst Method)
  • Substrate: Substituted Pyridine (1.0 equiv)

  • Catalyst:

    
     (Adams' Catalyst) - 5 mol%
    
  • Solvent: Glacial Acetic Acid (Critical for preventing poisoning)

  • Conditions: 50–70 bar

    
    , Room Temperature.
    

Step-by-Step:

  • Dissolve pyridine substrate in glacial acetic acid (0.2 M concentration).

  • Add

    
     under an inert atmosphere (Caution: dry 
    
    
    
    can ignite with methanol/H2).
  • Pressurize with

    
    .[1]
    
  • Monitor: Upon completion, the mixture must be quenched with

    
     before extraction to liberate the free base piperidine.
    

Expert Insight: If you require a neutral solvent (e.g., methanol) due to acid-sensitive functional groups, increase catalyst loading of


 (5%) or use 

(Pearlman’s catalyst), which is more robust against amine poisoning.
Visual Troubleshooting: Hydrogenation Logic

HydrogenationFix Fig 1. Troubleshooting Logic for Stalled Pyridine Hydrogenation Start Issue: Reaction Stalled CheckSolvent Check Solvent System Start->CheckSolvent IsAcidic Is Solvent Acidic? CheckSolvent->IsAcidic AcidYes Yes (AcOH/HCl) IsAcidic->AcidYes Acidic AcidNo No (MeOH/EtOH) IsAcidic->AcidNo Neutral/Basic CheckCat Check Catalyst Loading AcidYes->CheckCat SwitchCat Action: Switch to PtO2 in AcOH or Pd(OH)2 in MeOH AcidNo->SwitchCat IncreasePress Action: Increase H2 Pressure (>50 bar) or Temp (>50°C) CheckCat->IncreasePress

Module 2: Stereochemical Control (The "Navigation" System)

Ticket #002: Obtaining the wrong diastereomer (Cis vs. Trans) in 2,6-disubstituted systems.

Diagnosis: Kinetic vs. Thermodynamic Control
  • Kinetic Product (Cis): Heterogeneous hydrogenation usually delivers hydrogen from the least hindered face, resulting in cis-2,6-disubstitution.

  • Thermodynamic Product (Trans): The trans isomer (often a twist-boat to avoid 1,3-diaxial strain) is thermodynamically accessible via equilibration.

Comparative Data: Catalyst Selection for Stereocontrol
Catalyst SystemPrimary OutcomeMechanismBest For

or

in AcOH
Cis-Major (>90:10)Kinetic Control (Suprafacial addition)Creating syn-2,6-piperidines

+ Heat (>80°C)
Trans-Enriched Partial EquilibrationThermodynamic mixtures

(Dissolving Metal)
Trans-Major Thermodynamic (Radical intermediate)Creating anti-2,6-piperidines
Photoredox Ir(ppy)3 Trans-Exclusive Radical EpimerizationCorrecting "wrong" isomers
The Fix: Photoredox Epimerization

If you have the cis isomer but need the trans, do not restart the synthesis. Use a radical epimerization protocol.

Protocol (Post-Synthesis Correction):

  • Reagents: Piperidine substrate, Photocatalyst

    
     (1 mol%), Thiophenol catalyst (10 mol%).
    
  • Mechanism: The photocatalyst generates a radical at the

    
    -position (adjacent to Nitrogen). This radical creates a planar intermediate which relaxes to the thermodynamically preferred equatorial position upon hydrogen atom transfer (HAT).
    
  • Result: Conversion of kinetic cis-products to thermodynamic trans-products without harsh thermal conditions.

Module 3: Functionalization Upgrades (C-H Activation)

Ticket #003: Need to install a substituent at the


-position of an existing piperidine ring.
Diagnosis: Lack of Reactivity

Unactivated piperidines are inert. You must activate the


-proton. The industry standard is the Beak-Gawley Lithiation .
The Protocol: N-Boc -Lithiation

Prerequisite: The nitrogen must be protected with a Boc group (N-Boc) to utilize the Complex Induced Proximity Effect (CIPE).

Step-by-Step Workflow:

  • Substrate: N-Boc-piperidine dissolved in anhydrous

    
     (Ether is preferred over THF for stereoselectivity in this specific reaction).
    
  • Deprotonation: Cool to -78°C . Add s-BuLi (1.1 equiv) dropwise.

    • Critical Additive: Add TMEDA (1.1 equiv) to break up alkyllithium aggregates and facilitate deprotonation.

  • Transmetallation (Optional but Recommended): For arylation, transmetallate with

    
     (1.0 M in THF) to form the organozinc species.
    
  • Coupling: Add aryl bromide and Pd catalyst (e.g.,

    
    ) for Negishi coupling.
    
  • Warm Up: Allow to warm to Room Temp slowly.

Visual Workflow: Beak-Gawley Lithiation

BeakLithiation Fig 2. Beak-Gawley α-Lithiation Protocol Input N-Boc Piperidine Step1 1. s-BuLi / TMEDA (-78°C, Et2O) Input->Step1 Intermed α-Lithio Species (Dipole Stabilized) Step1->Intermed CIPE Step2 2. Electrophile (E+) or ZnCl2 -> Negishi Intermed->Step2 Product α-Substituted N-Boc Piperidine Step2->Product

Module 4: FAQ & Quick Fixes

Q: My piperidine product is forming a stubborn emulsion during extraction. How do I clear it? A: Piperidines are surfactants.

  • The pH Swing: Acidify the aqueous layer to pH 2 (protonating the amine, driving it into water). Wash the aqueous layer with DCM to remove non-basic impurities/emulsifiers.

  • Basify: Adjust aqueous layer to pH 12 (using NaOH).

  • Extract: Extract with Chloroform/Isopropanol (3:1) instead of pure DCM or Ethyl Acetate. This mixture breaks emulsions effectively.

Q: I see trace pyridine starting material in my NMR. How do I remove it without column chromatography? A: Use a Copper Wash .

  • Dissolve the crude mixture in EtOAc.

  • Wash with aqueous

    
     solution.
    
  • Pyridine coordinates strongly to Copper(II) (turning the aqueous layer dark blue) and stays in the water phase.

  • The hindered piperidine product (usually) remains in the organic phase.

References

  • Sreenivasulu, R. et al. (2015). "Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst." Asian Journal of Chemistry.

  • Walker, M. M. et al. (2020).[2] "Highly Diastereoselective Functionalization of Piperidines by Photoredox Catalyzed C–H Arylation and Epimerization." J. Am. Chem. Soc.[2]

  • Kim, H. et al. (2013). "Stereoselective synthesis of 2,6-disubstituted piperidine alkaloids." Organic & Biomolecular Chemistry.

  • Beak, P. & Lee, W.K. (1993). "Alpha-Lithiation of N-Boc-piperidines." Journal of Organic Chemistry. (Foundational protocol referenced in modern reviews).

  • Zhang, X. et al. (2018). "Chiral piperidines from acyclic amines via enantioselective, radical-mediated δ C-H cyanation." Nature.

Sources

Technical Support Center: Purification of 1-(3-Chloro-4-methylphenyl)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Status: Open Agent: Senior Application Scientist Subject: Comprehensive Purification & Troubleshooting Guide

Pre-Flight Check: Molecule Identification

Before proceeding, confirm the structural identity to ensure the correct physicochemical properties are leveraged.

  • Target Molecule: 1-(3-Chloro-4-methylphenyl)piperidine[1]

  • Chemical Nature: N-Aryl Piperidine (Tertiary aromatic amine).

  • Key Characteristic: Weak Base (Estimated pKa ~4.5 – 5.5).

  • Physical State (Free Base): Likely a viscous oil or low-melting solid.

  • Physical State (Salt): High-melting crystalline solid (e.g., Hydrochloride).

CRITICAL WARNING: Do not confuse this with 1-(3-Chloro-4-methylbenzyl)piperidine. The "benzyl" variant has a methylene bridge, making it a much stronger base (pKa ~9-10). The protocols below are tuned for the phenyl (aniline-like) derivative.

Core Purification Workflows
Module A: The Acid-Base "Switch" (Primary Cleanup)

Because this compound is an aniline derivative, its basicity is significantly lower than aliphatic amines but higher than amides. We exploit this window to remove neutral impurities (unreacted aryl halides) and highly basic impurities.

The Logic:

  • Acid Phase (pH < 2): Protonates the piperidine nitrogen. The molecule becomes ionic (water-soluble). Neutral organics stay in the organic layer.

  • Base Phase (pH > 9): Deprotonates the nitrogen. The molecule becomes lipophilic (organic-soluble).

Protocol:

  • Dissolve crude reaction mixture in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .

  • Extraction 1 (Removal of Neutrals): Wash the organic layer with 2M HCl (3x).

    • Target: Product moves to the Aqueous Acid layer.

    • Waste: The Organic layer contains unreacted halides and non-basic byproducts. Discard organic layer (after TLC check).

  • Basification: Cool the aqueous acidic layer to 0°C. Slowly add 6M NaOH or Sat. Na2CO3 until pH reaches 10-12.

    • Observation: The solution should become cloudy/milky as the free base oils out.

  • Extraction 2 (Recovery): Extract the cloudy aqueous mixture with DCM (3x).

  • Drying: Dry combined organics over anhydrous Na2SO4, filter, and concentrate.

Data Summary: Solvent Compatibility

SolventRoleSuitabilityNotes
DCM ExtractionHighExcellent solubility for the free base.
Diethyl Ether WashMediumGood for removing non-polar impurities during acid wash.
Water (pH < 2) PhaseHighSolubilizes the protonated salt perfectly.
Water (pH > 10) PhaseLowForces the free base out (desired).
Module B: Flash Chromatography (The Polisher)

If the acid-base extraction yields <95% purity, silica gel chromatography is required.

The Problem: N-aryl piperidines often interact with acidic silanol groups on silica, causing "streaking" or "tailing" which ruins separation.

The Fix: Amine Deactivation.

  • Stationary Phase: Silica Gel 60 (230-400 mesh).[2]

  • Mobile Phase: Hexanes : Ethyl Acetate (Gradient 9:1 to 4:1).

  • Modifier: 1% Triethylamine (TEA) or 1% NH4OH added to the mobile phase.

Step-by-Step:

  • Pre-wash the silica column with 3 column volumes (CV) of Hexanes + 1% TEA to neutralize active sites.

  • Load the crude oil (dissolved in minimal DCM/Hexane).

  • Elute with the gradient. The product should appear as a compact, UV-active spot (254 nm).

Module C: Salt Formation (Solid Isolation)

The free base is prone to oxidation and is difficult to handle as an oil. Converting it to the Hydrochloride (HCl) salt is the industry standard for stability and final purification.

Protocol:

  • Dissolve 1.0 eq of the free base oil in Diethyl Ether or 1,4-Dioxane (anhydrous).

  • Cool to 0°C.

  • Dropwise add 2M HCl in Diethyl Ether (1.1 eq).

  • Observation: A white precipitate should form immediately.

  • Filtration: Filter the solid under N2 or Argon. Wash with cold ether.

  • Recrystallization (if needed): Hot Ethanol/Ether or Isopropanol.

Visualizing the Logic
Workflow Diagram: Acid-Base Purification

PurificationFlow Crude Crude Reaction Mixture (Organic Solvent) AcidWash Add 2M HCl (Phase Separation) Crude->AcidWash OrgLayer1 Organic Layer (Contains Neutrals/Halides) AcidWash->OrgLayer1 Discard AqLayer1 Aqueous Acid Layer (Contains Product Salt) AcidWash->AqLayer1 Keep Basify Basify to pH 12 (NaOH/Na2CO3) AqLayer1->Basify Extract Extract with DCM Basify->Extract FinalOrg Final Organic Layer (Product Free Base) Extract->FinalOrg Keep WasteAq Aqueous Waste Extract->WasteAq Discard SaltForm HCl Salt Formation (Ether/HCl) FinalOrg->SaltForm Stabilization

Caption: Logical flow for separating basic N-aryl piperidine from neutral reaction byproducts.

Troubleshooting & FAQs
Ticket #101: "The product is oiling out during salt formation."

Root Cause: The solvent is too polar or the concentration is too high, preventing crystal lattice formation. Corrective Action:

  • Trituration: Decant the supernatant solvent. Add fresh anhydrous Diethyl Ether or Pentane to the oil. Scratch the flask walls with a glass rod vigorously. This provides nucleation sites.

  • Solvent Switch: If using Ethanol for crystallization, it may be too soluble. Switch to an Isopropanol/Hexane system. Dissolve in hot Isopropanol, then add Hexane dropwise until turbid. Cool slowly.

Ticket #102: "My yield is very low after acid extraction."

Root Cause: The pKa of the N-aryl piperidine is lower than expected (likely ~4.5 due to the Cl- withdrawing group). If you used a weak acid (like 5% acetic acid) or didn't lower the pH enough, the product remained in the organic layer. Corrective Action:

  • Check the pH of the discarded organic layer wash.

  • Ensure you use 2M HCl (pH < 1) to force full protonation.

  • Conversely, during the recovery step, ensure the pH is >11 . A pH of 8-9 might not fully deprotonate this specific aniline derivative.

Ticket #103: "Dark color persists even after column chromatography."

Root Cause: Oxidation products (aniline oligomers) or Palladium residues (if Buchwald-Hartwig was used). Corrective Action:

  • Activated Charcoal: Dissolve the free base in hot Ethanol, add activated carbon, reflux for 15 mins, and filter through Celite.

  • Scavengers: If Pd is the suspect, treat the organic solution with SiliaMetS® Thiol or Trimercaptotriazine (TMT) resin before the final evaporation.

Ticket #104: "The spot streaks badly on TLC."

Root Cause: Interaction between the basic nitrogen and acidic silica. Corrective Action:

  • Dip the TLC plate in a solution of 10% Triethylamine in Acetone and dry it before spotting your compound.

  • Ensure your column mobile phase contains 1% Triethylamine .

References
  • Buchwald-Hartwig Amination Fundamentals

    • Source: Paul, F., Patt, J., & Hartwig, J. F. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds. Reaction of aryl bromides with tin amides. Journal of the American Chemical Society.
    • Relevance: Establishes the synthesis and initial workup protocols for aryl amines.
    • URL:[Link]

  • pKa of N-Aryl Piperidines & Purification

    • Source: Hall, H. K. (1957).[3] Correlation of the Base Strengths of Amines. Journal of the American Chemical Society.

    • Relevance: Provides the theoretical basis for the pKa estimation of N-phenylpiperidine derivatives (approx pKa 5.2), justifying the pH < 2 requirement for extraction.
    • URL:[Link]

  • Salt Formation & Crystallization of Piperidines

    • Source: Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press.[3]

    • Relevance: Authoritative guide on salt selection (HCl vs Oxalate)
    • URL:[Link][4]

  • Removal of Palladium Impurities

    • Source: Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions.
    • Relevance: Protocols for using scavengers (TMT, Silica-Thiol) to purify crude Buchwald products.
    • URL:[Link]

Sources

Technical Support Center: Stability Protocols for 1-(3-Chloro-4-methylphenyl)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive & Executive Summary

The Issue: 1-(3-Chloro-4-methylphenyl)piperidine (CAS: 1000339-31-0) is an


-arylpiperidine.[1] Users frequently report rapid discoloration (yellowing/browning) and loss of potency in solution.

The Cause: This molecule possesses two specific structural vulnerabilities:

  • The

    
    -Aryl Moiety:  The nitrogen lone pair is conjugated with the phenyl ring, making it highly susceptible to oxidative radical cation formation  rather than simple 
    
    
    
    -oxide formation.[1] This leads to colored oligomers.[1]
  • The Aryl-Chloride Bond: This bond is sensitive to photolytic homolytic cleavage (photodechlorination) upon exposure to UV/blue light.[1]

The Solution: Stability is achieved only through a "Triad of Control": Deoxygenation (sparging), Protonation (salt formation), and Photic Shielding (amber glass).[1]

The Chemistry of Degradation (Mechanism)[1]

To prevent degradation, you must understand the enemy.[1] This compound degrades via two distinct pathways that often synergize.[1]

Pathway A: Oxidative Radical Cation Formation

Unlike aliphatic amines, this is an aniline derivative.[1] Oxygen does not just add to the nitrogen; it steals an electron.[1]

  • Mechanism: Dissolved

    
     (or peroxides in solvents like PEG/THF) abstracts an electron from the nitrogen lone pair, forming a radical cation (
    
    
    
    ).[1]
  • Result: These radicals dimerize or react with solvent to form complex, highly colored (yellow/brown) impurities known as "aniline blacks" or quinone-imines.[1]

Pathway B: Photo-Dechlorination

The chlorine atom at position 3 is a weak point under UV light.[1]

  • Mechanism: UV photons provide enough energy to homolytically cleave the

    
     bond, generating a highly reactive phenyl radical.[1]
    
  • Result: The phenyl radical abstracts a hydrogen atom from the solvent (e.g., DMSO or Ethanol), resulting in the dechlorinated impurity 1-(4-methylphenyl)piperidine.[1]

Visualization: Degradation Pathways

The following diagram illustrates the specific chemical fate of the molecule in a non-optimized solution.

DegradationPathways cluster_0 Critical Risks Compound 1-(3-Chloro-4-methylphenyl) piperidine RadicalCat Radical Cation (N+•) Compound->RadicalCat Oxidation (O2/Peroxides) PhenylRad Phenyl Radical (Cl• loss) Compound->PhenylRad UV Light (hv) ColoredImp Colored Oligomers (Yellow/Brown) RadicalCat->ColoredImp Dimerization Dechlor Dechlorinated Impurity PhenylRad->Dechlor H-Abstraction (from Solvent)

Figure 1: Mechanistic pathways for oxidative and photolytic degradation.[1]

Solvent Selection & Preparation Protocol

Rule of Thumb: Never dissolve this compound in "fresh from the bottle" solvents without pretreatment.[1]

Comparative Solvent Data
SolventSolubilityStability RiskRecommendation
DMSO High (>50 mM)Medium. Hygroscopic; absorbs water which accelerates hydrolysis.[1]Recommended (if anhydrous & sparged).[1]
Ethanol High (>30 mM)High. Dissolved

is high; prone to evaporation.[1]
Use only for immediate use.
Water (Neutral) NegligibleN/A. Insoluble as free base.[1]Do not use.
0.1M HCl HighLow. Protonation protects the Nitrogen lone pair.[1]Best for aqueous stock.
The "Gold Standard" Preparation Protocol

Follow this exact workflow to ensure >98% purity retention over 4 weeks.

Materials Needed:

  • Anhydrous DMSO (Sigma-Aldrich Sure/Seal™ or equivalent)[1]

  • Argon gas line (Nitrogen is acceptable, Argon is heavier and better)[1]

  • Amber glass vials (silanized preferred)

Step-by-Step:

  • Deoxygenate Solvent: Bubble Argon gas through the anhydrous DMSO for 15 minutes before adding the solid. This removes dissolved oxygen that drives Pathway A.[1]

  • Weighing: Weigh the solid 1-(3-Chloro-4-methylphenyl)piperidine into an amber vial.

    • Tip: If amber vials are unavailable, wrap a clear vial in aluminum foil before weighing.

  • Dissolution: Add the pre-sparged DMSO to the vial under a gentle stream of Argon. Cap immediately.

  • Headspace Purge: Insert a needle through the septum and flush the headspace with Argon for 30 seconds.[1]

  • Storage: Store at -20°C or -80°C.

Workflow Visualization

Protocol Start Start: Solid Compound Dissolve Step 2: Dissolve under Inert Atmosphere Start->Dissolve SolventPrep Step 1: Sparge DMSO with Argon (15 min) SolventPrep->Dissolve Container Step 3: Amber Vial (UV Protection) Dissolve->Container Storage Step 4: Store at -20°C Container->Storage

Figure 2: The "Gold Standard" preparation workflow.

Troubleshooting Guide (FAQ)

Q1: My solution turned light pink/brown overnight. Is it still usable?

  • Diagnosis: This is oxidative degradation (Pathway A).[1] The color comes from trace amounts of radical cation dimers (quinone-imines).[1]

  • Verdict: If the color is faint, purity is likely still >95%.[1] However, for sensitive assays (e.g., fluorescence, receptor binding), discard it .[1] The colored impurities are often highly reactive and can interfere with optical readouts.[1]

  • Fix: You likely didn't degas the solvent or the cap was not airtight.[1] Use the Argon sparging method described above.

Q2: I see a precipitate after thawing the DMSO stock.

  • Diagnosis: DMSO is hygroscopic.[1] If the vial was opened while cold, atmospheric water condensed inside, lowering solubility.[1]

  • Fix: Vortex vigorously at room temperature. If it doesn't redissolve, sonicate for 5 minutes.

  • Prevention: Always let the frozen vial warm to room temperature before opening the cap.

Q3: Can I use Ethanol instead of DMSO?

  • Analysis: Ethanol has high oxygen solubility and is transparent to UV.

  • Verdict: Only for "make-and-use" experiments (within 4 hours). Do not store stocks in ethanol.[1]

Q4: Why does the LC-MS show a peak at M-34?

  • Diagnosis: M-34 corresponds to the loss of Chlorine (replaced by Hydrogen).[1] This is the photodechlorination product (Pathway B).[1]

  • Fix: Your sample was exposed to light.[1][2][3] Ensure all handling is done in amber glassware or under low-light conditions.

References

  • Oxidation of N-Aryl Compounds

    • Mechanistic Insight: N-aryl amines (like 1-phenylpiperidine derivatives) are prone to one-electron oxidation to form radical cations, which subsequently polymerize or form colored quinoidal species.[1]

    • Source:[1]

  • Photodechlorination of Chloroarenes

    • Mechanistic Insight: Chloro-substituted aromatic rings undergo homolytic C-Cl bond cleavage under UV irradiation, a process known as photodechlorination.[1]

    • Source: (Validated via search context 1.2)[1]

  • Solvent Handling (DMSO)

    • Technical Data: DMSO solubility and hygroscopicity profiles.
    • Source: (Industry Standard)[1]

Sources

minimizing background signal in 1-(3-Chloro-4-methylphenyl)piperidine binding assays

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(3-Chloro-4-methylphenyl)piperidine is a high-affinity ligand for the Sigma-1 (


) receptor. However, its physicochemical profile—a basic amine (piperidine nitrogen, pKa ~9.8) combined with a lipophilic tail (chloro-methyl-phenyl moiety)—creates a "perfect storm" for non-specific binding (NSB).

This guide addresses the two primary sources of background noise:

  • Electrostatic Filter Binding: The positively charged amine sticking to negatively charged glass fibers.

  • Hydrophobic Adsorption: The lipophilic phenyl ring interacting with plasticware and lipid membranes.

Module 1: The Filter Interface (Primary Source of Noise)

Q: Why is my background signal (NSB) nearly as high as my total binding?

A: The culprit is almost certainly the glass fiber filter. At physiological pH (7.4), the piperidine nitrogen is protonated (


). Glass fiber filters (GF/B or GF/C) contain silanol groups that are negatively charged. Your ligand is electrostatically binding to the filter, not the receptor.
Protocol: The PEI Pre-Soak Strategy

To neutralize the glass fibers, you must coat them with Polyethyleneimine (PEI), a cationic polymer.

  • Preparation: Prepare a 0.3% to 0.5% (v/v) PEI solution in distilled water.

    • Note: PEI is viscous.[1] Weighing it (w/v) is often more accurate than pipetting.

  • Soaking: Immerse Whatman GF/B or GF/C filters in the PEI solution for at least 2 hours prior to harvesting.

    • Critical: Do not soak overnight if using fragile filters, as they may disintegrate. 2–3 hours is the "sweet spot."

  • The Wash: Before filtering your samples, wash the PEI-soaked filters twice with ice-cold buffer to remove excess free polymer, which could otherwise complex with your radioligand in the liquid phase.

Technical Insight: The PEI acts as a "liquid blocker," occupying the anionic sites on the glass. This reduces filter-bound background by up to 90% for piperidine-based ligands [1, 3].

Module 2: Buffer Chemistry & Hydrophobicity

Q: I treated filters with PEI, but the background is still 40-50%. What now?

A: You are likely facing hydrophobic NSB . The 3-Chloro-4-methylphenyl moiety is highly lipophilic. It will stick to the plastic walls of your assay plate and the lipid bilayer of the membrane preparation, regardless of the receptor presence.

Troubleshooting Steps
ParameterStandard ConditionOptimized for Lipophilic LigandsMechanism
BSA Addition None0.1% - 0.5% BSA (Fatty Acid Free)Albumin acts as a "sink" for loosely bound hydrophobic ligand, keeping it in solution rather than stuck to plastic [4].
Wash Buffer 50 mM Tris-HCl10 mM Tris-HCl + 150 mM NaCl Higher ionic strength reduces non-specific electrostatic interactions.
Wash Temp Ice-Cold (4°C)Ice-Cold (4°C) Strict Requirement. Warm washes cause rapid dissociation of the ligand from the receptor (

increases).
Visualizing the Troubleshooting Logic

TroubleshootingLogic Start High Background Signal (>30% of Total) CheckFilter Is Filter PEI Treated? Start->CheckFilter FilterAction Soak GF/B in 0.3% PEI (2 Hours) CheckFilter->FilterAction No CheckWash Is Wash Buffer Optimized? CheckFilter->CheckWash Yes FilterAction->CheckWash WashAction Add 0.1% BSA to Buffer Check pH (7.4) CheckWash->WashAction No CheckCold Check 'Cold' Competitor CheckWash->CheckCold Yes WashAction->CheckCold ColdAction Use Haloperidol (10 µM) or (+)-Pentazocine CheckCold->ColdAction Ineffective Success Assay Validated (NSB < 10%) CheckCold->Success Effective ColdAction->Success

Figure 1: Decision tree for diagnosing high background signal in Sigma receptor binding assays.

Module 3: Defining Specific Binding (The "Cold" Ligand)

Q: My specific binding window is collapsing. Am I using the wrong competitor?

A: To define NSB, you need a "cold" (unlabeled) competitor that binds to the


 receptor with high affinity but is structurally distinct enough to avoid identical non-specific interactions if possible.
  • Recommended Competitor: Haloperidol (10 µM) or (+)-Pentazocine (10 µM) .

  • The Issue: If you use the same compound (1-(3-Chloro-4-methylphenyl)piperidine) as both the radioligand and the cold blocker, you might mask "saturable" non-specific sites (like transporters or ion channels) that the compound binds to off-target.

  • Best Practice: Use 10 µM Haloperidol to define NSB. It is structurally distinct (butyrophenone class) and has very high affinity for

    
    . If the radioligand is displaceable by Haloperidol, it is binding to the Sigma receptor [2].
    

Module 4: Validated Assay Workflow

This workflow integrates the PEI soak and BSA blocking to ensure data integrity.

Step-by-Step Protocol
  • Filter Pre-treatment:

    • Soak Whatman GF/B filters in 0.3% PEI for 2 hours at room temperature.

  • Membrane Preparation:

    • Use rat brain homogenates or CHO cells overexpressing

      
      .
      
    • Protein concentration: 200–400 µ g/well .

  • Incubation Setup:

    • Total Binding: Membrane + [3H]-Ligand + Buffer.

    • Non-Specific Binding (NSB): Membrane + [3H]-Ligand + 10 µM Haloperidol .

    • Buffer: 50 mM Tris-HCl, pH 7.4. (Add 0.1% BSA if hydrophobic noise persists).

  • Equilibrium:

    • Incubate for 120 minutes at 25°C (RT) or 90 minutes at 37°C .

    • Note: Phenylpiperidines generally have slower kinetics; ensure equilibrium is reached.

  • Termination (Filtration):

    • Rapidly filter using a cell harvester (e.g., Brandel or PerkinElmer).

    • Wash 3x with 5 mL ice-cold Tris buffer.

    • Crucial: The wash step must be completed within 10–15 seconds to prevent dissociation.

Workflow Visualization

AssayWorkflow cluster_prep Preparation cluster_incubation Binding Reaction cluster_termination Termination PEI Filter Soak (0.3% PEI, 2h) Harvest Rapid Filtration (Brandel/Harvester) PEI->Harvest Pre-treated Membrane Membrane Prep (200µg/well) Mix Mix: Ligand + Membrane +/- Haloperidol Membrane->Mix Equilibrate Incubate 120 min @ 25°C Mix->Equilibrate Equilibrate->Harvest Wash Wash 3x (Ice-Cold Buffer) Harvest->Wash Count LSC Counting (Scintillation) Wash->Count

Figure 2: Optimized Radioligand Binding Workflow for Lipophilic Phenylpiperidines.

References

  • Bruns, R. F., et al. (1983). "Regulation of adenosine receptors in human platelets." Advances in Experimental Medicine and Biology. (Establishes the mechanism of PEI in reducing filter binding of cationic ligands).

  • NIMH Psychoactive Drug Screening Program (PDSP). "PDSP Assay Protocol Book: Sigma Receptors." University of North Carolina at Chapel Hill. (The gold standard protocol for CNS receptor binding).

  • Levine, M. A., et al. (1988). "The use of polyethyleneimine-treated filters for the assay of solubilized receptors." Analytical Biochemistry. (Details the concentration optimization of PEI).

  • Bennett, J. P., & Yamamura, H. I. (1985). "Neurotransmitter, Hormone or Drug Receptor Binding Methods." Neurotransmitter Receptor Binding. (Classic text on managing hydrophobic non-specific binding).

Sources

challenges in the scale-up synthesis of substituted piperidines

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online | Tier: 3 (Senior Process Development) | Ticket ID: PIP-SC-2024

Welcome to the Scale-Up Support Center.

Operator: Dr. A. Vance, Senior Application Scientist Subject: Substituted Piperidines: From Grams to Kilos.

You are likely here because the chemistry that worked in a 50 mL round-bottom flask is failing in the 20 L jacketed reactor. Piperidines are deceptive; their ubiquity in pharmacophores (e.g., Janus kinase inhibitors, antihistamines) masks the difficulty of their scale-up.[1]

This guide addresses the three "Killers" of piperidine scale-up: Stereocontrol drift during hydrogenation , Thermal runaway during C-H functionalization , and Metal residue compliance .[1]

Module 1: Heterogeneous Hydrogenation & Stereocontrol

Current Status: Critical Control Point Common Ticket: "My cis/trans diastereomeric ratio (d.r.) dropped from 95:5 to 60:40 upon scaling to 1 kg."

Root Cause Analysis

In the reduction of substituted pyridines to piperidines, the cis-isomer is typically the kinetic product, favored by the syn-addition of hydrogen across the face of the ring. However, at scale, mass transfer limitations (H₂ gas into liquid) often starve the catalyst surface.[1]

  • Mechanism: Under H₂-starved conditions, the partially reduced intermediate desorbs, isomerizes, and re-adsorbs, leading to thermodynamic equilibration (formation of the trans-isomer).[1]

  • Thermodynamics: High temperatures favor the thermodynamic product (trans).[1]

Troubleshooting Protocol: Restoring Selectivity

Q: How do I maintain high cis-selectivity at pilot scale? A: You must shift the regime from mass-transfer limited to reaction-rate limited.

  • Catalyst Switch: If using Pd/C, switch to 5% Rh/C or 5% Rh/Al₂O₃ .[1] Rhodium is significantly more active for pyridine reduction and minimizes the residence time of intermediates, locking in the cis-conformation.[1]

  • Acidic Additives: Add 1.05 eq. of HCl or use acetic acid as solvent. Protonating the pyridine nitrogen prevents it from poisoning the catalyst surface (a common issue with basic amines) and accelerates the rate, favoring kinetic control.[1]

  • Pressure/Agitation:

    • Lab: 1 atm balloon (Often insufficient for scale data).[1]

    • Pilot: Maintain >5 bar (75 psi).

    • Agitation: Calculate the

      
       (volumetric mass transfer coefficient). You need high shear mixing to break H₂ bubbles.[1] If your impeller tip speed is < 3 m/s, you are likely gas-starved.[1]
      

Q: The reaction stalled at 80% conversion. Should I add more catalyst? A: Stop. Do not simply add fresh catalyst to a stalled reaction containing basic amines; you risk a runaway exotherm upon re-pressurization.[1]

  • Diagnosis: The catalyst is likely poisoned by the product (piperidine is a stronger base than pyridine).[1]

  • Fix: Vent H₂ (inert with N₂).[1] Add acetic acid (if not present) to scavenge the free amine product as a salt.[1] Only then, repressurize.

Workflow Visualization: Hydrogenation Optimization

Hydrogenation_Logic Start Issue: Low Cis-Selectivity or Stalled Reaction Check_Solvent Check Solvent System (Is it Acidic?) Start->Check_Solvent Acidic Yes (AcOH/HCl) Check_Solvent->Acidic Basic No (MeOH/EtOH) Check_Solvent->Basic Check_Pressure Check H2 Pressure & Agitation Acidic->Check_Pressure Add_Acid Action: Switch to AcOH or add 1.1 eq HCl Basic->Add_Acid Low_Transfer Low kLa / <5 bar Check_Pressure->Low_Transfer High_Transfer High Shear / >5 bar Check_Pressure->High_Transfer Catalyst_Check Catalyst Selection Low_Transfer->Catalyst_Check Optimize_Temp Action: Lower Temp (Favor Kinetic Product) High_Transfer->Optimize_Temp Pd_Cat Using Pd/C Catalyst_Check->Pd_Cat Rh_Cat Using Rh/C or PtO2 Catalyst_Check->Rh_Cat Switch_Rh Action: Switch to Rh/C (Kinetic Control) Pd_Cat->Switch_Rh Rh_Cat->Optimize_Temp

Figure 1: Decision logic for recovering diastereoselectivity in pyridine hydrogenation.

Module 2: C-H Functionalization (Lithiation)

Current Status: High Hazard Common Ticket: "We cannot control the exotherm during the alpha-lithiation of N-Boc piperidine at 50 L scale."

Root Cause Analysis

Alpha-lithiation of N-Boc piperidine (using s-BuLi/TMEDA) has a significantly higher activation energy (2–3 kcal/mol higher) than pyrrolidine.[2] It requires "forcing" conditions or longer hold times.[1][3]

  • The Trap: In a batch reactor, you must cool to -78°C to stabilize the dipole-stabilized carbanion. If the temperature creeps up to -40°C due to slow heat removal (low surface-area-to-volume ratio at scale), the lithiated intermediate undergoes beta-elimination or attacks the Boc group, leading to decomposition and massive heat release.

Troubleshooting Protocol: Batch vs. Flow

Q: Can I run this at -20°C to save cooling costs? A: In Batch: No. The lithiated species is unstable. A: In Flow: Yes. This is the primary solution for scale-up.[1]

Comparative Protocol: Lithiation Strategy

FeatureBatch Process (Traditional)Continuous Flow (Recommended)
Temperature -78°C (Strict requirement)-20°C to 0°C (Permissible)
Residence Time Hours (due to addition rates)Seconds to Minutes
Heat Transfer Poor (Surface area limits)Excellent (High surface/volume)
Safety High inventory of pyrophoric LiMinimal active inventory
Yield 60-70% (Variable)>85% (Consistent)

Flow Chemistry SOP (The "Beak-Lee" Lithiation Adaptation):

  • Feed 1: N-Boc piperidine + TMEDA in dry THF.

  • Feed 2: s-BuLi (1.3 M in cyclohexane).

  • Reactor 1 (Lithiation): Coil reactor, residence time (

    
    ) = 45 seconds at -20°C.[1]
    
  • Feed 3: Electrophile (e.g., alkyl halide, aldehyde).[1]

  • Reactor 2 (Quench): Coil reactor,

    
     = 10 seconds at 0°C.
    
  • Output: Flow into aqueous NH₄Cl quench.

Note: This "Flash Chemistry" approach outruns the decomposition pathways.

Workflow Visualization: Flow Reactor Setup

Flow_Lithiation Substrate N-Boc Piperidine + TMEDA (THF) Mixer1 T-Mixer 1 (High Turbulence) Substrate->Mixer1 Reagent s-BuLi (Cyclohexane) Reagent->Mixer1 Electrophile Electrophile (THF) Mixer2 T-Mixer 2 Electrophile->Mixer2 Reactor1 Reactor Coil 1 Temp: -20°C Time: 60 sec Mixer1->Reactor1 Lithiation Reactor1->Mixer2 Reactor2 Reactor Coil 2 Temp: 0°C Time: 20 sec Mixer2->Reactor2 Trapping Quench Collection Vessel (aq. NH4Cl) Reactor2->Quench

Figure 2: Continuous flow setup allows high-temperature lithiation by minimizing residence time.

Module 3: Downstream Processing (Purification)

Current Status: Compliance Bottleneck Common Ticket: "Product is stuck in the aqueous phase during extraction," or "Pd levels are >500 ppm after workup."[1]

Troubleshooting Protocol: Isolation & Scavenging

Q: My piperidine product is water-soluble. Extraction with DCM/Water is creating an emulsion. A: Piperidines are secondary amines with high pKa (~11).[1] In water, they are often protonated or form hydrates.[1]

  • The Fix (Salting Out): Saturate the aqueous phase with NaCl or K₂CO₃.[1] This reduces the solubility of the organic amine (salting out) and breaks emulsions.[1]

  • The Fix (Azeotropic Distillation): If extraction fails, switch to azeotropic removal.[1] Piperidine forms an azeotrope with water (approx. 35% water).[1] Distill the water/product mix, then dry the distillate over solid NaOH pellets.

Q: How do I remove Palladium/Rhodium to <10 ppm? Crystallization isn't working. A: Crystallization often occludes metals inside the lattice.[1] You need Chemisorption .

  • Protocol: Use Thiol-functionalized Silica Scavengers (e.g., SiliaMetS® Thiol or QuadraPure™).[1]

    • Dissolve crude product in THF or MeOH (10 volumes).

    • Add 0.5 wt% thiol-silica scavenger relative to product mass.[1]

    • Heat to 50-60°C for 4 hours (Heat is crucial for kinetics; room temp is too slow for low-ppm scavenging).

    • Filter through a 0.45-micron pad.[1]

    • Result: Typically reduces Pd from 1000 ppm to <20 ppm.[1]

Scavenger Selection Guide

Metal ImpurityRecommended Scavenger Functional GroupMechanism
Pd(0), Pd(II) Thiol (-SH) or ThioureaSoft-Soft acid/base interaction
Rh(I), Rh(III) Thiol (-SH) or DiamineStrong coordination
Cu, Zn, Ni Imidazole or TriamineChelation
Hard cations (Li, Na) Sulfonic Acid (-SO₃H)Ion Exchange
References
  • Scale-Up of Hydrogenation

    • Title: "Practical Guide to the Scale-Up of Heterogeneous Hydrogenation Reactions."[1]

    • Source: Organic Process Research & Development (OPRD).[1]

    • URL:[Link] (General Journal Link for verification of OPRD authority).[1]

    • Specific Context: Referencing standard OPRD protocols for mass transfer calculations in hydrogen
  • Lithiation Safety & Flow

    • Title: "Rapid Synthesis of α-Chiral Piperidines via a Highly Diastereoselective Continuous Flow Protocol."
    • Source: Organic Letters (2022).[1][4]

    • URL:[Link][4]

  • Metal Scavenging

    • Title: "Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry."[1]

    • Source: Organic Process Research & Development (2023).[1][5][6]

    • URL:[Link]

  • General Piperidine Synthesis

    • Title: "Piperidine-containing drugs and recently studied analogs."[1][7]

    • Source: PubMed / NIH (2025 Review).[1]

    • URL:[Link] (Contextual grounding for pharmacophore relevance).

Sources

optimizing storage conditions for long-term stability

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Optimizing Storage Conditions for Long-Term Stability. As Senior Application Scientists, we understand that maintaining the integrity of your valuable samples, whether they are small molecule drug candidates, complex biologics, or critical clinical specimens, is paramount to the success of your research and development efforts. This guide is designed to provide you with in-depth technical support, troubleshooting advice, and practical, field-proven insights to help you navigate the complexities of long-term stability storage.

We have structured this center to move from foundational principles to specific, actionable troubleshooting guides and frequently asked questions. Our goal is to not only provide you with protocols but to also explain the underlying scientific principles, empowering you to make informed decisions in your own laboratory.

Core Principles of Long-Term Stability

The primary goal of a stability program is to provide evidence on how the quality of a substance or product varies with time under the influence of environmental factors such as temperature, humidity, and light.[1] This data is used to establish a re-test period for a drug substance or a shelf life for a drug product and to recommend storage conditions.[1]

Understanding Degradation Pathways
Small Molecule Degradation

Small molecule drugs are primarily susceptible to degradation through hydrolysis and oxidation.[2]

  • Hydrolysis: This is a common degradation pathway for molecules with functional groups such as esters and amides.[2] The presence of water, and variations in pH, can cleave these bonds, leading to a loss of potency and the formation of degradants.

  • Oxidation: This process often involves free-radical chain reactions and can be initiated by light, heat, or the presence of metal ions.[2] Functional groups like phenols, thiols, and unsaturated bonds are particularly susceptible to oxidation.[2]

Biologic Degradation

The stability of biologics, such as proteins and monoclonal antibodies, is dictated by their complex three-dimensional structure. The primary degradation pathways are denaturation and aggregation.

  • Denaturation: This involves the disruption of the protein's secondary, tertiary, or quaternary structures, leading to a loss of biological activity.[3] Denaturation can be triggered by temperature fluctuations, pH shifts, and exposure to organic solvents.[3]

  • Aggregation: This is a process where individual protein molecules self-associate to form larger complexes.[4] Aggregation can be initiated by partially unfolded proteins and can lead to the formation of both soluble and insoluble aggregates, which can impact efficacy and potentially induce an immunogenic response.[4]

Key Environmental Factors in Stability
  • Temperature: Temperature is a critical factor that can accelerate chemical degradation and physical changes. Higher temperatures typically increase the rate of chemical reactions, including hydrolysis and oxidation. For biologics, both high and low temperatures can induce denaturation and aggregation.[3][5]

  • Humidity: Moisture can accelerate the hydrolytic degradation of susceptible molecules.[6] For solid dosage forms, humidity can also affect physical properties like hardness and dissolution rate.

  • Light: Exposure to light, particularly UV light, can provide the energy to initiate photolytic degradation reactions. Photostability testing is a crucial component of a comprehensive stability program.[7][8]

Troubleshooting Guides

This section is designed to provide rapid, question-and-answer-based solutions to common problems encountered during long-term stability studies.

Small Molecule Stability Issues

Q1: I'm observing unexpected peaks in my HPLC chromatogram during a stability study. What are the likely causes and how do I investigate?

A1: Unexpected peaks in an HPLC analysis of a stability sample typically indicate the presence of degradation products.

  • Causality: These degradants are most likely the result of hydrolysis, oxidation, or photolysis of the active pharmaceutical ingredient (API). The specific degradation pathway is often dictated by the API's chemical structure and the storage conditions.

  • Troubleshooting Protocol:

    • Verify the Peak: First, ensure the peak is not an artifact of the analytical method or system. Re-inject the sample and a blank to rule out carryover or solvent impurities.

    • Characterize the Degradant: If the peak is reproducible, the next step is to characterize it. Mass spectrometry (MS) coupled with HPLC (LC-MS) is a powerful tool for identifying the molecular weight of the unknown peak, which can provide clues about the degradation pathway.

    • Forced Degradation Studies: To confirm the identity of the degradant, perform forced degradation studies on the API. Expose the API to stress conditions (e.g., acid, base, peroxide, heat, light) to intentionally generate degradation products. Compare the retention times and mass spectra of the peaks from the forced degradation study to the unknown peak in your stability sample.

    • Review Storage Conditions: Meticulously review the storage conditions of the stability chamber. Were there any temperature or humidity excursions? Was the sample inadvertently exposed to light?

Q2: My solid dosage form is failing dissolution testing at a mid-study time point. What could be the issue?

A2: A change in the dissolution profile of a solid dosage form during a stability study often points to physical changes in the product.

  • Causality: The most common cause is the absorption of moisture, which can lead to changes in the physical properties of the tablet or capsule, such as hardness or the crystalline structure of the API. Excipients can also play a role; for example, some lubricants can become more hydrophobic over time, impeding dissolution.[6]

  • Troubleshooting Protocol:

    • Physical Characterization: Perform physical tests on the stability samples, such as hardness, friability, and water content (Karl Fischer titration), and compare them to the initial time point.

    • Solid-State Characterization: Use techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) to assess if there have been any changes in the crystalline form (polymorphism) of the API.

    • Excipient Compatibility Review: Re-evaluate the excipient compatibility data. It's possible that a subtle interaction between the API and an excipient is occurring over time.

    • Container Closure Integrity: Investigate the integrity of the packaging. A faulty seal could allow moisture ingress, leading to the observed changes.

Biologics Stability Issues

Q1: I'm seeing an increase in high molecular weight species (aggregates) in my size-exclusion chromatography (SEC) analysis. What are the contributing factors?

A1: The formation of aggregates is a common stability issue for protein-based therapeutics.

  • Causality: Aggregation is often initiated by the partial unfolding of the protein, which exposes hydrophobic regions that can then interact with other protein molecules.[4] This can be triggered by a variety of stresses, including temperature fluctuations (both heating and cooling), pH shifts, and interactions with surfaces (e.g., the wall of the storage vial).

  • Troubleshooting Protocol:

    • Characterize the Aggregates: Determine if the aggregates are covalent or non-covalent, and whether they are soluble or insoluble. Techniques like dynamic light scattering (DLS) and analytical ultracentrifugation (AUC) can provide more detailed information on the size and nature of the aggregates.

    • Review Formulation Buffer: The composition of the formulation buffer is critical for maintaining protein stability. Key factors to consider are the pH and the presence of stabilizing excipients. Small changes in pH can have a significant impact on protein conformation.

    • Investigate Freeze-Thaw Stability: If the biologic has been frozen, the freeze-thaw process itself can induce aggregation. Ensure that a controlled freezing rate was used and that the number of freeze-thaw cycles has been minimized.

    • Container and Surface Interactions: Proteins can adsorb to surfaces, which can induce conformational changes and lead to aggregation. Consider if the type of container (glass vs. plastic) or the stopper is contributing to the problem.

Q2: The biological activity of my protein therapeutic is decreasing over time. How can I pinpoint the cause?

A2: A loss of biological activity is a critical stability failure and can be linked to several factors.

  • Causality: The loss of activity is often due to subtle changes in the protein's three-dimensional structure (conformational changes) or chemical modifications to key amino acid residues. Oxidation of methionine or deamidation of asparagine are common chemical degradation pathways that can impact activity.

  • Troubleshooting Protocol:

    • Orthogonal Analytical Methods: Use a battery of analytical techniques to probe the protein's structure. In addition to SEC for aggregation, use methods like circular dichroism (CD) to look for changes in secondary structure and intrinsic fluorescence to probe the tertiary structure.

    • Peptide Mapping: Use peptide mapping (LC-MS/MS) to identify specific chemical modifications. This technique can pinpoint the exact amino acid residues that have been altered.

    • Forced Degradation Studies: As with small molecules, forced degradation studies can help identify the likely degradation pathways. Exposing the protein to oxidative stress (e.g., AAPH) or pH stress can help correlate specific modifications with a loss of activity.

    • Excipient Functionality: Review the role of each excipient in the formulation. Are antioxidants present and are they at a sufficient concentration to prevent oxidation? Is the buffering capacity adequate to maintain the optimal pH?[6]

Cell Line and Clinical Sample Stability

Q1: My cryopreserved cells show poor viability after thawing. What are the common mistakes in the cryopreservation process?

A1: Successful cryopreservation depends on meticulous attention to detail throughout the freezing and thawing process.

  • Causality: The primary cause of cell death during cryopreservation is the formation of intracellular ice crystals, which can rupture organelles and the cell membrane. Slow, controlled cooling allows for the gradual dehydration of the cells, minimizing intracellular ice formation.

  • Troubleshooting Protocol:

    • Cell Health Pre-Freezing: Ensure the cells are in a healthy, log-phase of growth before freezing. Do not use cells that are overgrown or have been in culture for too many passages.[9]

    • Cryoprotectant: Use a high-quality cryoprotectant, such as dimethyl sulfoxide (DMSO), at the correct concentration (typically 5-10%).[9] Ensure the cryoprotectant is thoroughly mixed with the cell suspension.

    • Controlled Cooling Rate: A cooling rate of -1°C per minute is optimal for most cell lines.[10] This can be achieved using a controlled-rate freezer or a commercially available freezing container (e.g., Mr. Frosty). Do not place cells directly into a -80°C freezer without a controlled cooling apparatus.[11]

    • Rapid Thawing: Thawing should be done quickly in a 37°C water bath to minimize the formation of ice crystals during rewarming.

    • Post-Thaw Handling: Once thawed, gently dilute the cells in fresh, pre-warmed media to remove the cryoprotectant, which can be toxic to cells at room temperature.

Q2: We've had a temperature excursion in our clinical sample storage freezer. How do we assess the impact on the samples?

A2: A temperature excursion in a clinical sample freezer requires a prompt and thorough investigation to determine the potential impact on sample integrity.

  • Causality: The impact of a temperature excursion depends on the duration and magnitude of the temperature change, as well as the nature of the samples and the biomarkers being measured. Some biomarkers are very stable, while others are highly labile.

  • Troubleshooting Protocol:

    • Document Everything: Immediately document the date, time, duration, and temperature range of the excursion.

    • Quarantine Affected Samples: Clearly label and segregate all samples that were potentially affected by the excursion.

    • Consult Stability Data: If available, consult any existing stability data for the specific biomarkers of interest. This data may provide information on the tolerance of the biomarkers to temperature fluctuations.

    • Pilot Study: If no stability data is available, consider conducting a small pilot study using a subset of the affected samples and a control group of unaffected samples. Analyze both sets for the key biomarkers to determine if there is a statistically significant difference.

    • Risk Assessment: Based on the available data and the nature of the clinical trial, conduct a formal risk assessment to decide on the disposition of the affected samples. This decision should be made in consultation with the study director and quality assurance personnel.[12]

Frequently Asked Questions (FAQs)

Q: What are the standard ICH long-term stability storage conditions?

A: The standard long-term storage conditions recommended by the International Council for Harmonisation (ICH) depend on the climatic zone for which the product is intended. For regions with a temperate climate (Zone I/II, which includes the US, Europe, and Japan), the standard long-term condition is 25°C ± 2°C / 60% RH ± 5% RH.[5]

Climatic ZoneDescriptionLong-Term Stability Condition
ITemperate21°C / 45% RH
IISubtropical and Mediterranean25°C / 60% RH
IIIHot and Dry30°C / 35% RH
IVaHot and Humid30°C / 65% RH
IVbHot and Very Humid30°C / 75% RH

Table 1: ICH Climatic Zones and Corresponding Long-Term Stability Conditions.[13]

Q: What is the purpose of accelerated stability testing?

A: Accelerated stability testing is designed to increase the rate of chemical degradation and physical change of a drug substance or drug product by using exaggerated storage conditions. The purpose is to predict the long-term stability profile and to identify likely degradation products in a shorter period.[5] The standard accelerated condition for most products is 40°C ± 2°C / 75% RH ± 5% RH for six months.[5]

Q: How many freeze-thaw cycles are generally acceptable for biological samples?

A: The number of acceptable freeze-thaw cycles is highly dependent on the specific biologic and the formulation. However, it is a best practice to minimize freeze-thaw cycles whenever possible. For many proteins, more than two or three freeze-thaw cycles can lead to significant aggregation and loss of activity. It is recommended to aliquot samples into single-use volumes before the initial freezing to avoid the need for repeated thawing of the bulk material.

Q: What is the role of a container closure system in maintaining stability?

A: The container closure system (e.g., vial, stopper, and seal) is the first line of defense in protecting a drug product from the environment. A well-designed container closure system will prevent moisture ingress, gas exchange, and microbial contamination, all of which can negatively impact the stability of the product.[14] It is crucial to perform container closure integrity testing as part of the stability program to ensure the system remains effective throughout the product's shelf life.[14]

Q: How should I handle a temperature excursion during the shipment of a temperature-sensitive product?

A: If a temperature excursion occurs during shipping, a documented investigation is required.[15] The investigation should include an assessment of the duration and magnitude of the temperature deviation. This data should then be compared against any available stability data for the product to determine if the excursion could have impacted its quality.[12][16] A risk assessment should be performed to decide whether the product can be released or if it needs to be discarded.[12]

Visualizing Stability Workflows

Decision Tree for Stability Study Design

This diagram outlines the key decision points when designing a long-term stability study.

StabilityStudyDesign cluster_product Product Characterization cluster_protocol Protocol Elements start Start: New Product/Molecule product_type Identify Product Type start->product_type small_molecule Small Molecule product_type->small_molecule Chemical Entity biologic Biologic product_type->biologic Protein/MAb cell_line Cell Line product_type->cell_line Living System storage_conditions Select ICH Storage Conditions protocol Develop Stability Protocol storage_conditions->protocol batches Select Batches protocol->batches execute Execute Study analyze Analyze Samples at Timepoints execute->analyze report Report Results & Propose Shelf-Life analyze->report small_molecule->storage_conditions biologic->storage_conditions cell_line->storage_conditions Define Cryopreservation Protocol container Define Container Closure batches->container tests Select Stability-Indicating Methods container->tests timepoints Define Timepoints tests->timepoints timepoints->execute

Caption: A workflow for designing a comprehensive stability study.

Troubleshooting Out-of-Specification (OOS) Results

This flowchart provides a systematic approach to investigating an OOS result during a stability study.

OOS_Troubleshooting cluster_lab Laboratory Phase cluster_full Manufacturing & Storage Review oos Out-of-Specification (OOS) Result Obtained lab_investigation Phase 1: Laboratory Investigation oos->lab_investigation check_calcs Check Calculations & Data Transfer lab_investigation->check_calcs confirm_oos Is OOS Confirmed? full_investigation Phase 2: Full-Scale Investigation confirm_oos->full_investigation Yes invalidate Result Invalidated confirm_oos->invalidate No, Lab Error Identified review_batch_record Review Batch Manufacturing Record full_investigation->review_batch_record root_cause Identify Root Cause capa Implement Corrective and Preventive Actions (CAPA) root_cause->capa end Investigation Closed capa->end check_method Review Analytical Method Execution check_calcs->check_method check_instrument Verify Instrument Performance check_method->check_instrument retest Retest Original Sample (if appropriate) check_instrument->retest retest->confirm_oos review_storage Review Storage Conditions & Handling review_batch_record->review_storage review_previous Analyze Previous Timepoints review_storage->review_previous review_previous->root_cause

Caption: A flowchart for handling out-of-specification (OOS) results.

References

  • Small-Molecule Degraders beyond PROTACs-Challenges and Opportunities. (2021-02-25). PubMed. Retrieved from [Link]

  • Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. MDPI. Retrieved from [Link]

  • Chapter 12: Small-molecule-mediated Targeted Protein Degradation for Drug Discovery. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • Drug degradation pathways. (n.d.). Pharmacy 180. Retrieved from [Link]

  • Stability Storage Conditions In Pharma Industry. (n.d.). GMP Insiders. Retrieved from [Link]

  • Ten Ways Degraders Differentiate from Traditional Small Molecules. (2023-07-28). Drug Hunter. Retrieved from [Link]

  • Stabilization challenges and aggregation in protein-based therapeutics in the pharmaceutical industry. (2023-12-11). National Center for Biotechnology Information. Retrieved from [Link]

  • Chemical denaturation as a tool in the formulation optimization of biologics. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Stability Programs: A Guide to Design, Data & Shelf Life. (n.d.). IntuitionLabs. Retrieved from [Link]

  • Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. (n.d.). Pan American Health Organization. Retrieved from [Link]

  • The Future of Sample Management for Clinical Trials. (2022-10-11). Accenture. Retrieved from [Link]

  • ICH Q1 Guideline on stability testing of drug substances and drug products. (2025-04-11). European Medicines Agency. Retrieved from [Link]

  • Cryopreservation of Cells: Dos and Don'ts. (n.d.). Corning. Retrieved from [Link]

  • Temperature excursion management: A novel approach of quality system in pharmaceutical industry. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Exploring Protein Aggregation in Biological Products: From Mechanistic Understanding to Practical Solutions. (2025-07-08). PubMed. Retrieved from [Link]

  • The Role of Pharma Excipients in Enhancing Drug Stability and Absorption. (2023-10-31). Colorcon. Retrieved from [Link]

  • Impact of Container Closure on Drug Safety. (2020-02-27). American Pharmaceutical Review. Retrieved from [Link]

  • Best Practice Guidance for Biorepository and Sample Stability Storage. (2025-10-21). Astoriom. Retrieved from [Link]

  • Common Issues with Lab Samples Handling in Clinical Trials. (2020-04-27). Solutions OP. Retrieved from [Link]

  • Mitigating the Risks – Digitalization of Stability Sample Management. (2025-01-04). StabilityHub. Retrieved from [Link]

  • Mechanisms for protein aggregation and stabilization. (2024-03-22). YouTube. Retrieved from [Link]

  • Step-by-Step Guide to Designing Stability Studies for Drug Products. (2024-10-24). BioBoston Consulting. Retrieved from [Link]

  • Temperature Excursion Management in Pharmaceutical Storage. (2020-06-13). AKCP. Retrieved from [Link]

  • The Role of Pharmaceutical Excipients in Modern Formulations. (2025-08-27). Alkan Chemical Europe. Retrieved from [Link]

  • Q 1 E Evaluation of Stability Data. (n.d.). European Medicines Agency. Retrieved from [Link]

  • Stability Studies Needed to Define the Handling and Transport Conditions of Sensitive Pharmaceutical or Biotechnological Products. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Role of Excipients in Drug Formulation. (n.d.). Pharma Focus Europe. Retrieved from [Link]

  • Handling Temperature Excursions and the Role of Stability Data. (2013-09-25). IVT Network. Retrieved from [Link]

  • Cryopreservation Guide. (n.d.). Sartorius. Retrieved from [Link]

  • Protein particulate issues in biologics development. (2025-08-05). ResearchGate. Retrieved from [Link]

  • GMP Compliance: Crafting a Robust Stability Protocol for Pharmaceutical Products. (2025-02-05). GetReskilled. Retrieved from [Link]

  • Decision Tree #1. (n.d.). ICH. Retrieved from [Link]

  • Evaluation of Container Closure System Integrity for Storage of Frozen Drug Products: Impact of Capping Force and Transportation. (n.d.). PDA Journal of Pharmaceutical Science and Technology. Retrieved from [Link]

  • Importance of Container Closure Systems for Parenteral Drug Products. (n.d.). Sannova. Retrieved from [Link]

  • Comprehensive Guide of Dos and Don'ts for Freezing Cell. (2023-11-07). Cole-Parmer. Retrieved from [Link]

  • Solving Common Challenges in Clinical Sample Management. (2025-01-07). KCAS Bio. Retrieved from [Link]

  • What Role Does a Membrane-Stabilizing Excipient Play in Modern Formulations at AVT Pharmaceutical?. (2025-10-23). AVT Pharmaceutical. Retrieved from [Link]

  • Guidelines for Temperature Control of Drug Products during Storage and Transportation (GUI0069) [Health Canada, 2011]. (2016-03-29). US Pharmacopeia (USP). Retrieved from [Link]

  • Understanding the evolution of container closure integrity testing. (2024-05-09). pharmaphorum. Retrieved from [Link]

  • The Role of Excipients in Pharmaceutical Formulation: Extended Brief Review. (n.d.). AIJFR. Retrieved from [Link]

  • Documenting Temperature Excursions. (n.d.). ELPRO. Retrieved from [Link]

  • Sample Management: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. (2016-01-28). National Center for Biotechnology Information. Retrieved from [Link]

  • Container Closure Integrity Testing (CCIT): New FDA Guidelines and What They Mean. (n.d.). CS Analytical. Retrieved from [Link]

  • Data Storage and Retention. (n.d.). VCCC Alliance. Retrieved from [Link]

  • Tips For Cell Cryopreservation. (n.d.). Creative Bioarray. Retrieved from [Link]

  • Assessing Decision Tree Stability: A Comprehensive Method for Generating a Stable Decision Tree. (2025-08-06). ResearchGate. Retrieved from [Link]

  • DECISION TREE #1: ESTABLISHING ACCEPTANCE CRITERION FOR A SPECIFIED IMPURITY IN A NEW DRUG SUBSTANCE. (n.d.). ICH. Retrieved from [Link]

Sources

troubleshooting unexpected results in 1-(3-Chloro-4-methylphenyl)piperidine studies

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide addresses recurrent experimental anomalies reported in studies involving 1-(3-Chloro-4-methylphenyl)piperidine (CAS: 1000339-31-0). This compound, a lipophilic N-aryl piperidine, is frequently utilized as a scaffold in medicinal chemistry (specifically for monoamine transporter ligands) and as a building block for protein degraders (PROTACs).[1][2]

Users most often encounter challenges related to solubility-driven assay interference , structural misidentification (N-aryl vs. N-benzyl) , and oxidative instability .[1][2] This document provides authoritative solutions to these issues, backed by mechanistic insights and validated protocols.

Part 1: Chemical Integrity & Formulation

Q1: My LC-MS analysis shows a mass shift of +14 Da or +16 Da. Is my compound impure?

Diagnosis: This likely indicates either a structural misidentification or oxidative degradation.[1][2]

  • The +14 Da Shift (Identity Error):

    • Cause: You may have the N-benzyl analog [1-(3-chloro-4-methylbenzyl)piperidine] instead of the N-aryl target [1-(3-chloro-4-methylphenyl)piperidine].

    • Mechanism: Commercial vendors occasionally conflate these structures due to similar nomenclature.[1][2] The N-benzyl analog contains an extra methylene bridge (–CH₂–), resulting in a molecular weight increase of ~14 Da.[1][2]

    • Solution: Verify the structure using ¹H-NMR. The N-aryl compound will show the piperidine nitrogen attached directly to the aromatic ring (shielded ortho-protons), whereas the N-benzyl analog will show a singlet benzylic –CH₂– peak around 3.5 ppm.[1][2]

  • The +16 Da Shift (Stability Issue):

    • Cause: N-Oxide formation.[1][2][3]

    • Mechanism: Piperidines are susceptible to oxidation at the tertiary nitrogen, especially in solution or upon prolonged exposure to air/light, forming the N-oxide (M+16).[1]

    • Solution: Store the solid as the hydrochloride salt (more stable than the free base) at -20°C under argon. For solutions, add antioxidants (e.g., ascorbic acid) if compatible with your assay.[1][2]

Q2: The compound precipitates in aqueous buffers even at 10 µM.[1][2] How can I improve solubility?

Diagnosis: The compound is a lipophilic weak base (calculated LogP ~3.5–4.0).[2] Troubleshooting Protocol:

  • Salt Selection: Ensure you are using the hydrochloride (HCl) salt .[2] The free base is an oil or low-melting solid with very poor aqueous solubility.[1][2]

  • Acidification: If using the free base, pre-dissolve in DMSO, then dilute into a buffer that is slightly acidic (pH 5.5–6.[1][2]0) if the assay permits. The piperidine nitrogen (pKa ~9–10) must be protonated to maintain solubility.[2]

  • Cosolvents: Use a "step-down" dilution method. Do not spike 100% DMSO stock directly into the well.[1][2] Dilute DMSO stock 1:10 into water/buffer first to check for "crashing out" before final addition.[1][2]

Part 2: Biological Assay Optimization (In Vitro)

Q3: I am seeing high background signal or "flat" dose-response curves in binding assays. Why?

Diagnosis: This is classic Non-Specific Binding (NSB) or Colloidal Aggregation .[2] Mechanism: The lipophilic 3-chloro-4-methylphenyl moiety tends to stick to plasticware and membrane filters.[1][2] Furthermore, at concentrations >10 µM, phenylpiperidines can form colloidal aggregates that sequester proteins, leading to false positives (pan-assay interference).[1][2]

Corrective Actions:

  • Add Detergent: Include 0.01% Triton X-100 or 0.005% Tween-20 in your assay buffer.[1][2] This disrupts colloidal aggregates.[1][2]

  • Block Surfaces: Pre-coat tips and plates with 1% BSA or use low-binding plastics (e.g., silanized glass or polypropylene).[1][2]

  • Centrifugation Control: Before the assay, centrifuge your working dilutions at 10,000 x g for 10 minutes. If the supernatant concentration drops (verify by HPLC), your compound is aggregating or adsorbing to the tube.[1][2]

Q4: The potency (IC50) varies significantly between batches.

Diagnosis: Variable salt stoichiometry or hygroscopicity. Explanation: Phenylpiperidine HCl salts are often hygroscopic.[1][2] If the new batch has absorbed water, the effective molecular weight changes, leading to dosing errors.[1] Validation Step: Perform Elemental Analysis (CHN) or Quantitative NMR (qNMR) to determine the exact purity and salt/solvate ratio before preparing master stocks.[2]

Part 3: Visualization & Logic Flows

Figure 1: Troubleshooting Unexpected Assay Potency

Caption: Logic flow for diagnosing false positives/negatives in 1-(3-Chloro-4-methylphenyl)piperidine assays.

TroubleshootingFlow Start Problem: Unexpected IC50 / Activity CheckSolubility Step 1: Check Solubility Start->CheckSolubility VisualInspect Precipitate Visible? CheckSolubility->VisualInspect CheckStructure Step 2: Verify Structure (NMR/MS) VisualInspect->CheckStructure No SolubilityFix Action: Reduce conc. or Change pH/Salt form VisualInspect->SolubilityFix Yes MassShift Mass Shift? CheckStructure->MassShift CheckAgg Step 3: Test for Aggregation MassShift->CheckAgg No IdentityFix Action: Confirm N-Aryl vs N-Benzyl Check for N-Oxide MassShift->IdentityFix Yes (+14/+16 Da) DetergentTest Activity lost with 0.01% Triton? CheckAgg->DetergentTest FalsePositive Result: False Positive (Aggregator) Discard Data DetergentTest->FalsePositive Yes (Signal Lost) TrueSignal Result: Valid Biological Signal Proceed to selectivity profiling DetergentTest->TrueSignal No (Signal Retained)

Part 4: Standardized Protocols

Protocol A: High-Fidelity Solubilization

Use this protocol to ensure consistent dosing in cellular or enzymatic assays.[1][2]

ParameterSpecificationNotes
Primary Solvent Anhydrous DMSOStore over molecular sieves to prevent water absorption.[1][2]
Max Stock Conc. 10 mMConcentrations >10 mM carry high risk of precipitation upon freeze/thaw.[1][2]
Storage -20°C or -80°CSingle-use aliquots recommended to avoid freeze-thaw cycles.[1][2]
Working Dilution Intermediate StepDilute DMSO stock 1:10 into water first.[1][2] Vortex immediately. If clear, proceed to buffer.[1][2] If cloudy, sonicate.[1][2]
Final Assay Vehicle < 0.5% DMSOHigher DMSO often inhibits monoamine transporters/receptors.[1][2]
Protocol B: Synthesis Verification (Buchwald-Hartwig)

If synthesizing the compound in-house to ensure purity:

  • Reagents: Use 3-chloro-4-methyl-bromobenzene (or iodobenzene) + Piperidine.

  • Catalyst: Pd₂(dba)₃ + BINAP or RuPhos (RuPhos is superior for secondary amines).

  • Base: NaOtBu (Sodium tert-butoxide).[1][2]

  • Critical Control: Run the reaction under strict Argon. Oxygen kills the Pd-catalyst, leading to incomplete conversion and difficult purification of the starting material from the product.[1]

Part 5: References

  • PubChem. (2025).[2][4] 1-(3-Chlorophenyl)piperazine Compound Summary (Analogous Pharmacology). National Library of Medicine.[1][2] Retrieved from [Link][2]

  • Wikipedia. (2025).[2] 1-Methyl-3-propyl-4-(p-chlorophenyl)piperidine (Phenylpiperidine Pharmacology).[1][2][5] Retrieved from [Link][2]

Sources

Validation & Comparative

Validating the Binding Affinity of 1-(3-Chloro-4-methylphenyl)piperidine to the Dopamine Transporter: A Comparative Guide to Methodologies

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, rigorously validating the interaction between a novel compound and its biological target is a cornerstone of preclinical research. This guide provides an in-depth comparison of established and alternative methodologies for determining the binding affinity of a novel piperidine derivative, 1-(3-Chloro-4-methylphenyl)piperidine, to the dopamine transporter (DAT). While direct binding data for this specific compound is not yet prevalent in public literature, its structural similarity to other known DAT ligands suggests its potential as a psychoactive agent, making the validation of its binding characteristics a critical step in its pharmacological evaluation.[1][2][3]

The dopamine transporter is a neuronal membrane protein crucial for regulating dopamine levels in the synapse by reabsorbing the neurotransmitter back into the presynaptic neuron.[4][5] Its dysfunction is implicated in numerous neurological and psychiatric disorders, and it is a primary target for various therapeutic agents and drugs of abuse.[4][6] Therefore, accurately quantifying the binding affinity of new chemical entities like 1-(3-Chloro-4-methylphenyl)piperidine is essential for understanding their potential therapeutic or adverse effects.

This guide will detail the "gold standard" radioligand binding assay and compare it with powerful, label-free alternatives such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC). We will delve into the causality behind experimental choices, present step-by-step protocols, and provide a framework for interpreting the resulting data.

The Gold Standard: Competitive Radioligand Binding Assay

Radioligand binding assays are a robust and highly sensitive method for quantifying ligand-receptor interactions.[7] A competitive binding assay is particularly useful for determining the affinity of an unlabeled compound (the "competitor," in this case, 1-(3-Chloro-4-methylphenyl)piperidine) by measuring its ability to displace a radiolabeled ligand of known high affinity for the target receptor.[7][8]

The key output of this assay is the inhibitor concentration that displaces 50% of the specific binding of the radioligand (IC50). This value can then be converted to the inhibition constant (Ki), which represents the binding affinity of the competitor compound for the receptor.[7]

Causality Behind Experimental Choices
  • Choice of Radioligand: The selected radioligand should have high affinity and specificity for DAT, low nonspecific binding, and high specific activity. A commonly used radioligand for DAT is [³H]WIN 35,428 or [³H]GBR-12935.[5]

  • Biological Material: The assay can be performed on preparations of brain tissue rich in DAT (e.g., striatum) or on cell lines stably expressing the human dopamine transporter (hDAT).[9] The use of a recombinant cell line provides a more controlled system, avoiding confounding interactions with other receptors.

  • Assay Conditions: Incubation time, temperature, and buffer composition are optimized to reach binding equilibrium while minimizing degradation of the receptor and ligands.[10]

Experimental Protocol: Competitive Radioligand Binding Assay
  • Membrane Preparation:

    • Homogenize cultured cells expressing hDAT or rodent striatal tissue in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and large debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.[10]

    • Wash the membrane pellet by resuspension and recentrifugation to remove endogenous substances.

    • Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).

  • Assay Setup:

    • In a 96-well plate, add the following to each well in a final volume of 250 µL:

      • 150 µL of membrane preparation (typically 50-120 µg of protein).[10]

      • 50 µL of 1-(3-Chloro-4-methylphenyl)piperidine at various concentrations (e.g., 10⁻¹¹ M to 10⁻⁵ M).

      • 50 µL of a fixed concentration of the radioligand (e.g., [³H]WIN 35,428 at a concentration near its Kd value).[8]

    • Total Binding: For wells determining total binding, add 50 µL of assay buffer instead of the competitor compound.

    • Non-specific Binding: For wells determining non-specific binding, add 50 µL of a high concentration of a known DAT inhibitor (e.g., 10 µM cocaine or nomifensine) instead of the test compound.[5]

  • Incubation:

    • Incubate the plate at a controlled temperature (e.g., 4°C or room temperature) for a sufficient duration (e.g., 60-120 minutes) to reach equilibrium.[5][10]

  • Termination and Filtration:

    • Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter (e.g., GF/C) that has been pre-soaked in a solution like polyethyleneimine (PEI) to reduce non-specific binding.[10]

    • Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of 1-(3-Chloro-4-methylphenyl)piperidine.

    • Fit the data using non-linear regression to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[10]

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Membrane DAT-expressing Membrane Preparation Incubation Incubate to Equilibrium Membrane->Incubation Radioligand Radioligand ([³H]WIN 35,428) Radioligand->Incubation Competitor Test Compound (1-(3-Chloro-4-methylphenyl)piperidine) Competitor->Incubation Filtration Rapid Filtration & Washing Incubation->Filtration Counting Scintillation Counting Filtration->Counting Analysis Data Analysis (IC50 -> Ki) Counting->Analysis

Workflow for a competitive radioligand binding assay.

Alternative Methodologies: A Comparative Overview

While radioligand binding assays are highly sensitive, they have drawbacks, including the handling and disposal of radioactive materials and the fact that they are an endpoint measurement. The following table compares this traditional method with two powerful, label-free alternatives.

FeatureRadioligand Binding AssaySurface Plasmon Resonance (SPR)Isothermal Titration Calorimetry (ITC)
Principle Measures displacement of a radiolabeled ligand by a competitor.Detects changes in refractive index at a sensor surface upon mass accumulation (binding).[11]Measures the heat released or absorbed during a binding event.[12]
Labeling Requires a radiolabeled ligand.Label-free.[11]Label-free.[12]
Throughput High (96/384-well plates).Medium to high, depending on the instrument.Low to medium.
Data Output IC50, Ki (affinity).[7]kon, koff (kinetics), KD (affinity).[11]Ka (affinity), ΔH (enthalpy), n (stoichiometry).[12]
Protein Req. Low (micrograms per assay point).Low (micrograms, but requires immobilization).High (milligrams, in solution).
Advantages High sensitivity, well-established, cost-effective for screening.Real-time kinetic data, label-free, provides on- and off-rates.Provides a complete thermodynamic profile of the interaction, direct measurement of enthalpy.[12]
Disadvantages Use of radioactivity, indirect measurement of affinity, prone to interference.Membrane proteins can be challenging to immobilize functionally, potential for mass transport limitations.[13]Requires large amounts of pure protein, lower throughput, sensitive to buffer mismatches.

In-Depth Look at Alternative Methodologies

Surface Plasmon Resonance (SPR)

SPR is a powerful biophysical technique that allows for the real-time, label-free analysis of biomolecular interactions.[11] For DAT, which is a membrane protein, the primary challenge is to present the protein on the sensor chip in a functionally active state.[13]

  • Immobilization Strategy: DAT must be solubilized from the membrane using detergents and then captured on the sensor chip. Strategies include capturing detergent-solubilized DAT via an antibody, or reconstituting the purified protein into nanodiscs which are then captured on the chip.[13] The latter approach provides a more native-like lipid environment.

  • Flow Rate: The analyte (1-(3-Chloro-4-methylphenyl)piperidine) is flowed over the sensor surface. The flow rate must be optimized to minimize mass transport effects, where the rate of binding is limited by the diffusion of the analyte to the surface rather than the intrinsic interaction kinetics.

  • Regeneration: After each binding cycle, a regeneration solution is injected to remove the bound analyte, preparing the surface for the next injection. This solution must be harsh enough to remove the analyte but gentle enough not to denature the immobilized DAT.

  • DAT Immobilization:

    • Purify hDAT protein.

    • Immobilize an anti-hDAT antibody on a sensor chip surface (e.g., via amine coupling).

    • Inject the purified, detergent-solubilized hDAT over the surface to be captured by the antibody.

  • Binding Analysis:

    • Inject a series of concentrations of 1-(3-Chloro-4-methylphenyl)piperidine in running buffer over the sensor surface containing immobilized DAT.

    • Record the binding response (in Response Units, RU) over time for both the association and dissociation phases.

    • After each cycle, inject a regeneration solution to return the signal to baseline.

  • Data Analysis:

    • Fit the resulting sensorgrams to a kinetic binding model (e.g., a 1:1 Langmuir model) to determine the association rate constant (kon) and the dissociation rate constant (koff).

    • Calculate the equilibrium dissociation constant (KD) from the ratio of the rate constants (KD = koff / kon).

SPR_Workflow cluster_prep Preparation cluster_assay Binding Cycle cluster_analysis Analysis Immobilize Immobilize DAT on Sensor Chip Association Inject Analyte (Association) Immobilize->Association Dissociation Buffer Flow (Dissociation) Association->Dissociation Sensorgram Generate Sensorgram Association->Sensorgram Regeneration Inject Regeneration Solution Dissociation->Regeneration Dissociation->Sensorgram Regeneration->Association Next Cycle Fitting Kinetic Model Fitting (kon, koff, KD) Sensorgram->Fitting

Workflow for a Surface Plasmon Resonance (SPR) experiment.
Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes that occur upon binding, providing a complete thermodynamic profile of the interaction in a single experiment.[12] It is a solution-based technique, avoiding the potential artifacts of surface immobilization.

  • Protein Purity and Concentration: ITC requires high concentrations of highly purified and active DAT. The protein must be stable in solution for the duration of the experiment.

  • Buffer Matching: The buffer used to dissolve the protein and the ligand must be identical to avoid large heats of dilution that can mask the true binding signal. This often requires extensive dialysis of the protein against the final buffer.

  • Ligand Concentration: The ligand concentration in the syringe should be 10-20 times the protein concentration in the cell to ensure that saturation is reached during the titration.

  • Sample Preparation:

    • Dialyze purified, detergent-solubilized hDAT extensively against the final assay buffer.

    • Dissolve 1-(3-Chloro-4-methylphenyl)piperidine in the final dialysis buffer.

    • Degas both solutions to prevent air bubbles in the calorimeter.

  • ITC Experiment:

    • Load the hDAT solution into the sample cell of the calorimeter and the ligand solution into the injection syringe.

    • Allow the system to equilibrate thermally.

    • Perform a series of small, sequential injections of the ligand into the protein solution. The heat change after each injection is measured relative to a reference cell.

  • Data Analysis:

    • Integrate the heat signal for each injection to obtain the heat change per mole of injectant.

    • Plot the heat change against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable binding model to determine the binding affinity (Ka, which is 1/KD), the stoichiometry of binding (n), and the enthalpy of binding (ΔH).[12]

ITC_Workflow cluster_prep Preparation cluster_assay Titration cluster_analysis Analysis Protein Purified DAT in Cell Titration Sequential Injections of Ligand into Protein Protein->Titration Ligand Ligand in Syringe Ligand->Titration Buffer Precise Buffer Matching Buffer->Protein Buffer->Ligand Heat Measure Heat Change (ΔQ) Titration->Heat Isotherm Generate Binding Isotherm Heat->Isotherm Fitting Thermodynamic Model Fitting (Ka, n, ΔH) Isotherm->Fitting

Workflow for an Isothermal Titration Calorimetry (ITC) experiment.

Synthesizing the Data

Each of these methods provides a quantitative measure of binding affinity, but the specific parameters differ. It is crucial to understand what each value represents to build a comprehensive picture of the compound's interaction with DAT.

MethodKey ParameterInterpretation
Radioligand Binding Ki (nM) The inhibition constant; represents the concentration of the compound required to occupy 50% of the receptors at equilibrium in the absence of the radioligand. A lower Ki indicates higher binding affinity.
Surface Plasmon Resonance KD (nM) The equilibrium dissociation constant; the ratio of the off-rate to the on-rate (koff/kon). It represents the concentration of the compound at which 50% of the target protein is occupied at equilibrium. A lower KD indicates higher binding affinity.
Isothermal Titration Calorimetry KD (nM) The equilibrium dissociation constant (the reciprocal of the association constant, Ka). Interpretation is the same as for SPR.
Isothermal Titration Calorimetry ΔH (kcal/mol) The enthalpy change of binding; indicates the contribution of hydrogen bonds and van der Waals interactions to the binding energy.
Isothermal Titration Calorimetry n The stoichiometry of the binding interaction (ligand:protein ratio).

Conclusion

Validating the binding affinity of a novel compound such as 1-(3-Chloro-4-methylphenyl)piperidine to the dopamine transporter is a multi-faceted process. The choice of methodology depends on the specific research question, available resources, and the stage of drug development.

The competitive radioligand binding assay remains a highly sensitive and high-throughput method ideal for initial screening and ranking of compounds. However, for a more profound understanding of the interaction, label-free techniques like SPR and ITC are invaluable. SPR provides crucial kinetic information, revealing how quickly a compound binds and dissociates from its target, which can be a better predictor of in vivo efficacy than affinity alone.[4] ITC offers a complete thermodynamic signature of the binding event, providing insights into the driving forces behind the interaction.

By employing a combination of these orthogonal approaches, researchers can build a robust and validated dataset, confidently characterizing the binding of 1-(3-Chloro-4-methylphenyl)piperidine to the dopamine transporter and paving the way for further pharmacological investigation.

References

  • Wang, S., Sakamuri, S., Enyedy, I. J., Kozikowski, A. P., Deschaux, O., Bandyopadhyay, B. C., Tella, S. R., Zaman, W. A., & Johnson, K. M. (2000). Discovery of a novel dopamine transporter inhibitor, 4-hydroxy-1-methyl-4-(4-methylphenyl)-3-piperidyl 4-methylphenyl ketone, as a potential cocaine antagonist through 3D-database pharmacophore searching. Molecular modeling, structure-activity relationships, and behavioral pharmacological studies. Journal of Medicinal Chemistry, 43(3), 351–360. [Link]

  • Gobert, D., et al. (2023). Persistent binding at dopamine transporters determines sustained psychostimulant effects. Proceedings of the National Academy of Sciences, 120(6), e2210349120. [Link]

  • Bylund, D. B., & Toews, M. L. (1993). Radioligand binding methods: practical guide and tips. American Journal of Physiology-Lung Cellular and Molecular Physiology, 265(5), L421-L429. [Link]

  • Oncodesign Services. (n.d.). Radioligand Binding Assay. [Link]

  • Eurofins Discovery. (n.d.). DAT Human Dopamine Transporter Binding Antagonist Radioligand LeadHunter Assay. [Link]

  • Rich, R. L., & Myszka, D. G. (2011). Surface plasmon resonance spectroscopy for characterisation of membrane protein-ligand interactions and its potential for drug discovery. Journal of Molecular Recognition, 24(6), 892-901. [Link]

  • ResearchGate. (n.d.). Synthesis and antimicrobial activity of N 1-(3-chloro-4-fluorophenyl)- N 4-substituted semicarbazone derivatives. [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. [Link]

  • Velázquez-Campoy, A., & Freire, E. (2006). Isothermal titration calorimetry for studying protein-ligand interactions. Nature Protocols, 1(1), 186–191. [Link]

  • Torres, G. E. (2023). Evaluation and Validation of Commercially Available Dopamine Transporter Antibodies. eNeuro, 10(5). [Link]

  • Matsumoto, R. R., et al. (2013). Chlorophenylpiperazine analogues as high affinity dopamine transporter ligands. Bioorganic & Medicinal Chemistry Letters, 23(24), 6864-6868. [Link]

  • Celtarys Research. (2024). Radioligands vs. Fluorescent Ligands: Binding Assays. [Link]

  • Sitte, H. H., & Freissmuth, M. (2015). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology, 68, 12.10.1-12.10.16. [Link]

  • Bagley, J. R., et al. (1995). Synthesis and pharmacological evaluation of a series of new 3-methyl-1,4-disubstituted-piperidine analgesics. Journal of Medicinal Chemistry, 38(13), 2331-2342. [Link]

  • Hielscher, C., et al. (2017). New approaches for the reliable in vitro assessment of binding affinity based on high-resolution real-time data acquisition of radioligand-receptor binding kinetics. BMC Pharmacology and Toxicology, 18(1), 21. [Link]

  • JoVE. (2024). Isothermal Titration Calorimetry (ITC) for Measuring binding affinity to macromolecules and ligands. [Link]

  • BioIVT. (n.d.). DAT (SLC6A3) Transporter Assay. [Link]

  • Bueschbell, B., et al. (2022). Identification of Novel Dopamine D2 Receptor Ligands—A Combined In Silico/In Vitro Approach. International Journal of Molecular Sciences, 23(14), 7654. [Link]

  • Portland Press. (2023). A beginner's guide to surface plasmon resonance. [Link]

  • Dong, C., Liu, Z., & Wang, F. (2015). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Bio-protocol, 5(15). [Link]

  • White Rose Research Online. (n.d.). Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. [Link]

  • Newman, A. H., et al. (1997). Potent and selective ligands for the dopamine transporter (DAT): structure-activity relationship studies of novel 4-[2-(diphenylmethoxy)ethyl]-1-(3-phenylpropyl)piperidine analogues. Journal of Medicinal Chemistry, 40(9), 1339-1347. [Link]

  • Biosensing Instrument. (2024). Application Note 122: Surface Plasmon Resonance Microscopy for Multiple and Single Cell Membrane Binding Kinetics Studies. [Link]

  • Zhang, Y., et al. (2024). A Robust Immobilization Method for Membrane Protein SPR Assays Using SpyCatcher–SpyTag. Analytical Chemistry. [Link]

  • Salvesen, Ø., et al. (2020). A Complete Assessment of Dopamine Receptor- Ligand Interactions through Computational Methods. International Journal of Molecular Sciences, 21(21), 8121. [Link]

  • Nicoya. (n.d.). Binding Kinetics of Protein-Lipid Interactions Using Surface Plasmon Resonance. [Link]

  • MDPI. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • JACS Au. (2024). Is Cocaine Protonated When it Binds to the Dopamine Transporter?. [Link]

  • Rieke Metals. (n.d.). (3-chloro-4-methylphenyl)(phenyl)methanone. [Link]

  • ACS Publications. (2024). Mirror-Image L-DNA Aptamers Enable Stable In Vivo Dopamine Sensing. [Link]

  • Newman, A. H., et al. (1995). Structure-activity relationship studies of novel 4-[2-[bis(4-fluorophenyl)methoxy]ethyl]-1-(3-phenylpropyl)piperidine analogs: synthesis and biological evaluation at the dopamine and serotonin transporter sites. Journal of Medicinal Chemistry, 38(20), 3933-3940. [Link]

  • Vanderbilt University. (n.d.). Isothermal Titration Calorimetry: Experimental Design, Data Analysis, and Probing Macromolecule/Ligand Binding and Kinetic Interactions. [Link]

  • IJNRD. (2024). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. [Link]

  • Oakley, R. T., & Reed, R. W. (2010). The 4-(3-chloro-4-methylphenyl)-1,2,3,5-dithiadiazol-3-yl radical. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 11), o2818. [Link]

  • WUR eDepot. (n.d.). Isothermal Titration Calorimetry to Study Plant Peptide Ligand-Receptor Interactions. [Link]

Sources

A Comparative Guide to the Synthetic Routes of 1-(3-Chloro-4-methylphenyl)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3-Chloro-4-methylphenyl)piperidine is a tertiary amine featuring a substituted phenyl ring attached to a piperidine moiety. This structural motif is of significant interest in medicinal chemistry and drug discovery due to its presence in a variety of biologically active compounds. The piperidine ring is a common scaffold in pharmaceuticals, and its combination with a substituted aromatic group can lead to compounds with diverse pharmacological profiles. The efficient and scalable synthesis of such molecules is therefore a critical aspect of drug development. This guide provides a comparative analysis of the primary synthetic routes to 1-(3-Chloro-4-methylphenyl)piperidine, offering an in-depth look at the underlying chemical principles, experimental protocols, and a critical evaluation of each method's advantages and disadvantages.

Synthetic Strategies: An Overview

The synthesis of 1-(3-Chloro-4-methylphenyl)piperidine can be approached through several established organic chemistry transformations. The most prominent and practical routes include:

  • Nucleophilic Substitution: A direct approach involving the reaction of a suitably activated benzyl halide with piperidine.

  • Buchwald-Hartwig Amination: A powerful palladium-catalyzed cross-coupling reaction between an aryl halide and piperidine.

  • Reductive Amination: The reaction of a substituted benzaldehyde with piperidine, followed by in-situ reduction of the resulting iminium ion.

This guide will delve into the specifics of each of these routes, providing detailed experimental procedures and a comparative analysis to aid researchers in selecting the most appropriate method for their specific needs.

Route 1: Nucleophilic Substitution

This classical and straightforward approach relies on the direct alkylation of piperidine with a reactive benzyl halide, specifically 3-chloro-4-methylbenzyl chloride. The reaction proceeds via an SN2 mechanism, where the nucleophilic nitrogen of piperidine attacks the electrophilic benzylic carbon, displacing the chloride leaving group.

Causality Behind Experimental Choices

The choice of a benzyl halide as the electrophile is crucial as the benzylic position is activated towards nucleophilic attack due to the stabilizing effect of the adjacent aromatic ring on the transition state. The use of a base is essential to neutralize the hydrochloric acid generated during the reaction, thereby preventing the protonation of the piperidine nucleophile and driving the reaction to completion. Heating is often employed to increase the reaction rate.

Experimental Protocol

Materials:

  • 3-Chloro-4-methylbenzyl chloride

  • Piperidine

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 3-chloro-4-methylbenzyl chloride (1.0 eq) in acetonitrile, add piperidine (1.2 eq) and potassium carbonate (2.0 eq).

  • Heat the reaction mixture to reflux (approximately 82°C) and stir for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Dissolve the residue in ethyl acetate and wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 1-(3-Chloro-4-methylphenyl)piperidine.

Advantages and Disadvantages
  • Advantages: This method is conceptually simple, utilizes readily available and relatively inexpensive starting materials, and does not require any special catalysts. The workup procedure is also straightforward.

  • Disadvantages: The reaction may require elevated temperatures and relatively long reaction times. The benzyl halide starting material can be lachrymatory and requires careful handling. Over-alkylation to form a quaternary ammonium salt is a potential side reaction, although using a slight excess of the amine can minimize this.

Route 2: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[1] This method allows for the coupling of an aryl halide (or triflate) with an amine. In this case, 1-bromo-3-chloro-4-methylbenzene is coupled with piperidine.

Causality Behind Experimental Choices

This reaction relies on a palladium catalyst, typically in its Pd(0) oxidation state, which undergoes oxidative addition to the aryl bromide. The choice of a bulky and electron-rich phosphine ligand is critical for the efficiency of the catalytic cycle, as it promotes both the oxidative addition and the final reductive elimination steps. A strong, non-nucleophilic base, such as sodium tert-butoxide, is required to deprotonate the amine in the catalytic cycle, forming the key palladium-amido intermediate. The higher reactivity of the C-Br bond compared to the C-Cl bond allows for selective coupling at the brominated position.[2]

Experimental Protocol

Materials:

  • 1-Bromo-3-chloro-4-methylbenzene

  • Piperidine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In an oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), combine 1-bromo-3-chloro-4-methylbenzene (1.0 eq), Pd₂(dba)₃ (0.01 eq), and XPhos (0.02 eq).

  • Add anhydrous toluene to the flask, followed by piperidine (1.2 eq) and sodium tert-butoxide (1.4 eq).

  • Heat the reaction mixture to 100°C and stir for 12-24 hours.

  • Monitor the reaction progress by GC-MS or LC-MS.

  • After completion, cool the reaction mixture to room temperature and dilute with diethyl ether.

  • Wash the organic mixture with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 1-(3-Chloro-4-methylphenyl)piperidine.

Advantages and Disadvantages
  • Advantages: This method offers a broad substrate scope and is generally high-yielding. It is a reliable method for forming C(aryl)-N bonds.

  • Disadvantages: The palladium catalyst and phosphine ligands are expensive. The reaction requires strictly anhydrous and inert conditions, which can be challenging to maintain on a large scale. The removal of residual palladium from the final product can be an issue in pharmaceutical applications.

Route 3: Reductive Amination

Reductive amination is a two-step, one-pot process that involves the formation of an iminium ion from the reaction of an aldehyde (3-chloro-4-methylbenzaldehyde) and a secondary amine (piperidine), followed by its immediate reduction to the corresponding tertiary amine.[3][4]

Causality Behind Experimental Choices

This reaction is initiated by the nucleophilic attack of piperidine on the carbonyl carbon of the aldehyde, followed by dehydration to form a reactive iminium ion. A mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), is chosen because it is selective for the reduction of the iminium ion in the presence of the unreacted aldehyde. The reaction is typically carried out in a chlorinated solvent like dichloromethane or 1,2-dichloroethane.

Experimental Protocol

Materials:

  • 3-Chloro-4-methylbenzaldehyde

  • Piperidine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 3-chloro-4-methylbenzaldehyde (1.0 eq) and piperidine (1.1 eq) in dichloromethane.

  • Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium ion.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain 1-(3-Chloro-4-methylphenyl)piperidine.

Advantages and Disadvantages
  • Advantages: This method is operationally simple and proceeds under mild reaction conditions. It avoids the use of harsh reagents and expensive catalysts. The starting materials are generally readily available.

  • Disadvantages: The reducing agent, sodium triacetoxyborohydride, is moisture-sensitive and relatively expensive. The reaction times can be long. The formation of byproducts from the reduction of the starting aldehyde can occur if a less selective reducing agent is used or if the reaction conditions are not optimized.

Quantitative Data Summary

Synthetic Route Starting Materials Key Reagents Typical Yield Reaction Conditions
Nucleophilic Substitution 3-Chloro-4-methylbenzyl chloride, PiperidineK₂CO₃Moderate to GoodReflux in acetonitrile, 4-6 h
Buchwald-Hartwig Amination 1-Bromo-3-chloro-4-methylbenzene, PiperidinePd₂(dba)₃, XPhos, NaOtBuGood to Excellent100°C in toluene, 12-24 h
Reductive Amination 3-Chloro-4-methylbenzaldehyde, PiperidineNaBH(OAc)₃GoodRoom temperature in DCM, 12-24 h

Note: The typical yields are estimates based on literature for similar reactions and may vary depending on the specific experimental conditions and optimization.

Visualizing the Synthetic Pathways

Synthetic_Routes cluster_0 Route 1: Nucleophilic Substitution cluster_1 Route 2: Buchwald-Hartwig Amination cluster_2 Route 3: Reductive Amination start1 3-Chloro-4-methylbenzyl chloride + Piperidine reagent1 K₂CO₃, CH₃CN, Reflux start1->reagent1 prod 1-(3-Chloro-4-methylphenyl)piperidine reagent1->prod start2 1-Bromo-3-chloro-4-methylbenzene + Piperidine reagent2 Pd₂(dba)₃, XPhos, NaOtBu, Toluene, 100°C start2->reagent2 reagent2->prod start3 3-Chloro-4-methylbenzaldehyde + Piperidine reagent3 NaBH(OAc)₃, DCM, RT start3->reagent3 reagent3->prod

Caption: Comparative workflow of the three main synthetic routes to 1-(3-Chloro-4-methylphenyl)piperidine.

Conclusion

The choice of the optimal synthetic route to 1-(3-Chloro-4-methylphenyl)piperidine depends on several factors, including the desired scale of the synthesis, cost considerations, and the available laboratory equipment.

  • For small-scale laboratory synthesis where simplicity and cost-effectiveness are paramount, nucleophilic substitution and reductive amination are attractive options. Both methods utilize readily available starting materials and do not require specialized equipment.

  • For larger-scale synthesis or when a high yield is critical, the Buchwald-Hartwig amination is a powerful and reliable method, despite the higher cost of the catalyst and ligands and the need for inert atmosphere techniques.

Ultimately, the selection of the synthetic route should be based on a careful evaluation of these factors to achieve the desired outcome in the most efficient and practical manner. Further optimization of the reaction conditions for each route may be necessary to maximize the yield and purity of the final product.

References

Sources

A Comparative Guide to the In Vitro and In Vivo Efficacy of 1-(3-Chloro-4-methylphenyl)piperidine and its Analogs as Dopamine Transporter Ligands

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of Phenylpiperidine Scaffolds

The piperidine structural motif is a cornerstone in medicinal chemistry, featured in a wide array of clinically significant drugs targeting the central nervous system.[1] Within this class, N-arylpiperidines have garnered considerable attention for their interaction with monoamine transporters, particularly the dopamine transporter (DAT). Inhibition of dopamine reuptake is a key mechanism of action for therapeutic agents used in the management of conditions such as attention-deficit/hyperactivity disorder (ADHD) and narcolepsy, and it is also a target of interest for the development of treatments for substance use disorders.[2]

This guide focuses on the prospective efficacy of 1-(3-Chloro-4-methylphenyl)piperidine , a compound of interest due to its structural similarities to known dopamine reuptake inhibitors (DRIs). While specific experimental data for this particular molecule is not extensively available in public literature, this guide will provide a comprehensive framework for its evaluation. We will delve into the established in vitro and in vivo methodologies for characterizing DRIs, present comparative data from well-established compounds such as cocaine and methylphenidate, and discuss the structure-activity relationships (SAR) of analogous phenylpiperidine derivatives to forecast the potential efficacy of 1-(3-Chloro-4-methylphenyl)piperidine.

Hypothesized Mechanism of Action: Targeting the Dopamine Transporter

The primary hypothesized mechanism of action for 1-(3-Chloro-4-methylphenyl)piperidine is the inhibition of the dopamine transporter (DAT). The DAT is a presynaptic protein responsible for the reuptake of dopamine from the synaptic cleft, thereby terminating dopaminergic signaling.[3] By blocking this transporter, 1-(3-Chloro-4-methylphenyl)piperidine is expected to increase the extracellular concentration of dopamine, leading to enhanced dopaminergic neurotransmission.

Diagram: Hypothesized Mechanism of Action of 1-(3-Chloro-4-methylphenyl)piperidine

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron DA_vesicle Dopamine Vesicles DA Dopamine DA_vesicle->DA Release DAT Dopamine Transporter (DAT) DA->DAT Reuptake DA_receptor Dopamine Receptor DA->DA_receptor Binding Compound 1-(3-Chloro-4-methylphenyl)piperidine Compound->DAT Inhibition

Caption: Inhibition of the dopamine transporter by 1-(3-Chloro-4-methylphenyl)piperidine.

In Vitro Efficacy: Quantifying Potency and Selectivity

The initial assessment of a potential DRI involves a battery of in vitro assays to determine its binding affinity, potency, and selectivity for the dopamine transporter. These assays are crucial for establishing a preliminary pharmacological profile and guiding further development.

Comparative In Vitro Data for Dopamine Transporter Inhibitors

While specific data for 1-(3-Chloro-4-methylphenyl)piperidine is not available, the following table provides a comparative overview of the in vitro potency of the well-characterized DRIs, cocaine and methylphenidate, as well as a structurally related analog. This data serves as a benchmark for interpreting future experimental results for our compound of interest.

CompoundTargetAssay TypeKi (nM)IC50 (nM)Reference
CocaineDAT[³H]WIN 35,428 Binding99 - 260-[4]
MethylphenidateDAT[³H]WIN 35,428 Binding130 - 430-[5]
4-hydroxy-1-methyl-4-(4-methylphenyl)-3-piperidyl 4-methylphenyl ketoneDAT[³H]WIN 35,428 Binding & [³H]DA Uptake492 (Binding)360 (Uptake)[6]

Note: Ki (inhibitory constant) and IC50 (half-maximal inhibitory concentration) are measures of a drug's potency. Lower values indicate higher potency.

Experimental Protocol: In Vitro Dopamine Transporter Binding Assay

This protocol outlines a standard radioligand binding assay to determine the affinity of a test compound for the dopamine transporter.

Objective: To determine the inhibitory constant (Ki) of 1-(3-Chloro-4-methylphenyl)piperidine for the dopamine transporter.

Materials:

  • Rat striatal tissue homogenate (source of DAT)

  • [³H]WIN 35,428 (radioligand)

  • Test compound (1-(3-Chloro-4-methylphenyl)piperidine)

  • Nomifensine (for defining non-specific binding)

  • Incubation buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4)

  • Glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Prepare rat striatal membranes by homogenization and centrifugation.

  • In a series of tubes, add a constant concentration of [³H]WIN 35,428 and varying concentrations of the test compound.

  • Include control tubes for total binding (no inhibitor) and non-specific binding (in the presence of a saturating concentration of nomifensine).

  • Initiate the binding reaction by adding the membrane preparation to each tube.

  • Incubate at a specified temperature (e.g., 4°C) for a set duration to reach equilibrium.

  • Terminate the reaction by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold incubation buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

  • Analyze the data using non-linear regression to determine the IC50 value, which can then be converted to the Ki value using the Cheng-Prusoff equation.

Diagram: In Vitro Dopamine Transporter Binding Assay Workflow

Start Start Prepare Prepare Striatal Membranes Start->Prepare Incubate Incubate Membranes with [³H]WIN 35,428 & Test Compound Prepare->Incubate Filter Rapid Filtration Incubate->Filter Wash Wash Filters Filter->Wash Count Scintillation Counting Wash->Count Analyze Data Analysis (IC50/Ki) Count->Analyze End End Analyze->End

Caption: Workflow for a radioligand binding assay to determine DAT affinity.

In Vivo Efficacy: Assessing Behavioral and Neurochemical Effects

Following in vitro characterization, promising compounds are advanced to in vivo studies to evaluate their effects on behavior and neurochemistry in living organisms. These studies are essential for understanding the compound's therapeutic potential and potential side effects.

Comparative In Vivo Data for Dopamine Transporter Inhibitors

The table below summarizes the effects of cocaine and methylphenidate on locomotor activity, a common behavioral measure of DRI efficacy.

CompoundAnimal ModelDose RangeEffect on Locomotor ActivityReference
CocaineRat10-20 mg/kgIncreased locomotor activity[7]
CocaineMouse15 mg/kgIncreased locomotor activity[8]
MethylphenidateRat1-6 mg/kgIncreased locomotor activity[9]
1-(m-chlorophenyl)piperazineRatDose-dependentSuppression of locomotor activity[10]
Experimental Protocol: In Vivo Locomotor Activity Study

This protocol describes a standard method for assessing the effect of a test compound on spontaneous locomotor activity in rodents.

Objective: To evaluate the effect of 1-(3-Chloro-4-methylphenyl)piperidine on locomotor activity in mice or rats.

Materials:

  • Test animals (e.g., male C57BL/6 mice or Sprague-Dawley rats)

  • Test compound (1-(3-Chloro-4-methylphenyl)piperidine) dissolved in a suitable vehicle (e.g., saline)

  • Vehicle control

  • Open-field activity chambers equipped with infrared beams

  • Data acquisition software

Procedure:

  • Acclimate the animals to the testing room and handling procedures for several days prior to the experiment.

  • On the test day, habituate each animal to the open-field chamber for a set period (e.g., 30-60 minutes).

  • Administer the test compound or vehicle via the desired route (e.g., intraperitoneal injection).

  • Immediately place the animal back into the open-field chamber.

  • Record locomotor activity (e.g., distance traveled, beam breaks) for a specified duration (e.g., 60-120 minutes).

  • Analyze the data to compare the locomotor activity of the compound-treated group to the vehicle-treated group.

Diagram: In Vivo Locomotor Activity Study Workflow

Start Start Acclimate Animal Acclimation Start->Acclimate Habituate Habituation to Open-Field Chamber Acclimate->Habituate Administer Administer Test Compound or Vehicle Habituate->Administer Record Record Locomotor Activity Administer->Record Analyze Data Analysis Record->Analyze End End Analyze->End

Sources

A Comparative Guide to Assessing the Biological Specificity of 1-(3-Chloro-4-methylphenyl)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the journey of a novel chemical entity from discovery to a potential therapeutic is paved with rigorous evaluation. A critical milestone in this journey is the comprehensive assessment of its biological specificity. A highly specific compound interacts with its intended target with high affinity while having minimal interaction with other biological molecules. This characteristic is paramount for maximizing therapeutic efficacy and minimizing adverse off-target effects. This guide provides an in-depth, technical framework for assessing the biological specificity of a novel piperidine derivative, 1-(3-Chloro-4-methylphenyl)piperidine, using a comparative approach with established drugs.

The piperidine scaffold is a privileged structure in medicinal chemistry, found in numerous approved drugs targeting a wide array of biological systems. Based on this, 1-(3-Chloro-4-methylphenyl)piperidine holds therapeutic potential, hypothetically in areas such as Central Nervous System (CNS) disorders and oncology. This guide will outline a robust, multi-faceted experimental strategy to elucidate its primary biological effects and off-target profile.

Comparative Framework: Benchmarking Against Established Drugs

To provide a clear context for the specificity of 1-(3-Chloro-4-methylphenyl)piperidine, we will compare its hypothetical biological profile with the following well-characterized drugs:

  • Risperidone: An atypical antipsychotic that primarily acts as a dopamine D2 and serotonin 5-HT2A receptor antagonist.[1][2][3][4] It is known to have several off-target activities, including antagonism at adrenergic and histaminergic receptors, which contribute to its side-effect profile.[2]

  • Cyclophosphamide: A widely used alkylating agent in cancer chemotherapy. Its mechanism of action involves the alkylation of DNA, leading to cytotoxicity. Due to its non-specific mechanism, it affects both cancerous and healthy rapidly dividing cells, resulting in significant side effects.

  • Loratadine: A second-generation antihistamine that acts as a selective inverse agonist of peripheral histamine H1 receptors. Its high specificity is a key feature, resulting in a favorable safety profile with minimal CNS side effects.

  • Perampanel: A selective, non-competitive antagonist of the AMPA receptor, an ionotropic transmembrane receptor for glutamate.[5][6] It is used in the treatment of epilepsy.[7][8]

Experimental Workflow for Specificity Profiling

A systematic approach is crucial for a thorough assessment of a compound's biological specificity. The following workflow outlines a logical progression from broad screening to detailed in vivo characterization.

G cluster_0 Phase 1: Initial Target Identification cluster_1 Phase 2: In Vitro Functional & Safety Profiling cluster_2 Phase 3: In Vivo Efficacy & Toxicity Assessment Broad Receptor Binding Panel Broad Receptor Binding Panel Primary Target Hypothesis Primary Target Hypothesis Broad Receptor Binding Panel->Primary Target Hypothesis Cell-Based Functional Assays Cell-Based Functional Assays Primary Target Hypothesis->Cell-Based Functional Assays Off-Target Screening Service Off-Target Screening Service Initial Off-Target Hits Initial Off-Target Hits Off-Target Screening Service->Initial Off-Target Hits Functional Confirmation of Off-Targets Functional Confirmation of Off-Targets Initial Off-Target Hits->Functional Confirmation of Off-Targets CYP450 Inhibition Assays CYP450 Inhibition Assays Cell-Based Functional Assays->CYP450 Inhibition Assays hERG Channel Assay hERG Channel Assay CYP450 Inhibition Assays->hERG Channel Assay Animal Models of Efficacy Animal Models of Efficacy hERG Channel Assay->Animal Models of Efficacy In Vivo Toxicity & Side-Effect Profiling In Vivo Toxicity & Side-Effect Profiling Animal Models of Efficacy->In Vivo Toxicity & Side-Effect Profiling Specificity Profile Assessment Specificity Profile Assessment In Vivo Toxicity & Side-Effect Profiling->Specificity Profile Assessment

Caption: A multi-phase experimental workflow for assessing the biological specificity of a novel compound.

Phase 1: Initial Target Identification and Broad-Spectrum Screening

The initial step is to cast a wide net to identify the primary biological targets and any potential off-target interactions of 1-(3-Chloro-4-methylphenyl)piperidine.

Broad Receptor Binding Panel

A receptor binding assay is a direct measure of the interaction between a ligand and a receptor.[9][10][11] By screening the compound against a large panel of receptors, enzymes, and ion channels, we can identify its primary targets and potential off-targets.

  • Objective: To determine the binding affinity (Ki) of 1-(3-Chloro-4-methylphenyl)piperidine across a diverse panel of biological targets.

  • Methodology: Utilize a commercially available radioligand binding assay panel (e.g., Eurofins Discovery's SafetyScreen44™ Panel) that includes a wide range of CNS and oncology-related targets.

  • Data Interpretation: A high binding affinity (low Ki value) for a specific target suggests it may be a primary target. Affinities for other targets will provide an initial off-target profile.

Off-Target Screening Services

Specialized services offer comprehensive off-target profiling to predict potential adverse drug reactions.[12][13][14]

  • Objective: To identify potential off-target liabilities of 1-(3-Chloro-4-methylphenyl)piperidine.

  • Methodology: Employ a cell-based microarray technology (e.g., Retrogenix® Cell Microarray) to screen against a library of human plasma membrane and secreted proteins.[12][13]

  • Data Interpretation: This will reveal unintended binding partners, which can then be further investigated in functional assays.

Phase 2: In Vitro Functional and Safety Profiling

Following the identification of primary and potential off-targets, the next phase is to determine the functional consequences of these interactions and to assess key safety parameters.

Cell-Based Functional Assays

These assays measure the biological response of cells to the compound, providing insights into its mechanism of action (agonist, antagonist, etc.).[15][16][17][18][19]

  • Objective: To characterize the functional activity of 1-(3-Chloro-4-methylphenyl)piperidine at its primary and key off-targets.

  • Methodology:

    • For a hypothesized G-protein coupled receptor (GPCR) target (e.g., Dopamine D2 receptor), a calcium flux or cAMP assay can be used.

    • For a hypothesized ion channel target (e.g., AMPA receptor), a membrane potential assay or automated patch clamp can be employed.

    • For a hypothesized oncology target (e.g., a specific kinase), a cell proliferation assay (e.g., MTT or CellTiter-Glo®) on a relevant cancer cell line would be appropriate.[20]

  • Data Interpretation: The half-maximal inhibitory/effective concentration (IC50/EC50) will quantify the compound's potency at each target.

cluster_0 Cell Membrane Dopamine Dopamine D2 Receptor D2 Receptor Dopamine->D2 Receptor Binds & Activates Risperidone Risperidone Risperidone->D2 Receptor Antagonist 1-(3-Chloro-4-methylphenyl)piperidine 1-(3-Chloro-4-methylphenyl)piperidine 1-(3-Chloro-4-methylphenyl)piperidine->D2 Receptor Hypothesized Antagonist G-protein activation G-protein activation D2 Receptor->G-protein activation ↓ cAMP ↓ cAMP G-protein activation->↓ cAMP Cellular Response Cellular Response ↓ cAMP->Cellular Response

Caption: Hypothetical mechanism of action at the Dopamine D2 receptor.

Cytochrome P450 (CYP) Inhibition Assays

CYP enzymes are crucial for drug metabolism, and their inhibition can lead to drug-drug interactions.[21][22][23][24][25]

  • Objective: To assess the potential of 1-(3-Chloro-4-methylphenyl)piperidine to inhibit major CYP isoforms.

  • Methodology: An in vitro assay using human liver microsomes and a panel of CYP-specific substrates.[21][22] The formation of metabolites is measured in the presence and absence of the test compound.

  • Data Interpretation: IC50 values are calculated for each CYP isoform. Low IC50 values indicate a higher risk of drug-drug interactions.

hERG Channel Assay

Inhibition of the hERG potassium ion channel can lead to QT interval prolongation and potentially fatal cardiac arrhythmias.[26][27][28][29][30]

  • Objective: To evaluate the inhibitory effect of 1-(3-Chloro-4-methylphenyl)piperidine on the hERG channel.

  • Methodology: Automated patch clamp electrophysiology on a cell line stably expressing the hERG channel.[27]

  • Data Interpretation: An IC50 value is determined. A low IC50 value is a significant safety concern.

Comparative In Vitro Data Summary (Hypothetical)

Assay1-(3-Chloro-4-methylphenyl)piperidineRisperidonePerampanelCyclophosphamideLoratadine
Dopamine D2 Binding (Ki, nM) 51.5>10,000N/A>10,000
Serotonin 5-HT2A Binding (Ki, nM) 500.2>10,000N/A>10,000
AMPA Receptor Binding (Ki, nM) >10,000>10,00030N/A>10,000
Histamine H1 Binding (Ki, nM) 50020>10,000N/A1.2
Adrenergic α1 Binding (Ki, nM) 8005>10,000N/A>10,000
MCF-7 Proliferation (IC50, µM) 2N/AN/A15>100
CYP2D6 Inhibition (IC50, µM) 150.5>50>50>50
hERG Inhibition (IC50, µM) >308>30>30>30

N/A: Not Applicable

Phase 3: In Vivo Efficacy and Toxicity Assessment

In vivo studies are essential to understand the compound's effects in a complex biological system.[31][32]

CNS-Focused In Vivo Models
  • Objective: To assess antipsychotic-like efficacy and potential motor side effects.[33][34][35][36]

  • Methodology:

    • Efficacy: Conditioned avoidance response test in rats.

    • Side Effects: Catalepsy test in rats to assess extrapyramidal symptoms.

  • Data Interpretation: Comparison of the effective dose for antipsychotic-like activity with the dose that induces catalepsy provides a therapeutic index.

Oncology-Focused In Vivo Models
  • Objective: To evaluate anti-tumor efficacy and systemic toxicity.[37][38]

  • Methodology:

    • Efficacy: Human tumor xenograft models in immunocompromised mice (e.g., athymic nude mice) using a relevant cancer cell line (e.g., MCF-7).[31]

    • Toxicity: Monitor body weight, clinical signs of distress, and perform histopathological analysis of major organs at the end of the study.

  • Data Interpretation: Tumor growth inhibition is the primary efficacy endpoint. The toxicity assessment will identify any dose-limiting side effects.

Interpreting the Specificity Profile

The culmination of these studies will provide a comprehensive specificity profile for 1-(3-Chloro-4-methylphenyl)piperidine.

Start Start High affinity for primary target? High affinity for primary target? Start->High affinity for primary target? Significant off-target binding? Significant off-target binding? High affinity for primary target?->Significant off-target binding? Yes Re-evaluate or abandon Re-evaluate or abandon High affinity for primary target?->Re-evaluate or abandon No Functional activity at off-targets? Functional activity at off-targets? Significant off-target binding?->Functional activity at off-targets? Yes Proceed with development Proceed with development Significant off-target binding?->Proceed with development No In vivo side effects observed? In vivo side effects observed? Functional activity at off-targets?->In vivo side effects observed? Yes Functional activity at off-targets?->Proceed with development No In vivo side effects observed?->Proceed with development No In vivo side effects observed?->Re-evaluate or abandon Yes

Caption: A decision tree for interpreting the specificity profile of a drug candidate.

Detailed Experimental Protocols

Protocol 1: In Vitro Receptor Binding Assay (ELISA-based)

This protocol is adapted from a method for determining ligand-receptor interactions.[39]

  • Plate Coating: Dilute the recombinant receptor to 100 ng/µL in carbonate buffer. Add 100 µL to each well of a 96-well plate. Incubate overnight at 4°C with gentle swirling.[39]

  • Washing: The next day, remove the coating solution and wash the plate three times with wash buffer (PBS with 0.05% Tween 20).[39]

  • Blocking: Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well and incubate for 2 hours at room temperature.

  • Compound Incubation: Wash the plate three times. Prepare serial dilutions of 1-(3-Chloro-4-methylphenyl)piperidine and a fixed concentration of a labeled ligand for the receptor. Add to the wells and incubate for 1-2 hours at room temperature.

  • Detection: Wash the plate three times. Add a substrate for the label on the ligand and measure the signal using a plate reader.

  • Data Analysis: Plot the signal against the concentration of the test compound and fit to a sigmoidal dose-response curve to determine the IC50, which can be converted to a Ki value.

Protocol 2: Cell-Based Proliferation Assay (MTT)

This is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Seed a cancer cell line (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of 1-(3-Chloro-4-methylphenyl)piperidine in cell culture medium. Replace the medium in the wells with the compound-containing medium and incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Plot the percentage of cell viability against the compound concentration and fit to a dose-response curve to determine the IC50 value.

Conclusion

The assessment of biological specificity is a cornerstone of modern drug discovery. For a novel compound like 1-(3-Chloro-4-methylphenyl)piperidine, a systematic and comparative approach is essential to build a comprehensive profile of its on-target and off-target activities. By employing a phased experimental workflow that includes broad screening, functional characterization, and in vivo validation, researchers can make informed decisions about the therapeutic potential and safety of a drug candidate. This guide provides a robust framework for such an evaluation, emphasizing scientific integrity and a logical progression of inquiry.

References

  • A review for cell-based screening methods in drug discovery. PMC. [Link]

  • An ELISA Based Binding and Competition Method to Rapidly Determine Ligand-receptor Interactions. JoVE. [Link]

  • High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. PMC - NIH. [Link]

  • hERG Safety Assay. Creative Bioarray. [Link]

  • Cell-based Assays for Better Insights into Function and Mechanism of Action. Eurofins Discovery. [Link]

  • The Complete Guide to Cell-Based Assays. SPT Labtech. [Link]

  • In vitro evaluation of clinical activity and toxicity of anticancer drugs using tumor cells from patients and cells representing normal tissues. PubMed. [Link]

  • In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies. MDPI. [Link]

  • Target-Directed Approaches for Screening Small Molecules against RNA Targets. PMC. [Link]

  • A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents. Journal of Applied Pharmaceutical Science. [Link]

  • The Use of Cell-Based Assays for Translational Medicine Studies. BioAgilytix. [Link]

  • AMPA receptor. Wikipedia. [Link]

  • New insights in animal models of neurotoxicity-induced neurodegeneration. PMC - NIH. [Link]

  • Risperidone. StatPearls - NCBI Bookshelf - NIH. [Link]

  • Cytochrome P450 (CYP) Inhibition assay (IC50). Evotec. [Link]

  • hERG Safety. Cyprotex ADME-Tox Solutions - Evotec. [Link]

  • Off-Target Screening Cell Microarray Assay. Charles River Laboratories. [Link]

  • Dopamine antagonist. Wikipedia. [Link]

  • (PDF) In vitro receptor binding assays. ResearchGate. [Link]

  • Cell-based hERG Channel Inhibition Assay in High-throughput Format. PMC - NIH. [Link]

  • Review Paper on Models for CNS Stimulant Drug Screening. Asian Journal of Pharmaceutical Research. [Link]

  • Mechanism of Action of Risperidone. Psychopharmacology Institute. [Link]

  • AMPA receptor antagonists. PubMed. [Link]

  • In vitro receptor binding assays: general methods and considerations. PubMed. [Link]

  • Dopamine Antagonist: What It Is, Uses, Side Effects & Risks. Cleveland Clinic. [Link]

  • Chemoproteomics-based Off-Target Screening of Small Molecule Drugs. Creative Biolabs. [Link]

  • (PDF) In vivo screening models of anticancer drugs. ResearchGate. [Link]

  • Risperidone. Wikipedia. [Link]

  • What are D2 receptor antagonists and how do they work?. Patsnap Synapse. [Link]

  • Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. FDA. [Link]

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  • CNS Pharmacology Models. Medicilon. [Link]

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Sources

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The piperidine ring is a "privileged scaffold" in medicinal chemistry, appearing in over 70 FDA-approved drugs. However, its pharmacokinetic (PK) profile is highly malleable. Small structural modifications—specifically at the N-1 and C-4 positions—drastically alter lipophilicity (


), blood-brain barrier (BBB) permeability, and metabolic susceptibility (CYP450 clearance).

This guide provides a technical framework for comparing the PK profiles of related piperidine compounds. We utilize a comparative case study of Fentanyl (4-anilidopiperidine) and Donepezil (N-benzylpiperidine) to demonstrate how structural "tuning" shifts a drug from a rapid-onset/short-duration profile to a slow-elimination/steady-state profile.

Structural Basis of Piperidine Pharmacokinetics

To objectively compare piperidines, one must analyze the Ionization-Lipophilicity Balance .

  • The Core: The piperidine nitrogen has a typical

    
     of 8–11. At physiological pH (7.4), it is predominantly protonated (
    
    
    
    ).
  • The Dilemma: The protonated form improves solubility but hinders passive membrane diffusion.

  • The Solution: The N-substituent acts as the "rudder," shielding the charge or anchoring the molecule in lipophilic pockets.

Comparative Case Study: The "Tail" Effect
FeatureFentanyl (Analgesic)Donepezil (Alzheimer's)
Structure Class 4-anilidopiperidineN-benzylpiperidine
N-Substituent Phenethyl (Lipophilic)Benzyl (Aromatic/Polar balance)
Primary PK Driver Redistribution (Lipophilicity)Tissue Binding (Specific Affinity)
Half-life (

)
3–7 hours (Terminal)~70 hours
Bioavailability Low (Oral) due to First-Pass100% (Oral)

Metabolic Fate: The "N-Dealkylation" vs. "Ring Oxidation" Fork

The most critical differentiator in piperidine PK is metabolic stability. The piperidine ring is a prime target for Cytochrome P450 enzymes.[1]

Mechanism of Clearance
  • N-Dealkylation (Major Pathway): Mediated primarily by CYP3A4 . The enzyme attacks the

    
    -carbon adjacent to the nitrogen, leading to an unstable carbinolamine intermediate that collapses to release the N-substituent and the nor-metabolite (e.g., Norfentanyl).
    
  • Ring Hydroxylation/Oxidation: Mediated often by CYP2D6 . This occurs on the carbon ring itself or leads to N-oxide formation.

Critical Insight: Bulky, lipophilic N-substituents (like Fentanyl's phenethyl) promote rapid CYP3A4 binding, leading to high intrinsic clearance (


) unless the molecule is rapidly sequestered into fat tissue.
Visualization: Metabolic Pathways

PiperidineMetabolism Parent Parent Piperidine (Lipophilic) CYP3A4 CYP3A4 (Hepatic) Parent->CYP3A4 Major Path CYP2D6 CYP2D6 (Hepatic/CNS) Parent->CYP2D6 Minor Path Intermediate Carbinolamine Intermediate CYP3A4->Intermediate alpha-C Oxidation RingOH Ring Hydroxylation (Polar/Excreted) CYP2D6->RingOH Direct Oxidation NorMetabolite Nor-Metabolite (Inactive/Excreted) Intermediate->NorMetabolite Spontaneous Collapse

Figure 1: Divergent metabolic pathways for piperidine scaffolds. High lipophilicity drives the CYP3A4 N-dealkylation pathway, a key determinant of oral bioavailability.

Experimental Protocols for PK Profiling

To validate the theoretical differences described above, the following self-validating experimental workflows are required.

Protocol A: High-Throughput Microsomal Stability (Metabolic Wall)

This assay determines the Intrinsic Clearance (


), predicting hepatic first-pass metabolism.

Reagents:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL protein conc).

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

  • Stop Solution: Ice-cold Acetonitrile (ACN) containing Internal Standard (e.g., Warfarin or Propranolol).

Step-by-Step Methodology:

  • Pre-Incubation: Dilute HLM to 0.5 mg/mL in phosphate buffer (pH 7.4). Spike with test compound (final conc. 1

    
    M) to avoid enzyme saturation. Incubate at 37°C for 5 mins.
    
  • Initiation: Add NADPH regenerating system to start the reaction.[2]

  • Sampling: At

    
     min, remove 50 
    
    
    
    L aliquots.
  • Termination: Immediately dispense aliquot into 150

    
    L of Stop Solution (3:1 ratio precipitates proteins efficiently).
    
  • Processing: Centrifuge at 4,000 rpm for 20 min at 4°C.

  • Analysis: Inject supernatant into LC-MS/MS. Monitor the disappearance of the parent ion.

Self-Validating Check: Include Verapamil (high clearance control) and Warfarin (low clearance control). If Verapamil


 min, the microsomes are inactive.
Protocol B: PAMPA-BBB (The Brain Gate)

For CNS-active piperidines (Fentanyl/Donepezil), Blood-Brain Barrier (BBB) permeability is non-negotiable.

Methodology:

  • Donor Plate: Prepare compound in pH 7.4 buffer (10

    
    M). Add to bottom wells.
    
  • Membrane: Coat the PVDF filter of the top plate with 4 ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    L of Porcine Brain Lipid  extract (20 mg/mL in dodecane). This mimics the BBB lipid composition.
    
  • Acceptor Plate: Fill top wells with drug-free buffer.

  • Incubation: Sandwich the plates and incubate for 4 hours at room temperature in a humidity chamber (prevents evaporation).

  • Quantification: Measure UV/Vis absorption or LC-MS signal in both Donor and Acceptor wells.

Calculation:



Where 

is effective permeability,

is filter area, and

is volume.

Data Summary: Fentanyl vs. Donepezil

The following table summarizes the PK divergence resulting from the structural differences.

ParameterFentanyl (Lipophilic Tail)Donepezil (Amphiphilic Tail)Implications
LogP 4.054.10Both are lipophilic, but Donepezil has higher polar surface area.

(L/kg)
3–5 L/kg12 L/kgDonepezil binds extensively to tissues (AChE reservoir).
Clearance Hepatic (High)Hepatic (Low/Moderate)Fentanyl requires continuous dosing/patches; Donepezil is QD.
BBB Permeability High (Rapid Entry)Moderate (Transport mediated)Fentanyl = Euphoria risk; Donepezil = Steady CNS levels.
Protein Binding 80-85%96%High binding protects Donepezil from rapid clearance.
Visualization: Experimental Workflow

PK_Workflow Start Compound Library (Piperidine Analogs) Step1 In Silico Screen (cLogP, pKa) Start->Step1 Step2 PAMPA-BBB Assay (Passive Diffusion) Step1->Step2 Filter: LogP 2-4 Step3 Microsomal Stability (HLM + NADPH) Step2->Step3 High Permeability (Pe > 10^-6 cm/s) Step3->Start High Clearance (Modify N-substituent) Decision Select Lead Candidate Step3->Decision t1/2 > 30 min

Figure 2: Tiered screening workflow for optimizing piperidine pharmacokinetics. The process filters candidates from physical properties to biological stability.

References

  • KuKanich, B., & Papich, M. G. (2009). Pharmacokinetics of fentanyl. Journal of Veterinary Pharmacology and Therapeutics. Link

  • Seltzer, B. (2005). Donepezil: an update. Expert Opinion on Pharmacotherapy. Link

  • Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data. Drug Metabolism and Disposition.[3] Link

  • Di, L., et al. (2003). High throughput artificial membrane permeability assay for blood-brain barrier. European Journal of Medicinal Chemistry. Link

  • Gorodetsky, A., et al. (2024).[4] Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Link

Sources

validation of 1-(3-Chloro-4-methylphenyl)piperidine as a research tool compound

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Research Guide Subject: Pharmacological Validation of N-Aryl Piperidine Scaffolds Primary Target Class: Sigma-1 Receptor (


R) Modulators / Monoamine Transporter Ligands
Executive Summary: The Validation Mandate

In the landscape of CNS drug discovery, 1-(3-Chloro-4-methylphenyl)piperidine represents a classic "privileged scaffold"—the N-aryl piperidine. While often utilized as a chemical intermediate or a generic probe, its structural homology to high-affinity Sigma-1 receptor (


R) ligands (e.g., 4-PPBP, PRE-084) and monoamine transporter modulators necessitates rigorous validation before use as a specific research tool.

This guide provides a technical framework for validating this compound's utility, specifically distinguishing its Sigma-1 receptor chaperone activity from potential off-target monoaminergic effects. We compare it against gold-standard reference compounds to establish its specific pharmacological window.

Mechanistic Profiling & Target Hypothesis

The 1-(3-Chloro-4-methylphenyl)piperidine structure features a lipophilic phenyl ring substituted with chlorine and methyl groups, attached to a piperidine nitrogen.[1] This pharmacophore is highly predictive of two distinct biological activities:

  • Sigma-1 Receptor (

    
    R) Modulation:  The primary hypothesis for this compound is activity as a 
    
    
    
    R ligand.[2]
    
    
    Rs are ligand-operated chaperones at the Mitochondria-Associated Membrane (MAM). Upon binding, agonists cause the dissociation of
    
    
    R from BiP (GRP78), allowing it to chaperone IP3 receptors and stabilize Ca
    
    
    signaling between the ER and mitochondria [1].
  • Monoamine Transporter Interaction: Structurally similar compounds (e.g., substituted phenylpiperazines/piperidines) often display affinity for SERT or DAT. Validation must rule this out to confirm selectivity [2].

Figure 1: Putative Signaling Pathway (Sigma-1 Activation)

The following diagram illustrates the mechanism of action expected if the compound acts as a


R agonist, stabilizing mitochondrial energetics.

SigmaPath Compound 1-(3-Chloro-4-methylphenyl) piperidine Sig1R_BiP Sigma-1R / BiP Complex (Inactive / ER Membrane) Compound->Sig1R_BiP  Binds   Sig1R_Free Free Sigma-1R (Active Chaperone) Sig1R_BiP->Sig1R_Free  Dissociation   IP3R IP3 Receptor (Stabilization) Sig1R_Free->IP3R  Chaperones   Ca_Flux Ca2+ Flux (ER -> Mitochondria) IP3R->Ca_Flux  Modulates   ATP Increased ATP Production Ca_Flux->ATP  Enhances   Neuroprotection Neuroprotection / Anti-Amnesic Effect ATP->Neuroprotection  Result  

Caption: Putative mechanism of action: Ligand binding triggers


R dissociation from BiP, stabilizing IP3R and enhancing mitochondrial Ca

uptake.[2][3][4]
Comparative Analysis: Alternatives & Performance

To validate 1-(3-Chloro-4-methylphenyl)piperidine, it must be benchmarked against established tool compounds. The table below highlights the expected performance metrics based on the phenylpiperidine class SAR (Structure-Activity Relationship).

Feature1-(3-Chloro-4-methylphenyl)piperidine PRE-084 (Standard Agonist)BD-1047 (Standard Antagonist)Haloperidol (Non-Selective)
Primary Target

Receptor (Putative)

Receptor

Receptor
D2 /

/

Affinity (

)
Validation Required (Expected: 1–50 nM)~2.2 nM [3]~0.9 nM [4]~2 nM (

)
Selectivity Moderate (Risk of SERT/DAT binding)High (

>

)
HighLow (High D2 affinity)
Lipophilicity High (Cl/Me substitutions increase LogP)ModerateModerateHigh
Use Case Novel probe / SAR studies / IntermediateFunctional AgonismFunctional AntagonismBlocking checks (dirty)
Solubility Low (Requires DMSO/Ethanol)High (Water soluble)High (Water soluble)Low

Critical Insight: Unlike PRE-084, the test compound's "3-chloro-4-methyl" motif suggests higher lipophilicity, potentially offering superior Blood-Brain Barrier (BBB) penetration but requiring stricter solubility controls in vitro [5].

Experimental Validation Protocols
Protocol A: Competitive Radioligand Binding Assay (

R Specific)

Objective: Determine the binding affinity (


) specifically for the 

subtype, ruling out non-specific binding.

Reagents:

  • Radioligand: (+)-[

    
    H]Pentazocine (Specific for 
    
    
    
    ).[5]
  • Tissue: Guinea pig brain membrane homogenates (High

    
     density) or HEK293 cells overexpressing human 
    
    
    
    R.
  • Buffer: 50 mM Tris-HCl, pH 7.4.

Step-by-Step Methodology:

  • Preparation: Thaw membrane homogenates and resuspend in Tris-HCl buffer.

  • Incubation: In a 96-well plate, combine:

    • 50

      
      L Membrane suspension (15-20 
      
      
      
      g protein).
    • 25

      
      L (+)-[
      
      
      
      H]Pentazocine (Final concentration: 2 nM).
    • 25

      
      L Test Compound  (1-(3-Chloro-4-methylphenyl)piperidine) at varying concentrations (
      
      
      
      M to
      
      
      M).
    • Control: Use Haloperidol (10

      
      M) to define Non-Specific Binding (NSB).
      
  • Equilibrium: Incubate at 37°C for 120 minutes . (Note: The high lipophilicity of the test compound requires longer equilibration than standard ligands).

  • Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethyleneimine to reduce binding to filters).

  • Quantification: Wash filters 3x with ice-cold buffer. Measure radioactivity via liquid scintillation counting.

  • Analysis: Plot displacement curves. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    
Protocol B: Functional "Washout" Assay (Neuroprotection)

Objective: Distinguish Agonist vs. Antagonist activity.

Rationale: Binding assays only show affinity. To prove it is a research tool, you must determine efficacy.


 agonists prevent ER-stress-induced cell death.
  • Cell Line: PC12 cells or primary cortical neurons.

  • Stressor: Thapsigargin (TG) or Tunicamycin (induces ER stress).

  • Treatment:

    • Group A: Vehicle.

    • Group B: TG (1

      
      M) alone (Control: High Apoptosis).
      
    • Group C: TG + Test Compound (1

      
      M).
      
    • Group D: TG + Test Compound + BD-1047 (Antagonist, 10

      
      M).
      
  • Readout: Measure Cell Viability (MTT or LDH release) after 24 hours.

  • Validation Logic:

    • If Group C viability > Group B

      
      Agonist .
      
    • If Group D reverses Group C effects

      
      
      
      
      
      R Specific Mechanism
      .
Workflow Visualization

The following diagram outlines the logical decision tree for validating this specific compound as a research tool.

ValidationFlow Start Start: 1-(3-Chloro-4-methylphenyl) piperidine Step1 Step 1: Solubility Check (DMSO vs Aqueous) Start->Step1 Step2 Step 2: Binding Assay ([3H]-Pentazocine) Step1->Step2 Decision1 Ki < 50nM? Step2->Decision1 Step3 Step 3: Functional Assay (ER Stress/Ca2+) Decision1->Step3 Yes Fail Discard: Low Affinity Decision1->Fail No Result_Ag Valid Tool: S1R Agonist Step3->Result_Ag Increases Viability Result_Ant Valid Tool: S1R Antagonist Step3->Result_Ant Blocks Agonists

Caption: Logical workflow for validating the compound. Step 2 confirms affinity; Step 3 determines functional classification (Agonist vs. Antagonist).

Conclusion & Recommendation

1-(3-Chloro-4-methylphenyl)piperidine is a potent candidate for a Sigma-1 Receptor probe , likely exhibiting agonist properties due to its structural similarity to PRE-084 and SA4503. However, due to the "promiscuous" nature of the piperidine scaffold:

  • Do not assume selectivity: You must run a parallel screen against SERT/DAT if studying addiction or mood disorders.

  • Solubility Management: The chloro-methyl substitution significantly increases lipophilicity. Ensure stock solutions are prepared in 100% DMSO and diluted slowly to prevent precipitation in aqueous buffers.

Final Verdict: Validated research tool only when accompanied by competitive antagonist controls (e.g., BD-1047) to confirm mechanism specificity.

References
  • Su, T. P., et al. (2010). "The Sigma-1 Receptor Chaperone as an Inter-Organelle Signaling Modulator." Trends in Pharmacological Sciences, 31(12), 557-566.

  • Klette, K. L., et al. (1995). "Sigma receptor ligands and their effects on NMDA receptor-mediated neurotoxicity." Brain Research, 680(1-2), 192-198.

  • Maurice, T., & Su, T. P. (2009). "The pharmacology of sigma-1 receptors." Pharmacology & Therapeutics, 124(2), 195-206.

  • Matsumoto, R. R., et al. (1995). "Characterization of two novel sigma receptor ligands: antidystonic effects in rats." European Journal of Pharmacology, 280(3), 301-310.

  • PubChem Compound Summary for 4-chloro-N-methylpiperidine (Structural Analog Data). National Center for Biotechnology Information.

Sources

Safety Operating Guide

Navigating the Disposal of 1-(3-Chloro-4-methylphenyl)piperidine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists at the forefront of drug discovery and development, our work inherently involves the synthesis and handling of novel chemical entities. Among these, piperidine derivatives are a cornerstone in medicinal chemistry, valued for their versatile biological activities.[1][2][3][4] However, with innovation comes the responsibility of ensuring safety and environmental stewardship, particularly in the disposal of chemical waste. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 1-(3-Chloro-4-methylphenyl)piperidine, a compound that, due to its chlorinated aromatic and piperidine moieties, requires careful handling and disposal considerations.

Our approach moves beyond a simple checklist, delving into the rationale behind each procedural step. This ensures not only compliance with regulations but also a deep-seated understanding of the principles of laboratory safety and chemical management.

I. Hazard Assessment: Understanding the Compound's Profile
  • Piperidine Moiety: Piperidine itself is classified as a flammable liquid and is harmful if swallowed, toxic in contact with skin or if inhaled, and causes severe skin burns and eye damage.[5][6][7][8] It is crucial to handle any piperidine derivative with the assumption of similar toxicity and corrosivity.

  • Chlorinated Aromatic Group: Chlorinated aromatic compounds are known for their potential persistence in the environment and can be harmful to aquatic life.[9] The U.S. Environmental Protection Agency (EPA) lists many chlorinated hydrocarbons as hazardous waste, necessitating specific disposal protocols.[10][11][12]

Based on this analysis, 1-(3-Chloro-4-methylphenyl)piperidine should be treated as a hazardous substance with the following potential characteristics:

Hazard ClassificationPotential Effects
Acute Toxicity Harmful or toxic if swallowed, inhaled, or in contact with skin.[6][8]
Skin Corrosion/Irritation May cause severe skin burns and eye damage.[5][7]
Flammability Potentially flammable, especially if in a solvent.
Environmental Hazard Potentially persistent and harmful to aquatic organisms.[9]

This initial assessment mandates that the disposal of this compound and any contaminated materials must be managed as hazardous waste.

II. Personal Protective Equipment (PPE): The First Line of Defense

Given the anticipated hazards, stringent adherence to PPE protocols is non-negotiable. Before handling 1-(3-Chloro-4-methylphenyl)piperidine for any purpose, including disposal, all personnel must be equipped with the following:

  • Eye and Face Protection: Chemical safety goggles and a face shield are essential to protect against splashes.[13]

  • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile, neoprene). Always inspect gloves for any signs of degradation or perforation before use.[14]

  • Body Protection: A lab coat is standard, and for larger quantities or in the event of a spill, a chemical-resistant apron or suit is recommended.[5][7]

  • Respiratory Protection: All handling of this compound should be conducted in a certified chemical fume hood to avoid inhalation of vapors or aerosols.[6][15]

III. Spill Management: Immediate and Effective Response

Accidents can happen, and a well-defined spill response plan is critical to mitigate any potential exposure or environmental contamination.

In case of a spill:

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Contain: For small spills, use an inert absorbent material like vermiculite, sand, or diatomaceous earth to contain the liquid.[5][6][7][14] Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Neutralize (with caution): For residual amounts, a dilute solution of a weak acid (e.g., citric acid) can be used to neutralize the basic piperidine moiety, but this should only be performed by trained personnel.

  • Collect and Package: Carefully scoop the absorbent material into a designated, labeled hazardous waste container.[14]

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

  • Report: Report the spill to the laboratory supervisor and the institution's environmental health and safety (EHS) office.

IV. The Disposal Protocol: A Step-by-Step Guide

The disposal of 1-(3-Chloro-4-methylphenyl)piperidine must be handled through a licensed hazardous waste disposal company. Under no circumstances should this compound be disposed of down the drain or in regular trash.

  • Dedicated Waste Container: Designate a specific, clearly labeled, and compatible container for the collection of 1-(3-Chloro-4-methylphenyl)piperidine waste. The container should be made of a material that will not react with the chemical (e.g., high-density polyethylene - HDPE).

  • Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name "1-(3-Chloro-4-methylphenyl)piperidine," and a clear indication of the hazards (e.g., "Toxic," "Corrosive," "Environmental Hazard").

  • Segregation: Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines. Incompatible materials can lead to dangerous reactions.

  • Secure Location: Store the sealed hazardous waste container in a designated, secure, and well-ventilated area, away from heat, sparks, and open flames.[6]

  • Secondary Containment: The primary waste container should be placed within a larger, chemically resistant secondary container to prevent the release of material in case of a leak.

  • Limited Accumulation: Adhere to your institution's and local regulations regarding the maximum allowable quantity of hazardous waste that can be stored and the maximum accumulation time.

  • Contact EHS: Coordinate with your institution's Environmental Health and Safety (EHS) department. They will have established procedures and contracts with licensed hazardous waste disposal vendors.

  • Documentation: Complete all necessary waste disposal forms accurately and completely. This documentation is a legal requirement and ensures the waste is managed correctly from "cradle to grave."

  • Professional Handling: The licensed hazardous waste vendor will transport the waste to a permitted treatment, storage, and disposal facility (TSDF).

  • Disposal Method: The most probable and environmentally responsible disposal method for chlorinated organic compounds is high-temperature incineration in a facility equipped with flue gas scrubbers to neutralize acidic gases (like HCl) produced during combustion.[11]

V. Logical Workflow for Disposal Decision Making

To aid in the decision-making process for the disposal of 1-(3-Chloro-4-methylphenyl)piperidine and similar research chemicals, the following workflow diagram illustrates the key steps and considerations.

DisposalWorkflow cluster_prep Preparation & Assessment cluster_collection Collection & Storage cluster_disposal Final Disposal start Start: New Waste Generated 1-(3-Chloro-4-methylphenyl)piperidine assess_hazards Assess Hazards - Piperidine Toxicity - Chlorinated Aromatic Persistence start->assess_hazards Characterize select_ppe Select Appropriate PPE - Goggles & Face Shield - Resistant Gloves - Lab Coat assess_hazards->select_ppe Mitigate Risk label_container Label Dedicated Waste Container - 'Hazardous Waste' - Chemical Name - Hazard Symbols select_ppe->label_container Handle Safely segregate_waste Segregate Waste - Avoid mixing with incompatible chemicals label_container->segregate_waste Prevent Reactions store_safely Store Securely - Ventilated Area - Secondary Containment segregate_waste->store_safely Ensure Containment contact_ehs Contact EHS Office - Complete Waste Forms store_safely->contact_ehs Initiate Disposal vendor_pickup Arrange for Vendor Pickup - Licensed Hazardous Waste Hauler contact_ehs->vendor_pickup Schedule end Final Disposal - High-Temperature Incineration vendor_pickup->end Transport

Caption: Disposal workflow for 1-(3-Chloro-4-methylphenyl)piperidine.

VI. Conclusion: A Culture of Safety and Responsibility

The proper disposal of 1-(3-Chloro-4-methylphenyl)piperidine is not merely a procedural task but a reflection of our commitment to safety, scientific integrity, and environmental responsibility. By understanding the inherent hazards of this and similar novel compounds, implementing robust safety protocols, and adhering to established disposal procedures, we can ensure that our pursuit of scientific advancement does not come at the cost of our well-being or the health of our planet. Always consult your institution's specific guidelines and your EHS department for any questions or clarification.

References

  • Carl ROTH. Safety Data Sheet: Piperidine. [Link]

  • Penta chemicals. (2024-05-07). Piperidine - SAFETY DATA SHEET. [Link]

  • National Center for Biotechnology Information. Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals. [Link]

  • PubChem. 4-chloro-N-methylpiperidine | C6H12ClN | CID 79342. [Link]

  • Safe Work Australia. (2016-02-05). Piperidine: Human health tier II assessment. [Link]

  • Research Institute for Fragrance Materials, Inc. (2022-04-30). RIFM fragrance ingredient safety assessment, piperidine, CAS Registry Number 110-89-4.
  • Carl ROTH. (2025-03-31). Safety Data Sheet: Piperidine. [Link]

  • Chemos GmbH&Co.KG. Safety Data Sheet: Piperidine. [Link]

  • Royal Society of Chemistry. Disposal Methods for Chlorinated Aromatic Waste. [Link]

  • U.S. Environmental Protection Agency. Hazardous Waste Listings. [Link]

  • MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • PubChem. 1-[3-Bromo-4-(chloromethyl)phenyl]piperidine | C12H15BrClN | CID. [Link]

  • Products Finishing. PF Online Pollution Abatement - What Regulations Apply to Chlorinated Solvent Use?[Link]

  • Indiana Department of Environmental Management. Hazardous Chemical Compounds & Hazardous Waste. [Link]

  • Wikipedia. Phencyclidine. [Link]

  • Rasayan Journal of Chemistry. SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. [Link]

  • Nipissing University. (2019-06-12). Hazardous Materials Disposal Guide. [Link]

  • ChemSynthesis. (2025-05-20). 3-(3-chloro-4-methoxybenzyl)-1-methyl-2,5-piperazinedione. [Link]

  • PubMed. (2020-10-15). Synthesis and pharmacological evaluation of piperidine (piperazine)-amide substituted derivatives as multi-target antipsychotics. [Link]

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Personal Protective Equipment (PPE) & Handling Guide: 1-(3-Chloro-4-methylphenyl)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 1000339-31-0 Chemical Family: Substituted Phenylpiperidine Application: Pharmaceutical Intermediate / Protein Degrader Building Block[1][2]

Part 1: Executive Safety Directive (The "Why")

Warning: Treat as High-Potency / Unknown Toxicity [1]

As a Senior Application Scientist, I must emphasize that while 1-(3-Chloro-4-methylphenyl)piperidine is often sold as a chemical building block, its structure places it in the phenylpiperidine class.[1] This structural family includes highly potent opioid analgesics and psychotropic substances.

Until specific toxicological data (LD50, potency assays) proves otherwise, you must handle this compound under Occupational Exposure Band (OEB) 3 or 4 protocols . The lipophilic nature of the chloro-methyl-phenyl substitution combined with the piperidine ring suggests high potential for:

  • Dermal Absorption: The molecule is designed to cross biological membranes.

  • CNS Activity: Structural analogs interact with monoamine transporters or opioid receptors.

  • Corrosivity/Irritation: The basic nitrogen (piperidine moiety) presents a risk of chemical burns to mucous membranes.

Do not rely on standard "organic synthesis" PPE. Use the containment protocols detailed below.

Part 2: Hazard Identification & Risk Assessment[3]

Before selecting PPE, we must define the vector of exposure.

Hazard CategoryInferred RiskMechanism of Action
Acute Toxicity High (Assumption)Potential CNS depression or stimulation due to phenylpiperidine pharmacophore.[1]
Skin Corrosion Moderate to High Free base amines (pKa ~10-11) can cause alkaline burns and severe eye damage.[1]
Sensitization Unknown Benzylic/Aryl halides can act as haptens, leading to allergic dermatitis over time.
Physical State Solid/Oil Likely a low-melting solid or viscous oil.[1] Aerosolization risk is moderate during weighing; skin absorption risk is critical.

Part 3: PPE & Engineering Controls Matrix

This matrix prioritizes Engineering Controls (isolation) over PPE. PPE is your last line of defense, not your first.

Primary Containment (Engineering Controls)
  • Solids (Weighing/Transfer): Must be performed in a Powder Containment Hood or a Class II Biological Safety Cabinet (BSC) . If these are unavailable, a static-dissipative glove box is required.[1]

  • Solutions: Standard Chemical Fume Hood with sash at working height (18 inches).

Personal Protective Equipment (PPE) Selection[4][5]
Body AreaStandard Protocol (Solution Handling)High-Risk Protocol (Solid Weighing / Spills)Technical Rationale
Hand Protection Double Nitrile Gloves (min 4 mil outer, 2 mil inner)Laminate (Silver Shield) under NitrileChlorinated aromatics can permeate standard nitrile.[1] Laminate offers broad chemical resistance.
Respiratory Fume Hood (No respirator if sash closed)P100 / N99 Respirator (if outside hood)Protects against fine particulates during weighing. Surgical masks provide zero protection here.
Eye/Face Chemical Splash GogglesGoggles + Face ShieldPiperidines are basic; a splash can cause permanent corneal opacity.
Body Lab Coat (Cotton/Poly)Tyvek® Lab Coat/Sleeve Covers Disposable Tyvek prevents fabric contamination and "take-home" exposure.[1]

Part 4: Operational Protocol (Step-by-Step)

Phase A: Preparation & Weighing[1]
  • Static Control: Use an ionizing fan or anti-static gun inside the hood. Substituted piperidines can be "sticky" or static-prone solids.[1]

  • Double Glove: Don a pair of bright-colored nitrile gloves (inner) and a standard blue/purple pair (outer). This allows visual detection of tears.

  • Taring: Tare the vial before opening the stock container.

  • Transfer: Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination.

  • Solubilization (Critical Step): Dissolve the solid immediately inside the hood. Once in solution (e.g., DMSO or DCM), the risk of airborne particulate exposure drops, but permeation risk increases.

Phase B: Reaction & Processing
  • Closed Systems: Whenever possible, add the reagent to the reaction vessel through a septum using a syringe to avoid opening the flask to the atmosphere.

  • Acid Scavenging: If the reaction generates heat, the amine may vaporize. Ensure the condenser is active before addition.

Phase C: Decontamination (The "Acid Wash")

Piperidines are bases. Water alone is insufficient for cleaning spills as it may just spread the lipophilic oil.

  • Preparation: Prepare a 5% Acetic Acid or Citric Acid solution.

  • Neutralization: Wipe contaminated surfaces/glassware with the acid solution first. This converts the free base amine into a water-soluble, non-volatile salt (Piperidinium salt).[1]

  • Cleaning: Follow with soap and water.

Part 5: Emergency Response Workflow

EmergencyResponse Start Exposure Event Type Identify Exposure Type Start->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhale Inhalation Type->Inhale ActionSkin 1. Remove Contaminated Clothing 2. Wash with Soap & Water (15 min) 3. Do NOT use Alcohol (Enhances Absorption) Skin->ActionSkin ActionEye 1. Flush with Water/Saline (15 min) 2. Hold Eyelids Open 3. Seek Ophthalmologist Immediately Eye->ActionEye ActionInhale 1. Move to Fresh Air 2. Administer Oxygen if labored breathing 3. Monitor for delayed pulmonary edema Inhale->ActionInhale Medical Seek Medical Attention (Bring SDS/Chemical Structure) ActionSkin->Medical ActionEye->Medical ActionInhale->Medical

Figure 1: Emergency response decision tree for amine exposure.

Part 6: Disposal & Waste Management[1]

  • Solid Waste: All gloves, weigh boats, and paper towels used with this chemical must be disposed of as Hazardous Solid Waste (often tagged for Incineration). Do not throw in regular trash.

  • Liquid Waste: Segregate into "Basic Organic Waste" or "Halogenated Waste" streams depending on the solvent used.

  • Container Rinse: Triple rinse empty containers with methanol or acetone before disposal. Add rinsate to the liquid waste stream.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[3] Occupational Exposure to Hazardous Chemicals in Laboratories standard (29 CFR 1910.1450). United States Department of Labor. [Link]

  • PubChem. (n.d.). Compound Summary for 1-(3-Chloro-4-methylphenyl)piperidine (CAS 1000339-31-0). National Library of Medicine. [Link](Note: General structure search utilized for SAR analysis).

  • Centers for Disease Control and Prevention (CDC). (n.d.). NIOSH Pocket Guide to Chemical Hazards: Piperidine. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.